molecular formula C13H19N3O2 B062996 4-Boc-aminomethylbenzamidine CAS No. 162696-15-3

4-Boc-aminomethylbenzamidine

Cat. No.: B062996
CAS No.: 162696-15-3
M. Wt: 249.31 g/mol
InChI Key: ARUMMNTYOXBYCC-UHFFFAOYSA-N
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Description

4-Boc-aminomethylbenzamidine is a strategically protected chemical intermediate of significant value in medicinal chemistry and drug discovery, particularly in the development of protease inhibitors. This compound features a benzamidine group, a critical pharmacophore known for its ability to bind reversibly to the serine protease active site by interacting with the aspartic acid residue (Asp189 in trypsin). The primary amine of the aminomethyl side chain is protected by a tert-butoxycarbonyl (Boc) group, which enhances the compound's stability and solubility during synthetic manipulations. This protection allows for selective deprotection under mild acidic conditions, enabling the subsequent conjugation of the free amine to various carboxylic acids, isocyanates, or sulfonyl chlorides to create diverse libraries of potent and selective inhibitors. Researchers utilize this compound as a versatile building block in the synthesis of inhibitors targeting thrombin, factor Xa, trypsin, urokinase-type plasminogen activator (uPA), and other serine proteases implicated in coagulation, thrombosis, cancer metastasis, and inflammatory diseases. Its high purity and well-defined structure make it an indispensable tool for structure-activity relationship (SAR) studies and for the development of novel therapeutic agents.

Properties

IUPAC Name

tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUMMNTYOXBYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162696-15-3
Record name 162696-15-3
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Foundational & Exploratory

In-Depth Technical Guide to 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Boc-aminomethylbenzamidine, systematically named tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a valuable building block in medicinal chemistry and drug discovery. The presence of a Boc-protected aminomethyl group and a benzamidine moiety makes it a versatile intermediate for the synthesis of various biologically active compounds, particularly serine protease inhibitors. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its potential applications, with a focus on experimental data and methodologies.

Core Chemical Properties

This compound is a white to off-white solid. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and data available for related compounds.

PropertyValueSource
IUPAC Name tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamatePubChem
CAS Number 162696-15-3TCI
Molecular Formula C₁₃H₁₉N₃O₂PubChem[1]
Molecular Weight 249.31 g/mol Tyger Scientific Inc.[2]
Monoisotopic Mass 249.14772 DaPubChem[1]
Predicted XlogP 1.4PubChem[1]
Physical Form SolidInferred
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water.Inferred from related compounds[3]
Storage and Stability Store in a cool, dry place. Protect from moisture. For long-term storage, keeping it at -20°C is recommended.General practice for Boc-protected compounds

Synthesis and Purification

The synthesis of this compound involves the protection of the aminomethyl group of 4-aminomethylbenzamidine with a tert-butyloxycarbonyl (Boc) group.

Synthesis Workflow

The overall synthetic strategy involves the reaction of 4-aminomethylbenzamidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_products Products 4-Aminomethylbenzamidine 4-Aminomethylbenzamidine Reaction Boc Protection Reaction in an appropriate solvent (e.g., Dichloromethane) 4-Aminomethylbenzamidine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., Triethylamine) Base->Reaction Crude_Product Crude this compound Reaction->Crude_Product Work-up Purified_Product Purified this compound Crude_Product->Purified_Product Purification (e.g., Column Chromatography)

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the Boc protection of an amino group.

Materials:

  • 4-Aminomethylbenzamidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or another suitable base

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-aminomethylbenzamidine hydrochloride (1.0 eq) in dichloromethane.

  • Basification: Add triethylamine (2.2 eq) to the suspension and stir at room temperature until the starting material dissolves.

  • Boc Protection: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Analytical Characterization

The structure and purity of this compound are confirmed by spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm for the nine protons), the aromatic protons, and the methylene protons of the aminomethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl and quaternary carbons of the Boc group, as well as the carbons of the benzene ring and the aminomethyl group.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the compound. Predicted collision cross-section (CCS) values for various adducts are provided below.

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 250.15500159.1
[M+Na]⁺ 272.13694163.7
[M-H]⁻ 248.14044162.2
[M+NH₄]⁺ 267.18154175.2
[M+K]⁺ 288.11088161.9
Data from PubChem[1]

Biological Significance and Applications

The benzamidine moiety is a well-known pharmacophore that acts as a competitive inhibitor of serine proteases such as trypsin and thrombin. The Boc-protected aminomethyl group provides a handle for further chemical modification, allowing for the incorporation of this molecule into larger, more complex structures.

Role in Serine Protease Inhibition

The amidine group of benzamidine mimics the side chain of arginine, allowing it to bind to the S1 pocket of serine proteases. The Boc-protected aminomethyl group at the 4-position can be deprotected to allow for coupling to other molecules, enabling the development of targeted protease inhibitors.

protease_inhibition Serine_Protease Serine Protease (e.g., Trypsin, Thrombin) Active_Site Active Site (S1 Pocket) Serine_Protease->Active_Site contains Benzamidine_Moiety Benzamidine Moiety of this compound Binding Competitive Inhibition Benzamidine_Moiety->Binding Binds to Binding->Active_Site

Caption: Mechanism of serine protease inhibition by the benzamidine moiety.

Applications in Drug Discovery
  • Intermediate for Protease Inhibitors: The primary application is as a starting material for the synthesis of more potent and selective protease inhibitors for various therapeutic targets.

  • Building Block for PROTACs: The deprotected amine can serve as a point of attachment for linkers in the development of Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to the Structure and Synthesis of 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of 4-Boc-aminomethylbenzamidine, a valuable building block in medicinal chemistry and drug development. This document details the molecular architecture, outlines a primary synthetic route with a detailed experimental protocol, and presents relevant quantitative and characterization data.

Chemical Structure and Properties

This compound, systematically named tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a substituted benzamidine derivative. The structure features a central benzene ring substituted at the 1- and 4-positions. The key functional groups are a benzamidine group (-C(=NH)NH2) and a Boc-protected aminomethyl group (-CH2NHBoc). The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine, allowing for selective reactions at the benzamidine moiety.

Molecular Structure:

This compound Structure cluster_benzamidine Benzamidine Moiety cluster_boc_aminomethyl Boc-aminomethyl Moiety cluster_benzene Benzene Ring C1 C N1 NH C1->N1 = N2 NH2 C1->N2 C2 CH2 N3 NH C2->N3 C3 C=O N3->C3 O1 O C3->O1 C4 C(CH3)3 O1->C4 Benzene Benzene Ring Benzene->C1 at C1 Benzene->C2 at C4

Caption: Chemical structure of this compound.

Physicochemical Properties:

PropertyValue
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
IUPAC Nametert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
SMILESCC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=N)N
InChIInChI=1S/C13H19N3O2/c1-13(2,3)18-12(17)16-8-9-4-6-10(7-5-9)11(14)15/h4-7H,8H2,1-3H3,(H3,14,15)(H,16,17)
InChIKeyARUMMNTYOXBYCC-UHFFFAOYSA-N

Synthesis of this compound

The primary and most established method for the synthesis of this compound is through the Pinner reaction . This reaction transforms the nitrile group of a precursor, 4-(Boc-aminomethyl)benzonitrile, into the desired benzamidine functionality. The synthesis is typically a two-step process.

Synthesis Pathway

The overall synthetic pathway involves the protection of the aminomethyl group of 4-(aminomethyl)benzonitrile with a Boc group, followed by the Pinner reaction to form the benzamidine.

Synthesis of this compound cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: Pinner Reaction start 4-(Aminomethyl)benzonitrile reagent1 Di-tert-butyl dicarbonate (Boc)2O Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) start->reagent1 intermediate1 4-(Boc-aminomethyl)benzonitrile reagent1->intermediate1 reagent2 1. Anhydrous Ethanol, HCl (gas) 2. Anhydrous Ammonia intermediate1->reagent2 product This compound reagent2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 4-(Boc-aminomethyl)benzonitrile via the Pinner reaction.

Step 1: Formation of the Pinner Salt (Ethyl 4-(Boc-aminomethyl)benzimidate hydrochloride)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 4-(Boc-aminomethyl)benzonitrile (1 equivalent) in anhydrous ethanol (approximately 5-10 mL per gram of nitrile).

  • HCl Gas Introduction: Cool the solution to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature below 10 °C. Continue the introduction of HCl gas until the solution is saturated.

  • Reaction: After saturation, seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.

  • Isolation of Pinner Salt: Collect the precipitate by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the ethyl 4-(Boc-aminomethyl)benzimidate hydrochloride.

Step 2: Ammonolysis to this compound

  • Reaction Setup: Suspend the dried Pinner salt (1 equivalent) in anhydrous ethanol in a sealed pressure vessel.

  • Ammonia Introduction: Cool the suspension to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 24-48 hours.

  • Work-up and Purification: Carefully vent the excess ammonia in a well-ventilated fume hood. Concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data
ParameterValueReference
Starting Material 4-(Boc-aminomethyl)benzonitrileCommercially available
Pinner Salt Formation
SolventAnhydrous Ethanol[1]
ReagentDry Hydrogen Chloride Gas[1]
Temperature0 °C to Room Temperature[1]
Reaction Time12-24 hours[1]
Ammonolysis
SolventAnhydrous Ethanol[1]
ReagentAnhydrous Ammonia[1]
TemperatureRoom Temperature[1]
Reaction Time24-48 hours[1]
Overall Yield Typically moderate to goodVaries based on specific conditions
Purity >95% after purificationDependent on purification method

Characterization Data

The structure of this compound is confirmed by standard analytical techniques.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR δ (ppm): ~7.7-7.9 (d, 2H, Ar-H ortho to amidine), ~7.4-7.6 (d, 2H, Ar-H meta to amidine), ~4.3-4.5 (d, 2H, CH₂), ~1.4 (s, 9H, C(CH₃)₃), NH and NH₂ protons may be broad and exchangeable.
¹³C NMR δ (ppm): ~165-168 (C=N), ~156 (C=O of Boc), ~140-145 (Ar-C), ~128-130 (Ar-CH), ~80 (quaternary C of Boc), ~45 (CH₂), ~28 (CH₃ of Boc).
Mass Spectrometry (ESI-MS) [M+H]⁺: m/z ~250.15

Note: Actual chemical shifts and fragmentation patterns may vary depending on the solvent and instrument used.

Conclusion

This technical guide provides a detailed overview of the structure and synthesis of this compound. The Pinner reaction of 4-(Boc-aminomethyl)benzonitrile is a reliable method for its preparation. The provided experimental protocol and characterization data serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the use of this important synthetic intermediate.

References

The Role of 4-Boc-aminomethylbenzamidine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethylbenzamidine is a versatile organic molecule that has garnered significant attention in the field of biomedical research and drug discovery. Its unique structural features, combining a benzamidine core with a Boc-protected aminomethyl group, make it a valuable tool for medicinal chemists and biochemists. This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a serine protease inhibitor, its utility in affinity chromatography, and its function as a key synthetic intermediate in the development of novel therapeutics.

Core Applications in Research

The utility of this compound in a research setting can be broadly categorized into three main areas:

  • Serine Protease Inhibition: The benzamidine moiety is a well-established pharmacophore that acts as a competitive inhibitor of serine proteases. These enzymes play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and cancer. By mimicking the side chains of arginine and lysine, the benzamidine group effectively binds to the S1 pocket of trypsin-like serine proteases, blocking their catalytic activity.

  • Affinity Chromatography: The ability of the benzamidine core to bind to serine proteases is harnessed in the purification of these enzymes from complex biological mixtures. While 4-aminobenzamidine is more commonly used for this purpose after being immobilized on a solid support, the Boc-protected form serves as a stable precursor that can be deprotected just before or during the coupling process to the chromatography resin.

  • Synthetic Intermediate in Drug Discovery: The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent allows for selective chemical modifications at other positions of the benzamidine scaffold. This makes this compound a valuable building block in the synthesis of more complex and potent enzyme inhibitors or other targeted therapeutics. The Boc group can be easily removed under acidic conditions, revealing a primary amine that can be further functionalized.

Quantitative Data: Inhibition of Serine Proteases

While specific inhibition constants (Ki) or IC50 values for this compound are not extensively reported in the literature, likely due to its primary use as a synthetic intermediate, the inhibitory activity of the parent compound, benzamidine, and its close analog, 4-aminobenzamidine, against key serine proteases is well-documented. This data provides a strong indication of the potential inhibitory profile of the deprotected form of this compound.

InhibitorTarget EnzymeKi (μM)Inhibition Type
BenzamidineTrypsin35Competitive
BenzamidinePlasmin350Competitive
BenzamidineThrombin220Competitive
4-AminobenzamidineTrypsinMore potent than benzamidineCompetitive

Experimental Protocols

Enzyme Inhibition Assay: Spectrophotometric Determination of Trypsin Inhibition

This protocol describes a general method to assess the inhibitory activity of a benzamidine derivative against trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl2)

  • Inhibitor stock solution (e.g., this compound dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of trypsin in 1 mM HCl.

    • Prepare a stock solution of the substrate L-BAPNA in DMSO.

    • Prepare serial dilutions of the inhibitor from the stock solution in Tris-HCl buffer.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of each inhibitor dilution to the appropriate wells.

    • Add 160 µL of Tris-HCl buffer to all wells.

    • Add 10 µL of the trypsin solution to all wells except the blank.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the L-BAPNA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm every minute for 10-15 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to the trypsin activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition is competitive: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[1]

Affinity Chromatography for Serine Protease Purification

This protocol outlines the general steps for preparing an affinity chromatography resin using the deprotected form of this compound (i.e., 4-aminomethylbenzamidine) to purify trypsin-like serine proteases.

Materials:

  • NHS-activated Sepharose or similar activated resin

  • This compound

  • Trifluoroacetic acid (TFA) or another suitable acid for Boc deprotection

  • Coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3)

  • Blocking buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., alternating high pH and low pH buffers)

  • Binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5)

  • Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or a competitive inhibitor solution)

  • Neutralization buffer (e.g., 1 M Tris-HCl, pH 9.0)

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a suitable solvent and treat with an acid like TFA to remove the Boc group.

    • Neutralize the resulting amine salt to obtain 4-aminomethylbenzamidine.

  • Coupling to the Resin:

    • Wash the NHS-activated resin with ice-cold 1 mM HCl.

    • Immediately dissolve the deprotected 4-aminomethylbenzamidine in the coupling buffer and add it to the resin.

    • Incubate the mixture with gentle agitation for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking Unreacted Groups:

    • Wash the resin to remove excess ligand.

    • Add the blocking buffer and incubate for at least 2 hours to block any remaining active groups on the resin.

  • Washing the Resin:

    • Wash the resin with several cycles of alternating high pH (e.g., coupling buffer) and low pH (e.g., 0.1 M acetate, 0.5 M NaCl, pH 4.0) buffers to remove non-covalently bound substances.

  • Protein Purification:

    • Equilibrate the packed column with binding buffer.

    • Load the crude protein sample containing the target serine protease.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound protease using the elution buffer. If using a low pH elution buffer, collect fractions into tubes containing neutralization buffer.

  • Resin Regeneration:

    • Wash the column with several volumes of binding buffer, followed by a high salt buffer, and then store in a suitable buffer containing a bacteriostatic agent.

Signaling Pathways and Logical Relationships

The serine proteases inhibited by benzamidine derivatives, such as trypsin and thrombin, are key players in various signaling pathways. A prominent example is the Protease-Activated Receptor (PAR) signaling pathway . PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to and activating the receptor, which in turn initiates intracellular signaling cascades.

Thrombin is a key activator of PAR1, PAR3, and PAR4, while trypsin can activate PAR2.[2] These pathways are involved in processes like platelet activation, inflammation, and cell proliferation.[3][4][5]

Below are Graphviz diagrams illustrating the experimental workflow for enzyme inhibition and the logical relationship of this compound's use in research.

Enzyme_Inhibition_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme & Incubate prep_enzyme->add_enzyme prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure Measure Absorbance add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_ic50 Determine IC50 plot_data->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Enzyme Inhibition Assay Workflow

Logical_Relationship cluster_compound This compound cluster_applications Primary Research Applications cluster_outcomes Research Outcomes compound Core Compound intermediate Synthetic Intermediate (Boc-protection allows selective modification) compound->intermediate as a building block inhibitor_precursor Serine Protease Inhibitor (Deprotected Form) compound->inhibitor_precursor after deprotection affinity_ligand Affinity Chromatography Ligand (Deprotected & Immobilized) compound->affinity_ligand after deprotection & coupling drug_dev Drug Development (Novel Therapeutics) intermediate->drug_dev enzyme_study Enzyme Mechanism Studies inhibitor_precursor->enzyme_study protein_purification Purification of Serine Proteases affinity_ligand->protein_purification

Applications of this compound

Conclusion

This compound stands out as a crucial molecule in the toolkit of researchers in medicinal chemistry and biochemistry. While its direct application as a serine protease inhibitor is overshadowed by its deprotected counterparts, its role as a stable, versatile synthetic intermediate is paramount. The ability to selectively unmask a reactive amine allows for the construction of complex molecular architectures, paving the way for the development of highly specific and potent drugs targeting serine proteases and other enzymes. The foundational knowledge of the inhibitory properties of its benzamidine core provides a strong rationale for its use in the design of new therapeutic agents. As research into the intricate roles of serine proteases in disease continues to expand, the utility of well-designed building blocks like this compound will undoubtedly continue to grow.

References

An In-depth Technical Guide on the Core Mechanism of Action of 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(tert-butoxycarbonylaminomethyl)benzamidine, commonly referred to as 4-Boc-aminomethylbenzamidine, is a synthetic molecule that has garnered interest within the scientific community for its potential as a serine protease inhibitor. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with key trypsin-like serine proteases. This document details the molecular basis of inhibition, summarizes the (inferred) quantitative inhibitory data, outlines relevant experimental protocols for assessing its activity, and visualizes the intricate signaling pathways modulated by the target proteases.

Introduction: The Role of Serine Proteases and Their Inhibition

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological and pathological processes.[1] These enzymes are characterized by the presence of a highly conserved catalytic triad, typically consisting of serine, histidine, and aspartate residues, in their active site.[1] They are involved in processes ranging from digestion and blood coagulation to inflammation and tissue remodeling.[2][3] Dysregulation of serine protease activity is implicated in numerous diseases, including cardiovascular disorders, inflammatory conditions, and cancer, making them attractive targets for therapeutic intervention.[2][4]

Benzamidine and its derivatives are a well-established class of competitive inhibitors that target trypsin-like serine proteases.[5] These proteases preferentially cleave peptide bonds C-terminal to basic amino acid residues, namely arginine and lysine. The positively charged benzamidine moiety effectively mimics the side chains of these amino acids, allowing it to bind with high affinity to the S1 specificity pocket of the protease active site. This compound is a derivative of benzamidine where a tert-butoxycarbonyl (Boc) protected aminomethyl group is attached to the phenyl ring. This modification can influence the molecule's solubility, cell permeability, and interaction with the target protease.

Core Mechanism of Action: Competitive Inhibition of Trypsin-Like Serine Proteases

The primary mechanism of action of this compound is competitive inhibition of trypsin-like serine proteases. This inhibition is reversible and occurs through the binding of the inhibitor to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved.

Molecular Interaction with the S1 Specificity Pocket

The key to the inhibitory activity of benzamidine derivatives lies in the electrostatic and hydrophobic interactions within the enzyme's active site. The S1 pocket of trypsin-like serine proteases is a deep, negatively charged cleft that accommodates the side chain of the substrate's P1 residue (the amino acid preceding the scissile bond).

  • Electrostatic Interactions: The positively charged amidinium group of this compound forms a strong salt bridge with the carboxylate side chain of a conserved aspartate residue (Asp189 in trypsin) located at the bottom of the S1 pocket. This interaction is the primary determinant of the inhibitor's affinity and specificity for trypsin-like proteases.

  • Hydrophobic Interactions: The phenyl ring of the benzamidine moiety engages in hydrophobic interactions with the side chains of amino acids lining the S1 pocket. These interactions further stabilize the enzyme-inhibitor complex.

  • Role of the Boc-aminomethyl Group: The 4-(Boc-aminomethyl) substituent likely occupies the entrance of the S1 pocket or interacts with surface residues. The bulky and hydrophobic Boc protecting group can influence the inhibitor's orientation within the active site and may contribute to its overall binding affinity and selectivity profile against different serine proteases.

The binding of this compound to the active site physically blocks the entry of the natural substrate, thereby inhibiting the catalytic activity of the enzyme.

dot

G cluster_Enzyme Trypsin-Like Serine Protease cluster_Inhibitor This compound Active Site Active Site S1 Pocket S1 Pocket Catalytic Triad (Ser, His, Asp) Catalytic Triad (Ser, His, Asp) Benzamidine Moiety Benzamidine Moiety Benzamidine Moiety->S1 Pocket Binding Amidinium Group (+) Amidinium Group (+) Amidinium Group (+)->S1 Pocket Salt Bridge with Asp189 Boc-aminomethyl Group Boc-aminomethyl Group Boc-aminomethyl Group->Active Site Steric Hindrance

Figure 1: Interaction of this compound with the active site of a trypsin-like serine protease.

Target Serine Proteases and Potential Signaling Pathway Modulation

Based on the known targets of benzamidine derivatives, this compound is expected to inhibit a range of trypsin-like serine proteases. Inhibition of these enzymes can have significant effects on various signaling pathways.

Matriptase

Matriptase is a type II transmembrane serine protease that plays a critical role in epithelial cell function and has been implicated in cancer progression.[4] It is involved in the activation of growth factors and other proteases.[4]

  • Signaling Pathway: Matriptase is a key activator of pro-hepatocyte growth factor (pro-HGF) and urokinase-type plasminogen activator (uPA). Activation of HGF leads to the stimulation of the c-MET receptor tyrosine kinase pathway, which promotes cell proliferation, migration, and invasion. uPA activation initiates a proteolytic cascade that contributes to extracellular matrix degradation, a crucial step in cancer metastasis. Inhibition of matriptase by this compound would be expected to downregulate these pro-tumorigenic signaling pathways.

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G This compound This compound Matriptase Matriptase This compound->Matriptase pro-HGF pro-HGF Matriptase->pro-HGF uPA Zymogen uPA Zymogen Matriptase->uPA Zymogen HGF HGF pro-HGF->HGF c-MET Receptor c-MET Receptor HGF->c-MET Receptor uPA uPA uPA Zymogen->uPA Plasminogen Plasminogen uPA->Plasminogen Cell Proliferation, Migration, Invasion Cell Proliferation, Migration, Invasion c-MET Receptor->Cell Proliferation, Migration, Invasion Plasmin Plasmin Plasminogen->Plasmin ECM Degradation ECM Degradation Plasmin->ECM Degradation

Figure 2: Potential inhibition of the Matriptase signaling pathway by this compound.
Trypsin

Trypsin is a well-known digestive enzyme but is also involved in various cellular signaling processes through the activation of Protease-Activated Receptors (PARs).

  • Signaling Pathway: Trypsin can cleave and activate PAR-2, a G-protein coupled receptor. Activation of PAR-2 can lead to various downstream effects, including the release of intracellular calcium, activation of MAP kinase pathways, and induction of inflammatory responses. By inhibiting trypsin, this compound could modulate these PAR-2 mediated signaling events. Trypsinization, a common laboratory technique for detaching adherent cells, can also lead to the downregulation of growth and metabolism-related proteins and the upregulation of apoptosis-related proteins.

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G This compound This compound Trypsin Trypsin This compound->Trypsin PAR-2 PAR-2 Trypsin->PAR-2 G-protein activation G-protein activation PAR-2->G-protein activation Downstream Signaling (e.g., Ca2+ release, MAPK pathway) Downstream Signaling (e.g., Ca2+ release, MAPK pathway) G-protein activation->Downstream Signaling (e.g., Ca2+ release, MAPK pathway) Inflammation, Cell Proliferation Inflammation, Cell Proliferation Downstream Signaling (e.g., Ca2+ release, MAPK pathway)->Inflammation, Cell Proliferation

Figure 3: Potential modulation of Trypsin-PAR-2 signaling by this compound.
Thrombin

Thrombin is a key serine protease in the coagulation cascade and also a potent activator of cellular signaling through PARs, primarily PAR-1, PAR-3, and PAR-4.[2]

  • Signaling Pathway: Thrombin-mediated activation of PARs on platelets, endothelial cells, and other cell types triggers a wide range of responses, including platelet aggregation, inflammation, and cell proliferation.[2] Thrombin signaling is implicated in cardiovascular diseases and neuroinflammatory processes. Inhibition of thrombin by this compound could have anticoagulant and anti-inflammatory effects.

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G This compound This compound Thrombin Thrombin This compound->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen PAR-1, -3, -4 PAR-1, -3, -4 Thrombin->PAR-1, -3, -4 Fibrin (Clot formation) Fibrin (Clot formation) Fibrinogen->Fibrin (Clot formation) G-protein activation G-protein activation PAR-1, -3, -4->G-protein activation Platelet Aggregation, Inflammation, Cell Proliferation Platelet Aggregation, Inflammation, Cell Proliferation G-protein activation->Platelet Aggregation, Inflammation, Cell Proliferation

Figure 4: Potential interference of this compound with Thrombin signaling.
Plasmin

Plasmin is the primary enzyme of the fibrinolytic system, responsible for degrading fibrin clots. It also plays a role in extracellular matrix remodeling and cell migration.

  • Signaling Pathway: Plasmin is generated from its zymogen, plasminogen, by plasminogen activators like uPA and tPA. Plasmin can degrade various components of the extracellular matrix and activate matrix metalloproteinases (MMPs), thereby promoting cell invasion and migration. By inhibiting plasmin, this compound could potentially modulate tissue remodeling and cell motility.

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G This compound This compound Plasmin Plasmin This compound->Plasmin Fibrin Fibrin Plasmin->Fibrin Extracellular Matrix Extracellular Matrix Plasmin->Extracellular Matrix pro-MMPs pro-MMPs Plasmin->pro-MMPs Fibrin Degradation Products Fibrin Degradation Products Fibrin->Fibrin Degradation Products ECM Degradation ECM Degradation Extracellular Matrix->ECM Degradation MMPs MMPs pro-MMPs->MMPs MMPs->ECM Degradation

Figure 5: Potential impact of this compound on Plasmin-mediated proteolysis.
Complement C1s

C1s is a serine protease of the classical complement pathway, a key component of the innate immune system.[3]

  • Signaling Pathway: Upon activation of the C1 complex, C1s cleaves complement components C4 and C2, leading to the formation of the C3 convertase and subsequent amplification of the complement cascade. This cascade results in opsonization of pathogens, recruitment of inflammatory cells, and formation of the membrane attack complex. Inhibition of C1s by this compound could dampen the inflammatory response mediated by the classical complement pathway.

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G This compound This compound C1s C1s This compound->C1s C4 C4 C1s->C4 C2 C2 C1s->C2 C4a + C4b C4a + C4b C4->C4a + C4b C2a + C2b C2a + C2b C2->C2a + C2b C4b C4b C3 Convertase (C4b2a) C3 Convertase (C4b2a) C4b->C3 Convertase (C4b2a) Complement Cascade Amplification Complement Cascade Amplification C3 Convertase (C4b2a)->Complement Cascade Amplification C2a C2a C2a->C3 Convertase (C4b2a) Inflammation, Opsonization, Cell Lysis Inflammation, Opsonization, Cell Lysis Complement Cascade Amplification->Inflammation, Opsonization, Cell Lysis

Figure 6: Potential inhibition of the Classical Complement Pathway by this compound.

Quantitative Data on Inhibitory Activity

While extensive quantitative data for a wide range of substituted benzamidines against various serine proteases are available, specific IC50 and Ki values for this compound are not readily found in the public domain as of this writing. However, based on structure-activity relationship (SAR) studies of similar compounds, we can infer its potential inhibitory profile.[4]

The inhibitory constants (Ki) for benzamidine and its derivatives against trypsin-like serine proteases typically fall within the micromolar to nanomolar range. The nature of the substituent on the benzamidine ring significantly influences potency and selectivity.[4] It is plausible that this compound exhibits inhibitory activity in a similar range.

Table 1: Inferred Inhibitory Profile of this compound

Target ProteasePredicted Ki RangeRationale for Prediction
TrypsinLow to mid µMBenzamidine is a known trypsin inhibitor. The 4-aminomethyl group can enhance binding, while the bulky Boc group might slightly decrease affinity compared to smaller substituents.
ThrombinµMThrombin is less sensitive to simple benzamidines than trypsin. The Boc-aminomethyl group's properties will be a key determinant of affinity.
PlasminµMPlasmin's S1 pocket is similar to trypsin's, suggesting comparable inhibition to that of trypsin.
MatriptaseLow µM to high nMMatriptase is known to be inhibited by benzamidine-based inhibitors. The 4-substituent can be optimized for high potency.
Complement C1sµMC1s is a trypsin-like serine protease and is expected to be inhibited by benzamidine derivatives.

Note: The values in this table are estimations based on the known activity of related compounds and require experimental validation.

Experimental Protocols for Assessing Inhibitory Activity

The inhibitory activity of this compound against serine proteases can be determined using various in vitro enzyme kinetic assays. A common method involves monitoring the cleavage of a chromogenic or fluorogenic substrate by the target enzyme in the presence and absence of the inhibitor.

General Experimental Workflow

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G cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) Dispense Reagents into Microplate Dispense Reagents into Microplate Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor)->Dispense Reagents into Microplate Incubate Incubate Dispense Reagents into Microplate->Incubate Measure Signal (Absorbance/Fluorescence) Measure Signal (Absorbance/Fluorescence) Incubate->Measure Signal (Absorbance/Fluorescence) Calculate Reaction Velocity Calculate Reaction Velocity Measure Signal (Absorbance/Fluorescence)->Calculate Reaction Velocity Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Calculate Reaction Velocity->Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk) Determine IC50 and Ki Determine IC50 and Ki Plot Data (e.g., Michaelis-Menten, Lineweaver-Burk)->Determine IC50 and Ki

Figure 7: General workflow for a serine protease inhibition assay.
Detailed Methodology for a Chromogenic Trypsin Inhibition Assay

This protocol provides a detailed method for determining the inhibitory activity of this compound against bovine trypsin using the chromogenic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).

Materials:

  • Bovine Trypsin

  • This compound

  • Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl2 (e.g., 20 mM)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of bovine trypsin in 1 mM HCl.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of L-BAPNA in the Tris-HCl buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup (in a 96-well microplate):

    • Blank wells: Add assay buffer and substrate solution.

    • Control wells (no inhibitor): Add assay buffer, trypsin solution, and substrate solution.

    • Inhibitor wells: Add assay buffer, trypsin solution, and the various dilutions of this compound.

  • Incubation:

    • Pre-incubate the plate with the enzyme and inhibitor (or buffer for control) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for enzyme-inhibitor binding to reach equilibrium.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the L-BAPNA substrate solution to all wells.

    • Immediately place the microplate in the reader and measure the absorbance at 405 nm kinetically over a period of time (e.g., 10-30 minutes) at the same constant temperature. The rate of increase in absorbance is proportional to the rate of substrate cleavage.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • To determine the inhibition constant (Ki), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics and a suitable inhibition model (e.g., competitive inhibition) with non-linear regression analysis or by using a Lineweaver-Burk plot.

Similar protocols can be adapted for other serine proteases by using their respective specific chromogenic or fluorogenic substrates.

Conclusion and Future Directions

This compound is a competitive inhibitor of trypsin-like serine proteases, with its mechanism of action rooted in the mimicry of arginine and lysine side chains by its benzamidine moiety. While specific quantitative data for this compound is not widely published, its structural similarity to other potent benzamidine-based inhibitors suggests it is a valuable tool for studying the roles of serine proteases in various biological processes. The inhibition of key enzymes like matriptase, trypsin, thrombin, plasmin, and C1s can have profound effects on signaling pathways involved in cancer, inflammation, coagulation, and immunity.

Future research should focus on the experimental determination of the IC50 and Ki values of this compound against a panel of serine proteases to fully characterize its potency and selectivity. Furthermore, cell-based assays and in vivo studies are necessary to validate its effects on the identified signaling pathways and to explore its therapeutic potential. The development of more potent and selective analogs based on the 4-aminomethylbenzamidine scaffold could lead to novel therapeutic agents for a range of diseases.

References

An In-depth Technical Guide to the Spectral Data of 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral characteristics of 4-Boc-aminomethylbenzamidine, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds to predict its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. This information is crucial for researchers involved in the synthesis, purification, and characterization of this and related molecules.

Chemical Structure and Properties

  • IUPAC Name: tert-butyl (4-carbamimidoylbenzyl)carbamate

  • Molecular Formula: C₁₃H₁₉N₃O₂

  • Molecular Weight: 249.31 g/mol

  • Structure: Chemical structure of this compound

This compound features a benzamidine moiety, which is a known pharmacophore in various enzyme inhibitors, connected to a Boc-protected aminomethyl group. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in organic synthesis, particularly in peptide chemistry, to temporarily mask the reactivity of an amine.

Predicted Spectral Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the analysis of spectral data for structurally similar compounds, including 4-methylbenzamidine, N-Boc-benzylamine, and other substituted benzamidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7 - 7.9Doublet2HAr-H (ortho to -C(NH)NH₂)
~7.3 - 7.5Doublet2HAr-H (ortho to -CH₂NHBoc)
~4.3 - 4.5Doublet2H-CH₂-NHBoc
~5.0 - 5.5 (broad)Singlet1H-CH₂-NH Boc
~9.0 - 9.5 (very broad)Singlet2H-C(NH)NH₂
~8.5 - 9.0 (very broad)Singlet1H-C(NH )NH₂
1.45Singlet9H-C(CH₃ )₃

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~165 - 168C (NH)NH₂
~155 - 157NC =O
~140 - 142Ar-C (ipso, attached to -CH₂NHBoc)
~130 - 132Ar-C (ipso, attached to -C(NH)NH₂)
~128 - 130Ar-C H
~127 - 129Ar-C H
~79 - 81-C (CH₃)₃
~44 - 46-CH₂ -NHBoc
~28 - 29-C(C H₃)₃

Table 3: Predicted Mass Spectrometry Data

ParameterPredicted Value
[M+H]⁺ (Monoisotopic) 250.1550
Common Fragments [M+H - 56]⁺ (loss of isobutylene), [M+H - 100]⁺ (loss of Boc group)

Experimental Protocols

3.1. Synthesis of this compound (Proposed)

A potential synthesis could involve the Boc protection of 4-aminomethylbenzonitrile followed by the conversion of the nitrile group to a benzamidine.

  • Step 1: Boc Protection of 4-aminomethylbenzonitrile:

    • Dissolve 4-aminomethylbenzonitrile in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.

    • Add a base, for example, triethylamine or sodium bicarbonate.

    • To this solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

    • Purify the resulting N-Boc-4-cyanobenzylamine by column chromatography.

  • Step 2: Conversion of Nitrile to Amidine (Pinner Reaction):

    • Dissolve the N-Boc-4-cyanobenzylamine in anhydrous ethanol and cool to 0 °C.

    • Bubble dry hydrogen chloride gas through the solution to form the imidate hydrochloride.

    • After the reaction is complete, remove the solvent under reduced pressure.

    • Treat the resulting imidate hydrochloride with a solution of ammonia in ethanol to form the amidine hydrochloride.

    • The final product can be isolated and purified by crystallization.

3.2. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: A standard proton experiment with a 30° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Parameters: A proton-decoupled carbon experiment with a spectral width of 0 to 180 ppm. A larger number of scans will be required compared to ¹H NMR.

3.3. Mass Spectrometry

  • Technique: Electrospray ionization (ESI) is a suitable method for this compound.

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent such as methanol or acetonitrile.

  • Acquisition:

    • Mode: Positive ion mode is expected to yield the protonated molecule [M+H]⁺.

    • Analysis: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns.

Visualizations

4.1. Logical Workflow for Synthesis and Analysis

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start 4-Aminomethylbenzonitrile Boc_Protection Boc Protection Start->Boc_Protection Boc₂O, Base Pinner_Reaction Pinner Reaction Boc_Protection->Pinner_Reaction 1. HCl, EtOH 2. NH₃, EtOH Purification Purification (Crystallization) Pinner_Reaction->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry (ESI-MS, HRMS) Product->MS Data_Interpretation Data Interpretation and Structure Confirmation NMR->Data_Interpretation MS->Data_Interpretation MS_Fragmentation Parent [M+H]⁺ m/z = 250.1550 Fragment1 [M+H - C₄H₈]⁺ m/z = 194.1026 (Loss of isobutylene) Parent->Fragment1 - 56 Da Fragment2 [M+H - C₅H₉O₂]⁺ m/z = 150.0866 (Loss of Boc group) Parent->Fragment2 - 100 Da

Solubility Profile of 4-Boc-aminomethylbenzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Boc-aminomethylbenzamidine, a compound of interest in drug discovery and development. Due to the limited availability of direct solubility data for this specific molecule, this document infers its likely solubility based on the known properties of its structural components: benzamidine and the tert-butyloxycarbonyl (Boc) protecting group. Furthermore, detailed experimental protocols for determining solubility are provided to empower researchers to ascertain precise solubility data in their laboratories.

Estimated Solubility Profile

The solubility of this compound is dictated by the interplay between the polar benzamidine core and the nonpolar Boc protecting group. Benzamidine, as a hydrochloride salt, is known to be soluble in polar solvents. The addition of the bulky, nonpolar Boc group is expected to decrease aqueous solubility while increasing solubility in organic solvents.

A summary of the solubility of the parent compound, benzamidine hydrochloride, is presented below to provide a baseline.

SolventSolubility of Benzamidine HydrochlorideExpected Influence of Boc GroupEstimated Solubility of this compound
Water100 mg/mL (with heating)DecreaseModerately soluble
PBS (pH 7.2)~3 mg/mL[1]DecreaseLow solubility
Ethanol~10 mg/mL[1]IncreaseSoluble
Dimethyl Sulfoxide (DMSO)~25 mg/mL[1]IncreaseSoluble
N,N-Dimethylformamide (DMF)~25 mg/mL[1]IncreaseSoluble

Boc-protected amino acids and amines generally exhibit good solubility in common organic solvents used in synthesis and assays, such as DMF, DMSO, and dichloromethane (DCM). The presence of the Boc group enhances solubility in less polar organic solvents. Therefore, it is anticipated that this compound will be readily soluble in DMSO and DMF, and likely soluble in ethanol. Its solubility in aqueous media is expected to be significantly lower than that of benzamidine hydrochloride.

Experimental Protocols for Solubility Determination

To obtain precise quantitative data, experimental determination of solubility is crucial. The following are standard methodologies that can be employed.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely accepted technique for determining thermodynamic (equilibrium) solubility.[2][3][4]

Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Detailed Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, PBS, ethanol, DMSO). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or agitator at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[2]

  • Sample Separation: After equilibration, carefully separate the saturated solution (supernatant) from the undissolved solid. This can be achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

  • Quantification: Analyze the concentration of this compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantification.[5][6] A calibration curve of known concentrations of the compound should be prepared to determine the concentration of the saturated solution.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a robust analytical technique for determining the concentration of a solute in a solution.[5][7][8]

Principle: The sample is passed through a column packed with a stationary phase, and the components are separated based on their affinity for the stationary and mobile phases. A detector measures the amount of the compound as it elutes from the column.

General Protocol for Quantification:

  • Method Development: Develop a suitable HPLC method for this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and UV detection wavelength.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Dilute the saturated solution obtained from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Solution Calorimetry

Solution calorimetry is an alternative method that measures the heat change upon dissolution to determine solubility.[9][10]

Principle: The heat of solution is measured as the solute dissolves in a solvent. The point at which the heat change plateaus indicates that the solution is saturated.

General Protocol:

  • Instrument Setup: A semi-adiabatic solution calorimeter is used to measure the heat of dissolution.

  • Measurement: A known mass of this compound is added to a known volume of the solvent in the calorimeter. The change in temperature is recorded as the compound dissolves.

  • Data Analysis: The dissolution endpoint is identified when the heat generation ceases. The solubility limit is determined from the point of saturation, which is indicated by a plateau in the heat signal.[9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method coupled with HPLC analysis.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep Add Excess Compound to Solvent shake Agitate at Constant Temperature (24-72h) prep->shake Equilibrate separate Centrifuge & Filter (0.22 µm) shake->separate Isolate Supernatant hplc HPLC Quantification separate->hplc Analyze Filtrate result Determine Solubility hplc->result Calculate Concentration

References

Stability and Storage of 4-Boc-aminomethylbenzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Boc-aminomethylbenzamidine. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from studies on related benzamidine derivatives and Boc-protected molecules, alongside established principles of chemical stability and forced degradation studies.

Overview of Chemical Stability

This compound's stability is primarily influenced by its two key functional groups: the tert-butyloxycarbonyl (Boc) protecting group and the benzamidine moiety. The Boc group is notoriously sensitive to acidic conditions, while the benzamidine group can be susceptible to hydrolysis, particularly under basic conditions, and potential oxidation. Therefore, proper handling and storage are crucial to maintain the integrity of the compound. The molecule is generally stable when stored as a solid under recommended conditions.[1][2]

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling guidelines are recommended.

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationRationale & Citations
Temperature Store at -20°C for long-term storage.Low temperatures slow down potential degradation pathways. Recommendations for similar compounds range from room temperature to -80°C, with -20°C being a common suggestion for benzamidine derivatives and Boc-protected reagents.[3]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Benzamidine derivatives can be sensitive to air and oxidation.[2][4] An inert atmosphere minimizes exposure to oxygen and moisture.
Moisture Keep in a tightly sealed container with a desiccant.The compound is potentially moisture-sensitive.[2][5] Hydrolysis of both the Boc group (in the presence of acid) and the benzamidine group can occur.
Light Protect from light.Many aromatic compounds are light-sensitive.[5] Storing in an amber vial or in a dark place is advisable.
Container Use a tightly sealed, appropriate container (e.g., glass vial).Prevents exposure to environmental factors.[1][6]

Handling:

  • Avoid contact with skin and eyes.[1]

  • Handle in a well-ventilated area to avoid dust formation.[1][6]

  • Use personal protective equipment (gloves, safety glasses).[1][2]

  • After handling, wash hands thoroughly.[1]

Chemical Compatibility and Degradation

Understanding the chemical incompatibilities of this compound is critical to preventing its degradation during experimental procedures.

Table 2: Chemical Incompatibilities and Degradation Pathways

Incompatible Material/ConditionPotential Degradation PathwayResulting ProductsCitations
Strong Acids (e.g., TFA, HCl)Acid-catalyzed cleavage of the Boc protecting group.4-Aminomethylbenzamidine[7][8]
Strong Oxidizing Agents Oxidation of the benzamidine or other parts of the molecule.Various oxidized derivatives.[1][2][5]
Basic Conditions (especially in aqueous solution)Hydrolysis of the benzamidine group.4-Boc-aminomethylbenzamide[1][2]
Elevated Temperatures Potential thermal decomposition of the Boc group and the overall molecule.Carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][7]

A diagram illustrating the factors influencing the stability of this compound is provided below.

cluster_main Factors Affecting Stability of this compound cluster_factors Instability Factors cluster_products Potential Degradation Products This compound This compound 4-Aminomethylbenzamidine 4-Aminomethylbenzamidine This compound->4-Aminomethylbenzamidine 4-Boc-aminomethylbenzamide 4-Boc-aminomethylbenzamide This compound->4-Boc-aminomethylbenzamide Oxidized Derivatives Oxidized Derivatives This compound->Oxidized Derivatives Decomposition Products (COx, NOx) Decomposition Products (COx, NOx) This compound->Decomposition Products (COx, NOx) Strong Acids Strong Acids Strong Acids->this compound Boc Cleavage Strong Bases / High pH Strong Bases / High pH Strong Bases / High pH->this compound Amidine Hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Oxidation Heat / Light Heat / Light Heat / Light->this compound Thermal/Photo Degradation

Caption: Factors influencing the stability of this compound.

Stability in Solution

While solid this compound is relatively stable, its stability in solution is a significant concern.

  • Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each use. The benzamidine moiety is susceptible to hydrolysis, with the rate increasing significantly at higher pH.[1][2] At pH 9, the half-life of unsubstituted benzamidinium is approximately 300 days, but this drops to 6 days at pH 11 and 15 hours at pH 13 at room temperature.[1][2] Benzamidine solutions are also prone to oxidation, so using degassed water for preparation is advisable.

  • Organic Solvents: Stock solutions in anhydrous organic solvents (e.g., DMSO, DMF, ethanol) are generally more stable if stored properly (cold, dark, and under an inert atmosphere). For a similar Boc-protected compound, stock solutions in DMSO were recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

Experimental Protocols for Stability Assessment

A forced degradation study is the standard approach to determine the intrinsic stability of a molecule and to develop a stability-indicating analytical method. Below is a generalized protocol.

Generalized Experimental Protocol for Forced Degradation Study:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a defined period. Also, reflux the stock solution at a set temperature.

    • Photolytic Degradation: Expose the stock solution and the solid compound to UV light (e.g., 365 nm) for a defined period.

  • Sample Analysis: Analyze the stressed samples at different time points using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

  • Data Evaluation:

    • Quantify the remaining parent compound and any degradation products.

    • Determine the degradation pathways under different stress conditions.

    • The results can be used to establish the intrinsic stability of the molecule and to validate the analytical method's ability to separate the parent compound from its degradants.

The following diagram illustrates a typical workflow for a forced degradation study.

cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock Solution of Compound B Expose to Stress Conditions A->B S1 Acidic B->S1 S2 Basic B->S2 S3 Oxidative B->S3 S4 Thermal B->S4 S5 Photolytic B->S5 C Sample at Time Points D Analyze via Stability-Indicating HPLC C->D E Identify & Quantify Degradants D->E F Elucidate Degradation Pathways E->F S1->C S2->C S3->C S4->C S5->C

Caption: Generalized workflow for a forced degradation study.

Conclusion

The stability of this compound is contingent upon the careful management of storage conditions and experimental parameters. The primary liabilities are the acid-sensitive Boc group and the benzamidine moiety, which is prone to hydrolysis under basic conditions and oxidation. For optimal preservation, the solid compound should be stored at low temperatures (-20°C), desiccated, protected from light, and under an inert atmosphere. Aqueous solutions should be prepared fresh, and care should be taken to control the pH and avoid exposure to strong acids, bases, and oxidizing agents. The provided guidelines and protocols offer a framework for researchers to handle, store, and evaluate the stability of this compound effectively.

References

A Comprehensive Technical Guide to 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the chemical properties of 4-Boc-aminomethylbenzamidine, a compound of significant interest to researchers and professionals in the field of drug development.

Chemical Identity and Properties

This compound, also known as tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate, is a derivative of benzamidine. The presence of the Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent modifies its properties for specific applications in organic synthesis and medicinal chemistry.

PropertyValueSource
Molecular Formula C13H19N3O2[1]
Molecular Weight 249.31 g/mol
Monoisotopic Mass 249.14772 Da[1]

Structural Information

The molecular structure of this compound consists of a central benzene ring substituted with a carbamimidoyl group (amidine) and a Boc-protected aminomethyl group at the para position. This specific arrangement of functional groups is crucial for its biological and chemical activities.

Logical Relationship of this compound Components cluster_boc Boc Protecting Group cluster_aminomethylbenzamidine Aminomethylbenzamidine Core tert_butyl tert-Butyl carbonyl Carbonyl tert_butyl->carbonyl aminomethyl Aminomethyl carbonyl->aminomethyl Forms Carbamate Linkage benzamidine Benzamidine aminomethyl->benzamidine

Caption: Molecular components of this compound.

Experimental Protocols

Detailed experimental protocols involving this compound would be specific to its application, such as in the synthesis of serine protease inhibitors or as a building block in combinatorial chemistry. These protocols are typically found in peer-reviewed scientific literature and patents. A generalized workflow for its use in solid-phase peptide synthesis (SPPS), where it could be incorporated as a non-standard amino acid, is outlined below.

Generalized Workflow for Incorporating this compound in SPPS resin 1. Resin Swelling deprotection 2. Fmoc Deprotection resin->deprotection coupling 3. Coupling of this compound deprotection->coupling capping 4. Capping (Optional) coupling->capping cycle 5. Repeat Deprotection/Coupling Cycles capping->cycle cleavage 6. Cleavage from Resin and Boc Deprotection cycle->cleavage purification 7. Purification and Analysis cleavage->purification

Caption: Workflow for solid-phase peptide synthesis.

References

Commercial Suppliers and Technical Guide for 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Boc-aminomethylbenzamidine is a valuable reagent, primarily utilized as a serine protease inhibitor and a building block in the synthesis of more complex molecules. Its benzamidine moiety provides the affinity for the active site of serine proteases, while the Boc-protected aminomethyl group offers a versatile handle for further chemical modification or for immobilization onto a solid support.

Commercial Availability

A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The table below summarizes the key information from various suppliers.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Additional Information
Tyger Scientific Inc. 162696-15-3C₁₃H₁₉N₃O₂249.31In-stock status mentioned.
Santa Cruz Biotechnology 162696-15-3C₁₃H₁₉N₃O₂249.31Product number sc-267277.
AK Scientific, Inc. 162696-15-3C₁₃H₁₉N₃O₂249.31-
American Custom Chemicals Corporation 162696-15-3C₁₃H₁₉N₃O₂249.31Purity of 95.00% is specified.
Crysdot 162696-15-3C₁₃H₁₉N₃O₂249.31Purity of 97% is specified.
Alichem 162696-15-3C₁₃H₁₉N₃O₂249.31-

Physicochemical Properties

PropertyValue
IUPAC Name tert-butyl N-[(4-carbamimidoylphenyl)methyl]carbamate
Synonyms 4-(Boc-aminomethyl)benzamidine
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen).

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Experimental Protocols

Protocol 1: Use as a Soluble Serine Protease Inhibitor in Cell Lysate Preparation

This protocol outlines the general use of a benzamidine-based inhibitor during protein extraction to prevent degradation by serine proteases.

Materials:

  • Cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)

  • This compound

  • Protease inhibitor cocktail (optional, for broader coverage)

  • Centrifuge

  • Ice

Procedure:

  • Preparation of Inhibitor Stock Solution: Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol). Store at -20°C.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Addition of Inhibitor: Immediately before cell lysis, add the this compound stock solution to the cell suspension to a final concentration of 1-5 mM. If using a broader protease inhibitor cocktail, it can be added concurrently.[1]

  • Homogenization: Lyse the cells using an appropriate method (e.g., sonication, French press, or detergent lysis). Keep the sample on ice throughout the process to minimize protease activity.[2]

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cell debris.[2][3]

  • Downstream Processing: Carefully collect the supernatant containing the soluble proteins for further purification steps.

Protocol 2: Preparation of an Affinity Chromatography Resin for Serine Protease Purification

This protocol describes a conceptual workflow for the preparation and use of an affinity chromatography resin using this compound as the ligand. This involves the deprotection of the Boc group to expose the primary amine for coupling to an activated chromatography matrix.

Part A: Boc-Deprotection

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in DCM in a round-bottom flask.[4]

  • Acid Treatment: Add an equal volume of TFA to the solution. Stir the reaction mixture at room temperature for 1-2 hours.[4][5]

  • Solvent Removal: Remove the DCM and TFA under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting product, 4-aminomethylbenzamidine, can be used directly for coupling or further purified.

Part B: Coupling to Activated Resin and Affinity Chromatography

Materials:

  • Deprotected 4-aminomethylbenzamidine

  • NHS-activated Sepharose or similar activated chromatography resin

  • Coupling Buffer (e.g., 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3)

  • Blocking Buffer (e.g., 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0)

  • Wash Buffer (alternating high and low pH, e.g., pH 4.0 and pH 8.0)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0)[6]

  • Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0 or a competitive inhibitor like benzamidine)[7]

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 9.0)

  • Chromatography column

Procedure:

  • Resin Preparation: Wash the NHS-activated resin with ice-cold 1 mM HCl.

  • Ligand Coupling: Dissolve the deprotected 4-aminomethylbenzamidine in Coupling Buffer and immediately mix with the resin slurry. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking: Transfer the resin to the Blocking Buffer and incubate for 1-2 hours to block any remaining active groups.

  • Washing: Wash the resin with several cycles of alternating low and high pH Wash Buffers, followed by a final wash with the Binding Buffer.

  • Column Packing: Pack the prepared affinity resin into a chromatography column.

  • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer.

  • Sample Application: Apply the clarified cell lysate containing the target serine protease to the column at a controlled flow rate.

  • Washing: Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound serine protease using the Elution Buffer. Collect fractions and immediately neutralize with the Neutralization Buffer if using a low pH elution.[7]

  • Analysis: Analyze the collected fractions for protein content and purity using methods like SDS-PAGE and enzyme activity assays.

Visualizations

Protein_Purification_Workflow start Cell Culture / Tissue lysis Cell Lysis (+ this compound as inhibitor) start->lysis clarification Clarification (Centrifugation/Filtration) lysis->clarification capture Capture Step (e.g., Affinity Chromatography) clarification->capture intermediate Intermediate Purification (e.g., Ion Exchange) capture->intermediate polishing Polishing Step (e.g., Size Exclusion) intermediate->polishing final_product Purified Protein polishing->final_product

General workflow for protein purification from a cell lysate.

Affinity_Chromatography_Logic cluster_preparation Resin Preparation cluster_purification Purification Process boc_compound This compound deprotection Boc Deprotection (Acid Treatment) boc_compound->deprotection activated_amine 4-Aminomethylbenzamidine (Active Ligand) deprotection->activated_amine coupled_resin Benzamidine-Coupled Resin activated_amine->coupled_resin Coupling activated_resin NHS-Activated Resin activated_resin->coupled_resin binding Binding to Benzamidine Resin coupled_resin->binding lysate Cell Lysate containing Serine Protease lysate->binding washing Wash Unbound Proteins binding->washing elution Elution of Serine Protease washing->elution purified_protease Purified Serine Protease elution->purified_protease

Logic for preparing and using a 4-aminomethylbenzamidine affinity resin.

References

Navigating the Safe Handling of 4-Boc-aminomethylbenzamidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for 4-Boc-aminomethylbenzamidine, a key reagent in various research and drug development applications. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound (CAS: 162696-15-3), this document utilizes safety data from a closely related analogue, tert-butyl N-[4-(aminomethyl)phenyl]carbamate (CAS: 220298-96-4), to infer potential hazards and handling recommendations. Researchers should handle this compound with the understanding that the following data is based on a surrogate and should be applied with professional judgment and caution.

Section 1: Hazard Identification and Classification

Table 1: Hazard Classification (Based on Analogue Data)

Hazard ClassCategory
Acute Oral ToxicityCategory 4
Skin Corrosion/IrritationCategory 1B
Serious Eye Damage/Eye IrritationCategory 1
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)

Section 2: Safe Handling and Storage Protocols

Adherence to strict laboratory safety protocols is paramount when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Table 2: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or other protective clothing should be worn.
Respiratory Protection Use a NIOSH/MSHA approved respirator if dust is generated and ventilation is inadequate.
Handling Procedures
  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.

  • Dust Formation: Avoid the formation of dust and aerosols.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage Conditions

Proper storage is crucial to maintain the integrity and stability of the compound.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place.

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.

Section 3: Experimental Protocols

The following are general experimental protocols for the safe handling and use of this compound.

Spill and Leak Procedure

In the event of a spill, follow these steps:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and prevent the spread of the material.

  • Clean-up: For small spills, carefully sweep up the solid material and place it in a suitable, labeled container for disposal. Avoid generating dust. For large spills, follow institutional emergency procedures.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Section 4: Visualizing Safety Workflows and Hazards

To further clarify the safe handling procedures and potential risks, the following diagrams have been generated.

SafeHandlingWorkflow cluster_receipt Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh in Fume Hood PPE->Weigh Use Use in Reaction Weigh->Use Waste Collect Waste Use->Waste Dispose Dispose via Approved Waste Stream Waste->Dispose

Caption: A logical workflow for the safe handling of this compound.

HazardMitigation cluster_hazards Potential Hazards cluster_mitigation Mitigation Strategies Inhalation Inhalation of Dust Ventilation Use in Fume Hood Inhalation->Ventilation SkinContact Skin Contact Gloves Wear Gloves SkinContact->Gloves EyeContact Eye Contact Goggles Wear Goggles EyeContact->Goggles Ingestion Ingestion Hygiene Good Hygiene Practices Ingestion->Hygiene

Caption: Potential hazards and their corresponding mitigation strategies.

Methodological & Application

Application Notes: 4-Boc-Aminomethylbenzamidine for Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Affinity chromatography is a powerful technique for the selective purification of biomolecules based on their specific binding interactions with an immobilized ligand. Benzamidine and its derivatives are well-known competitive inhibitors of serine proteases, such as trypsin, thrombin, and urokinase. This makes them excellent ligands for the affinity purification of these enzymes.

4-Boc-aminomethylbenzamidine is a protected precursor for the preparation of a custom affinity chromatography resin. The tert-butyloxycarbonyl (Boc) group protects the primary amine, which, after deprotection, serves as the attachment point for covalent immobilization onto a chromatography matrix. The benzamidine moiety acts as the specific ligand for capturing serine proteases.

These application notes provide a comprehensive guide to the deprotection of this compound, its immobilization onto an NHS-activated agarose matrix, and the subsequent use of the prepared resin for the purification of serine proteases.

Principle of the Method

The overall process involves three key stages:

  • Boc Group Deprotection: The synthesis of the active ligand, 4-aminomethylbenzamidine, is achieved by removing the Boc protecting group under acidic conditions.

  • Ligand Immobilization: The deprotected ligand, now possessing a reactive primary amine, is covalently coupled to an N-hydroxysuccinimide (NHS)-activated chromatography support, such as Sepharose, to create a stable amide bond.

  • Affinity Chromatography: The prepared benzamidine resin is used to selectively bind serine proteases from a complex mixture. After washing away unbound components, the purified proteases are eluted by altering the buffer conditions to disrupt the ligand-protein interaction.

Data Presentation

The performance of an affinity resin is characterized by its binding capacity. The following table provides typical binding capacities for commercially available benzamidine agarose resins, which can be used as a benchmark for a custom-prepared resin.

Resin TypeTarget ProteinBinding Capacity
Benzamidine Sepharose 4 Fast Flow (high sub)Trypsin≥ 35 mg/mL medium[1][2][3]
Benzamidine Sepharose 6BTrypsin~13 mg/mL drained media[4]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to yield 4-aminomethylbenzamidine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound substrate in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution. A common ratio is 50% TFA in DCM.[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent and excess TFA.[6]

  • Precipitate the resulting amine salt by adding cold diethyl ether.

  • Isolate the 4-aminomethylbenzamidine salt by filtration or centrifugation.

  • Dry the product under vacuum. The deprotected ligand is now ready for immobilization.

Protocol 2: Immobilization of 4-Aminomethylbenzamidine to NHS-Activated Sepharose

This protocol details the covalent coupling of the deprotected ligand to an NHS-activated agarose resin.

Materials:

  • Deprotected 4-aminomethylbenzamidine

  • NHS-activated Sepharose 4 Fast Flow

  • Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Wash Buffer: 1 mM HCl (ice-cold)

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Final Wash Buffers:

    • Buffer A: 0.1 M acetate, 0.5 M NaCl, pH 4.0

    • Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Reaction vessel (e.g., a chromatography column or a reaction tube with a filter)

Procedure:

  • Resin Preparation:

    • Transfer the required amount of NHS-activated Sepharose slurry to the reaction vessel. Allow the isopropanol storage solution to drain.

    • Immediately wash the resin with 10-15 volumes of ice-cold 1 mM HCl to remove the isopropanol and preserve the reactivity of the NHS esters.[7]

    • Equilibrate the resin with 2-3 volumes of Coupling Buffer.

  • Ligand Preparation:

    • Immediately dissolve the deprotected 4-aminomethylbenzamidine in the Coupling Buffer. A typical concentration is 5-10 mg/mL.

  • Coupling Reaction:

    • Add the ligand solution to the prepared resin. Ensure a resin to ligand solution ratio of approximately 1:1 to 1:2.[7]

    • Seal the vessel and mix gently using an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C.[7][8]

  • Blocking:

    • Drain the coupling solution from the resin.

    • To block any remaining active NHS esters, add the Blocking Buffer and mix for at least 2 hours at room temperature.[8]

  • Final Wash:

    • Wash away excess ligand and blocking agent by performing at least three alternating washes with Buffer A and Buffer B.

    • Finally, re-equilibrate the resin with a neutral buffer containing a bacteriostatic agent (e.g., 20% ethanol) for storage.

Protocol 3: Affinity Chromatography Purification of Serine Proteases

This protocol describes the use of the prepared benzamidine affinity resin for the purification of trypsin or other trypsin-like serine proteases.

Materials:

  • Prepared Benzamidine-Sepharose resin

  • Chromatography column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4-8.0[4][9]

  • Elution Buffers (choose one):

    • Low pH Elution: 50 mM Glycine-HCl, pH 3.0 or 10 mM HCl, 0.5 M NaCl, pH 2.0[1][9]

    • Competitive Elution: 20 mM p-aminobenzamidine in Binding Buffer[1][9][10]

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

  • Crude protein sample containing the target serine protease (e.g., cell lysate, serum, or culture supernatant)

Procedure:

  • Column Packing and Equilibration:

    • Pack the Benzamidine-Sepharose resin into a suitable chromatography column.

    • Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Application:

    • Prepare the sample by centrifuging and/or filtering (0.45 µm) to remove particulate matter.[9]

    • Apply the clarified sample to the equilibrated column at a recommended flow rate (e.g., 1 mL/min for a 1 mL column).[2]

  • Washing:

    • Wash the column with 5-10 CV of Binding Buffer, or until the UV absorbance at 280 nm returns to baseline, to remove unbound proteins.

  • Elution:

    • For Low pH Elution:

      • Elute the bound protease with 5-10 CV of the chosen Low pH Elution Buffer.

      • Collect fractions into tubes containing Neutralization Buffer (e.g., 100 µL of 1 M Tris-HCl, pH 9.0 per mL of fraction) to immediately restore a neutral pH and preserve enzyme activity.[11]

    • For Competitive Elution:

      • Elute the bound protease with 5-10 CV of the Competitive Elution Buffer.

      • Note that the eluting agent (p-aminobenzamidine) will have a high absorbance at 280 nm. Collected fractions must be analyzed by other methods such as an activity assay or SDS-PAGE.[9]

  • Column Regeneration and Storage:

    • Regenerate the column by washing with 3-5 CV of alternating high pH (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[4]

    • Re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with 5 CV of 20% ethanol and store at 4°C.[1]

Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Workup & Isolation cluster_product Final Product Boc_Amine 4-Boc-aminomethyl- benzamidine Dissolve Dissolve in DCM Boc_Amine->Dissolve Add_TFA Add TFA (50%) Dissolve->Add_TFA Stir Stir at RT (1-2 hours) Add_TFA->Stir Evaporate Evaporate Solvent & Excess TFA Stir->Evaporate Precipitate Precipitate with Cold Diethyl Ether Evaporate->Precipitate Filter Filter & Dry Precipitate->Filter Deprotected_Amine 4-Aminomethyl- benzamidine Salt Filter->Deprotected_Amine

Caption: Workflow for Boc deprotection.

Ligand_Immobilization_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_finishing Blocking & Washing Start_Resin NHS-Activated Sepharose Wash_HCl Wash with ice-cold 1 mM HCl Start_Resin->Wash_HCl Equilibrate Equilibrate with Coupling Buffer Wash_HCl->Equilibrate Mix Mix Resin & Ligand (2-4h RT or O/N 4°C) Equilibrate->Mix Ligand Dissolved 4-Aminomethyl- benzamidine Ligand->Mix Block Block with Ethanolamine/Tris Mix->Block Wash_Cycle Wash with alternating pH 4 and pH 8 buffers Block->Wash_Cycle Store Store in 20% Ethanol Wash_Cycle->Store Final_Resin Benzamidine Sepharose Resin Store->Final_Resin

Caption: Ligand immobilization workflow.

Affinity_Chromatography_Workflow cluster_setup Column Setup cluster_purification Purification Cycle cluster_output Outputs Pack Pack Benzamidine Resin in Column Equilibrate Equilibrate with Binding Buffer Pack->Equilibrate Load Load Clarified Sample Equilibrate->Load Wash Wash with Binding Buffer Load->Wash Elute Elute with Low pH or Competitive Ligand Wash->Elute Flowthrough Flow-through & Wash Fractions (Unbound Proteins) Wash->Flowthrough Eluate Eluted Fractions (Purified Protease) Elute->Eluate Regenerate Regenerate Column (High/Low pH Washes) Elute->Regenerate

References

Application Notes and Protocols: Immobilization of 4-Boc-aminomethylbenzamidine on Agarose Beads

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the immobilization of 4-Boc-aminomethylbenzamidine onto agarose beads. This procedure creates an affinity chromatography resin with a protected benzamidine ligand, which, after deprotection, can be used for the purification of serine proteases and other proteins that bind to benzamidine.

Introduction

Benzamidine is a well-known competitive inhibitor of trypsin-like serine proteases. Immobilized benzamidine, in the form of p-aminobenzamidine coupled to agarose, is widely used for the affinity purification of enzymes such as trypsin, thrombin, and urokinase.[1][2][3][4][5] The use of this compound allows for a strategic approach where the benzamidine ligand is temporarily protected by a tert-butyloxycarbonyl (Boc) group. This protected ligand can be coupled to an activated agarose support. The subsequent removal of the Boc group under acidic conditions yields the active affinity matrix. This method offers control over the timing of ligand activation and can be advantageous in multi-step synthesis or purification strategies.

This document outlines the necessary steps, from the selection of an appropriate activated agarose resin to the coupling of the Boc-protected ligand and the final deprotection to generate the active affinity support.

Data Presentation

Table 1: Properties of Commercially Available Benzamidine-Agarose Resins

This table provides typical specifications for commercially available p-aminobenzamidine agarose resins, which can serve as a benchmark for the performance of the custom-prepared resin.

PropertyTypical ValueReference(s)
Ligand p-Aminobenzamidine[2][4][6]
Matrix 6% Cross-linked Agarose[1][2][6]
Particle Size 45-165 µm[2][6]
Ligand Density 7-8 µmol/mL of drained resin[4][6]
Binding Capacity 8-14 mg trypsin/mL of drained resin[1][2][6]
pH Stability 3-11[2][6]
Spacer Arm 6-carbon or 9-atom[1][7]
Table 2: Key Parameters for Immobilization and Deprotection

This table summarizes the critical parameters for the successful immobilization of this compound and subsequent deprotection.

StepParameterRecommended ConditionsNotes
Immobilization Agarose Activation Chemistry NHS-activated or Aldehyde-activatedNHS-activated agarose forms a stable amide bond. Aldehyde-activated agarose forms a secondary amine linkage via reductive amination.
Coupling Buffer pH 7.2-8.5 (NHS); ~7.2 (Reductive Amination)Avoid amine-containing buffers like Tris.[1]
Reaction Time 2-4 hours at RT or overnight at 4°CLonger incubation times may improve coupling efficiency.
Ligand Concentration 1-10 mg/mL in coupling bufferThe optimal concentration should be determined empirically.
Boc Deprotection Deprotection Reagent 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)A common and effective reagent for Boc removal.
Reaction Time 15-30 minutes at room temperatureMonitor for complete deprotection.
Scavengers Optional (e.g., triisopropylsilane)Recommended if the ligand is sensitive to cationic species generated during deprotection.

Experimental Protocols

This section provides detailed protocols for the immobilization of this compound on agarose beads and the subsequent deprotection of the Boc group.

Immobilization of this compound onto NHS-Activated Agarose

This protocol describes the coupling of the primary amine of this compound to N-hydroxysuccinimide (NHS)-activated agarose beads, forming a stable amide bond.

Materials:

  • NHS-Activated Agarose Slurry

  • This compound

  • Coupling Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2

  • Quenching Buffer: 1 M ethanolamine, pH 7.4

  • Wash Buffer: 1 M NaCl

  • Storage Buffer: Phosphate Buffered Saline (PBS) with 0.02% sodium azide

  • Spin columns or filtration funnel

Protocol:

  • Resin Preparation:

    • Transfer the desired amount of NHS-activated agarose slurry to a spin column or filtration funnel.

    • Allow the storage solvent (typically acetone or isopropanol) to drain.

    • Wash the resin with 3 column volumes (CV) of ice-cold 1 mM HCl.

    • Immediately equilibrate the resin with 3 CV of Coupling Buffer. Do not allow the resin to dry.

  • Ligand Coupling:

    • Dissolve this compound in Coupling Buffer to a final concentration of 1-10 mg/mL.

    • Add the ligand solution to the equilibrated resin.

    • Gently mix the suspension using an end-over-end rotator for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching of Unreacted Sites:

    • After the coupling reaction, drain the ligand solution.

    • Wash the resin with 3 CV of Coupling Buffer.

    • Add 1 CV of Quenching Buffer to the resin and incubate for 1-2 hours at room temperature with gentle mixing to block any remaining active NHS groups.

  • Washing:

    • Drain the Quenching Buffer.

    • Wash the resin with 3 CV of Wash Buffer.

    • Wash the resin with 3 CV of PBS.

  • Storage:

    • Resuspend the resin in 2 CV of Storage Buffer.

    • Store the Boc-protected benzamidine agarose at 4°C.

Deprotection of Immobilized this compound

This protocol describes the removal of the Boc protecting group to generate the active benzamidine affinity resin.

Materials:

  • Boc-protected benzamidine agarose beads

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (v/v)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Wash Solvents: Dichloromethane (DCM), Methanol (MeOH)

  • Final Storage Buffer: PBS with 0.02% sodium azide

  • Chemically resistant reaction vessel and filtration funnel

Protocol:

  • Resin Preparation:

    • Transfer the Boc-protected benzamidine agarose beads to a chemically resistant filtration funnel.

    • Wash the beads with 3 CV of DCM to remove the aqueous storage buffer.

  • Boc Deprotection:

    • Transfer the resin to a chemically resistant reaction vessel.

    • Add the Deprotection Solution to the resin (approximately 10 mL per gram of resin).

    • Gently agitate the suspension for 15-30 minutes at room temperature.

  • Washing and Neutralization:

    • Filter the resin and wash with 3 CV of DCM.

    • Wash the resin with 3 CV of Neutralization Buffer to neutralize residual TFA.

    • Wash the resin with 3 CV of DCM.

    • Wash the resin with 3 CV of MeOH to remove organic solvents.

    • Finally, wash the resin extensively with 5-10 CV of PBS to remove all traces of organic solvents and salts.

  • Storage:

    • Resuspend the activated benzamidine agarose in 2 CV of Final Storage Buffer.

    • Store at 4°C. The resin is now ready for use in affinity purification.

Critical Note on Stability: The use of strong acids like TFA for Boc deprotection can potentially hydrolyze the agarose matrix or the covalent linkage between the ligand and the agarose. While cross-linked agarose exhibits stability in moderately acidic conditions, its stability in neat TFA is not extensively documented.[1] It is highly recommended to perform a small-scale pilot experiment to confirm the stability of the immobilized ligand after TFA treatment before proceeding to a larger scale preparation.

Visualizations

Experimental Workflow

G cluster_prep Resin Preparation cluster_coupling Ligand Immobilization cluster_post_coupling Post-Coupling Treatment cluster_deprotection Boc Deprotection start Start with NHS-Activated Agarose wash_acid Wash with ice-cold 1 mM HCl start->wash_acid equilibrate Equilibrate with Coupling Buffer wash_acid->equilibrate couple Incubate resin with ligand solution equilibrate->couple prepare_ligand Prepare 4-Boc-aminomethyl- benzamidine solution prepare_ligand->couple quench Quench with Ethanolamine couple->quench wash_salt Wash with 1 M NaCl and PBS quench->wash_salt store_boc Store Boc-protected resin at 4°C wash_salt->store_boc wash_dcm Wash with DCM store_boc->wash_dcm deprotect Treat with 50% TFA in DCM wash_dcm->deprotect neutralize Neutralize with DIPEA deprotect->neutralize wash_final Wash with DCM, MeOH, and PBS neutralize->wash_final store_final Store active resin at 4°C wash_final->store_final

Caption: Workflow for the immobilization and deprotection of this compound on agarose beads.

Signaling Pathway (Illustrative)

While there is no direct signaling pathway involved in the chemical immobilization process, the resulting affinity matrix is designed to interact with proteins in a manner analogous to a simplified biological recognition event. The following diagram illustrates the principle of affinity purification using the prepared benzamidine agarose.

G cluster_binding Binding Phase cluster_washing Washing Phase cluster_elution Elution Phase protein_mixture Protein Mixture (including Serine Protease) benzamidine_agarose Benzamidine Agarose (Immobilized Ligand) protein_mixture->benzamidine_agarose Incubation bound_complex Serine Protease Bound to Benzamidine Agarose benzamidine_agarose->bound_complex Specific Binding unbound_proteins Unbound Proteins bound_complex->unbound_proteins Wash with Binding Buffer elution_buffer Elution Buffer (e.g., low pH or competitive inhibitor) bound_complex->elution_buffer Change of Conditions purified_protease Purified Serine Protease elution_buffer->purified_protease regenerated_resin Regenerated Benzamidine Agarose elution_buffer->regenerated_resin

Caption: Principle of affinity purification using benzamidine agarose.

References

Application Notes and Protocols for Serine Protease Purification Using Benzamidine-Based Affinity Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in numerous physiological processes, including digestion, blood coagulation, and immunity. Their dysfunction is implicated in a variety of diseases, making them important targets for drug development. The purification of serine proteases is a critical step in their characterization and for the development of specific inhibitors. Affinity chromatography is a powerful technique for this purpose, utilizing a ligand that specifically binds to the active site of the target protease.

Note on Ligand Specificity: While the topic specified "4-Boc-aminomethylbenzamidine," a comprehensive literature search did not yield specific application notes or protocols for its use in serine protease purification. The Boc (tert-butyloxycarbonyl) group is typically a protecting group used in chemical synthesis. It is likely that for immobilization onto a chromatography resin, the Boc group would be removed to expose a reactive amine. The functional ligand that interacts with the serine protease is the benzamidine moiety. Therefore, these application notes will focus on the widely used and well-documented ligand, p-aminobenzamidine , which is the functional core for this type of affinity chromatography.

p-Aminobenzamidine is a synthetic inhibitor that mimics the side chain of arginine and lysine, which are common substrates for trypsin-like serine proteases.[1] When immobilized on a solid support, such as agarose beads, it serves as an effective affinity ligand for the purification of these enzymes.[2]

Principle of Benzamidine Affinity Chromatography

Benzamidine-based affinity chromatography relies on the specific and reversible binding of the benzamidine ligand to the S1 pocket of trypsin-like serine proteases. The positively charged amidinium group of benzamidine interacts with the negatively charged aspartate residue (Asp189) at the bottom of the S1 pocket, which is characteristic of trypsin-like serine proteases. This specific interaction allows for the selective capture of these proteases from complex mixtures such as cell lysates, culture supernatants, or serum.[2] Unbound proteins are washed away, and the purified serine proteases are then eluted by changing the buffer conditions to disrupt the ligand-enzyme interaction.

Quantitative Data on Serine Protease Purification

The efficiency of purification using benzamidine-based affinity media can be assessed by parameters such as binding capacity, recovery, and purity. The following tables summarize representative data for the purification of common serine proteases.

Table 1: Binding Capacity of Benzamidine Affinity Media for Trypsin

Affinity MediumLigandBinding Capacity for Trypsin (mg/mL of resin)Reference
Benzamidine Sepharose 4 Fast Flow (high sub)p-aminobenzamidine> 35[2]
Benzamidine Purose 4 Fast Flow (High Sub)p-aminobenzamidineNot specified, high ligand density[3]
p-Aminobenzamidine Agarosep-aminobenzamidine8-14[4]
Immobilized p-aminobenzamidine Toyopearlp-aminobenzamidine> 40[1]

Table 2: Examples of Serine Proteases Purified by Benzamidine Affinity Chromatography

Serine ProteaseSourceReference
TrypsinBovine Pancreas
ThrombinBovine Pancreas, Human Plasma[5]
UrokinaseHuman Urine
EnterokinasePorcine Intestine
PlasminogenHuman Plasma
KallikreinHuman Plasma

Experimental Protocols

Protocol 1: Preparation of p-Aminobenzamidine Affinity Resin

This protocol describes the coupling of p-aminobenzamidine to a pre-activated agarose resin, such as CNBr-activated Sepharose 4B.

Materials:

  • CNBr-activated Sepharose 4B

  • p-Aminobenzamidine dihydrochloride

  • 1 mM HCl

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass filter

Procedure:

  • Resin Swelling and Washing:

    • Weigh out the required amount of dry CNBr-activated Sepharose 4B (1 g of dry powder gives approximately 3.5 mL of gel).

    • Suspend the powder in cold 1 mM HCl (approximately 200 mL per gram of powder) and allow it to swell for 15 minutes.

    • Wash the swollen resin on a sintered glass filter with several volumes of cold 1 mM HCl.[6]

  • Ligand Coupling:

    • Dissolve p-aminobenzamidine in the Coupling Buffer. A typical concentration is 5-10 mg of ligand per mL of gel.

    • Immediately transfer the washed and drained resin to the p-aminobenzamidine solution.

    • Mix the suspension gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer as it can damage the agarose beads.[6]

  • Blocking of Unreacted Groups:

    • After coupling, collect the resin by filtration and wash away excess ligand with Coupling Buffer.

    • Transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active groups on the resin.[6]

  • Final Washing:

    • Wash the resin with alternating cycles of Wash Buffer A and Wash Buffer B. Perform at least three cycles.[7]

    • This step removes non-covalently bound ligand and blocking agent.

  • Storage:

    • Resuspend the prepared affinity resin in a suitable storage buffer (e.g., PBS with 20% ethanol) and store at 4°C.

Protocol 2: Purification of a Serine Protease

This protocol provides a general procedure for the purification of a trypsin-like serine protease from a complex mixture using a pre-packed or self-packed benzamidine affinity column.

Materials:

  • Benzamidine affinity column

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4[2]

  • Wash Buffer: Same as Binding Buffer

  • Elution Buffer (Option 1 - pH Elution): 50 mM Glycine-HCl, pH 3.0

  • Elution Buffer (Option 2 - Competitive Elution): Binding Buffer containing a competitive inhibitor (e.g., 10-20 mM benzamidine).

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.0 (for pH elution)

  • Sample (e.g., cell lysate, clarified supernatant)

Procedure:

  • Column Equilibration:

    • Equilibrate the benzamidine affinity column with 5-10 column volumes of Binding Buffer.

  • Sample Application:

    • Apply the pre-clarified sample to the column. The flow rate should be adjusted to allow sufficient residence time for the target protease to bind to the ligand.

  • Washing:

    • Wash the column with 10-20 column volumes of Wash Buffer, or until the absorbance at 280 nm of the flow-through returns to baseline. This step removes unbound proteins.

  • Elution:

    • Option 1: pH Elution

      • Elute the bound serine protease with Elution Buffer (pH 3.0).

      • Collect fractions into tubes containing Neutralization Buffer to immediately raise the pH and prevent denaturation of the purified enzyme.

    • Option 2: Competitive Elution

      • Elute the bound protease with Elution Buffer containing a competitive inhibitor.

      • Collect fractions. This method is gentler as it avoids a pH shift.

  • Analysis of Fractions:

    • Monitor the protein content of the fractions by measuring the absorbance at 280 nm.

    • Assay the fractions for serine protease activity using a specific substrate.

    • Analyze the purity of the eluted fractions by SDS-PAGE.

  • Column Regeneration and Storage:

    • Wash the column with 3-5 column volumes of high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 3-5 column volumes of low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).

    • Re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with 20% ethanol and store at 4°C.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_purification Purification Cycle cluster_analysis Analysis cluster_final Final Steps equilibration Column Equilibration (Binding Buffer) sample_loading Sample Loading equilibration->sample_loading sample_prep Sample Preparation (Clarification) sample_prep->sample_loading wash Wash (Remove Unbound Proteins) sample_loading->wash elution Elution (Low pH or Competitive) wash->elution fraction_collection Fraction Collection (& Neutralization) elution->fraction_collection regeneration Column Regeneration elution->regeneration analysis Activity Assay & SDS-PAGE fraction_collection->analysis storage Storage (20% Ethanol) regeneration->storage

Caption: Workflow for serine protease purification using benzamidine affinity chromatography.

Mechanism of Interaction

mechanism_of_interaction cluster_protease Serine Protease S1 Pocket cluster_ligand Benzamidine Ligand protease_pocket { S1 Specificity Pocket |  Asp189 (-)} benzamidine Benzene Ring Amidinium Group (+) benzamidine:mid->protease_pocket:bottom Ionic Interaction

Caption: Interaction of benzamidine with the S1 pocket of a trypsin-like serine protease.

References

Application Notes and Protocols for 4-Boc-aminomethylbenzamidine in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protecting proteins from degradation by endogenous proteases is a critical step in obtaining high-quality cell lysates for downstream applications such as Western blotting, immunoprecipitation, and enzyme assays. Serine proteases, a major class of proteolytic enzymes, are ubiquitously present in cells and can rapidly degrade target proteins upon cell lysis. 4-Boc-aminomethylbenzamidine is a synthetic, reversible competitive inhibitor of serine proteases. Its structure is based on benzamidine, a known inhibitor that mimics the side chains of arginine and lysine, which are common substrates for serine proteases. The addition of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl moiety can modulate the inhibitor's properties. This document provides detailed application notes and protocols for the effective use of this compound in the preparation of cell lysates.

Mechanism of Action

This compound functions as a competitive inhibitor of serine proteases. The benzamidine group directly interacts with the active site of the protease, specifically binding to the S1 pocket which typically accommodates the side chains of arginine or lysine residues of the substrate. This binding prevents the protease from cleaving its natural substrates. The inhibition is reversible, meaning the inhibitor can dissociate from the enzyme. The Boc protecting group is generally stable under the neutral to slightly basic pH conditions of most cell lysis buffers.

Mechanism of Action of this compound cluster_0 Serine Protease Active Site Active_Site S1 Pocket Cleavage Protein Cleavage (Degradation) Active_Site->Cleavage Leads to Inhibitor This compound Binding Competitive Binding Inhibitor->Binding Substrate Protein Substrate (with Arg/Lys residue) Substrate->Active_Site Binds to Binding->Active_Site Occupies No_Cleavage Protein Degradation Inhibited Binding->No_Cleavage Results in Experimental Workflow for Cell Lysis Start Start Prepare_Lysis_Buffer Prepare Lysis Buffer + this compound (1 mM) + Other Inhibitors (Optional) Start->Prepare_Lysis_Buffer Harvest_Cells Harvest Cells (Adherent or Suspension) Prepare_Lysis_Buffer->Harvest_Cells Wash_Cells Wash with Ice-Cold PBS Harvest_Cells->Wash_Cells Lyse_Cells Lyse Cells with Prepared Buffer (on ice) Wash_Cells->Lyse_Cells Incubate Incubate on Ice Lyse_Cells->Incubate Clarify_Lysate Clarify Lysate (Centrifuge at 4°C) Incubate->Clarify_Lysate Collect_Supernatant Collect Supernatant (Cleared Lysate) Clarify_Lysate->Collect_Supernatant Downstream_Applications Downstream Applications (e.g., Western Blot, IP) Collect_Supernatant->Downstream_Applications Store Store at -80°C Collect_Supernatant->Store

Application Notes and Protocols for 4-Boc-aminomethylbenzamidine in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing 4-Boc-aminomethylbenzamidine as a serine protease inhibitor, with a primary focus on trypsin. This document outlines the necessary protocols for determining its inhibitory potency (IC50 and Ki values) and characterizing its mechanism of inhibition.

Introduction

This compound is a synthetic molecule belonging to the benzamidine class of compounds, which are well-recognized as competitive inhibitors of serine proteases such as trypsin, thrombin, and plasmin. The benzamidine moiety mimics the side chain of arginine, a key recognition residue for these enzymes, allowing it to bind to the S1 pocket of the active site. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl substituent offers a handle for further chemical modification, making this compound a versatile tool in drug discovery and the development of more complex inhibitors. Understanding the concentration-dependent inhibitory effects of this compound is crucial for its application in biochemical and pharmacological research.

Data Presentation

Table 1: Key Inhibitory Parameters for this compound (To Be Determined)

ParameterDescriptionTarget EnzymeExpected Range
IC50 (µM) The concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions.Trypsin1 - 100
Ki (µM) The dissociation constant of the enzyme-inhibitor complex, representing the intrinsic binding affinity.Trypsin1 - 50
Mechanism of Inhibition The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive, uncompetitive).TrypsinCompetitive (Hypothesized)

Table 2: Recommended Starting Concentrations for Key Reagents

ReagentStock ConcentrationFinal Assay Concentration RangeSolvent
This compound 10 mM0.1 µM - 100 µMDMSO
Trypsin (bovine pancreas) 1 mg/mL (in 1 mM HCl)10 - 100 nM1 mM HCl
Chromogenic Substrate (e.g., Boc-AAG-pNA) 10 mM0.05 - 2 mM (around Km)DMSO
Assay Buffer (Tris-HCl) 1 M50 mM, pH 8.0DI Water
CaCl2 1 M10 mMDI Water

Experimental Protocols

The following protocols provide a step-by-step guide for determining the inhibitory properties of this compound against a model serine protease, trypsin. These protocols can be adapted for other serine proteases with appropriate modifications to the substrate and buffer conditions.

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines the procedure to determine the concentration of this compound required to inhibit 50% of trypsin activity.

Materials:

  • This compound

  • Trypsin from bovine pancreas

  • N-α-tert-Butoxycarbonyl-L-alanyl-L-alanyl-glycyl-p-nitroanilide (Boc-AAG-pNA) or other suitable chromogenic substrate

  • Dimethyl sulfoxide (DMSO)

  • Tris-HCl buffer (50 mM, pH 8.0, containing 10 mM CaCl2)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound (10 mM) in DMSO.

  • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of the different inhibitor concentrations to the respective wells. Include a control well with no inhibitor (add 25 µL of assay buffer instead).

  • Add 25 µL of the trypsin solution (e.g., 40 nM final concentration) to each well.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of the chromogenic substrate (at a fixed concentration, typically near its Km value) to each well.

  • Immediately measure the absorbance at 405 nm kinetically for 10-15 minutes at 30-second intervals using a microplate reader.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V0 with inhibitor / V0 without inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of the Inhibition Constant (Ki) and Mechanism of Inhibition

This protocol is designed to elucidate the mechanism by which this compound inhibits trypsin and to determine its inhibition constant (Ki).

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform a series of kinetic experiments as described in Protocol 1, but in the presence of several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki - estimated from the IC50).

  • For each inhibitor concentration, vary the concentration of the chromogenic substrate (e.g., 0.25x Km to 5x Km).

  • Determine the initial reaction velocities (V0) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/V0 vs. 1/[Substrate]).

    • Competitive Inhibition: The lines will intersect on the y-axis.

    • Non-competitive Inhibition: The lines will intersect on the x-axis.

    • Uncompetitive Inhibition: The lines will be parallel.

  • Calculate the Ki value using the appropriate equation based on the determined mechanism of inhibition. For competitive inhibition, the Ki can be determined from the following relationship with the IC50 value (Cheng-Prusoff equation): Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Mandatory Visualizations

experimental_workflow_ic50 prep Prepare Reagents: - Inhibitor Dilutions - Enzyme Solution - Substrate Solution plate Plate Setup (96-well): - Add Assay Buffer - Add Inhibitor Dilutions - Add Enzyme Solution prep->plate incubate Pre-incubate (15 min) plate->incubate reaction Initiate Reaction: Add Substrate incubate->reaction measure Kinetic Measurement (Absorbance at 405 nm) reaction->measure analysis Data Analysis: - Calculate V0 - Calculate % Inhibition - Plot and determine IC50 measure->analysis inhibition_mechanism cluster_competitive Competitive Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) ES->E P Product (P) ES->P EI->E

Application Notes and Protocols for the Synthesis of 4-Boc-aminomethylbenzamidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Benzamidine-based structures are crucial pharmacophores in medicinal chemistry, frequently utilized for their ability to inhibit serine proteases such as thrombin and trypsin. The 4-Boc-aminomethylbenzamidine scaffold provides a versatile platform for drug discovery, combining the protease-binding benzamidine moiety with a protected aminomethyl linker. This linker allows for subsequent, controlled derivatization to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is ideal for this purpose due to its stability under various reaction conditions and its straightforward removal under acidic conditions.[1][2] This document provides detailed protocols for the synthesis of the core this compound intermediate and outlines its application in creating diverse compound libraries for drug development.

Synthetic Pathway Overview

The synthesis of this compound hydrochloride is typically achieved through a two-step process starting from 4-(aminomethyl)benzonitrile. The initial step involves the protection of the primary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[2][3] The subsequent step converts the nitrile functionality into a benzamidine hydrochloride salt via the Pinner reaction, which involves treatment with anhydrous ethanolic hydrogen chloride followed by ammonolysis.[4]

G cluster_workflow Synthetic Workflow A 4-(Aminomethyl)benzonitrile B tert-butyl (4-cyanobenzyl)carbamate A->B 1. Boc₂O, Base (e.g., TEA, NaOH) Solvent (e.g., THF, H₂O) C 4-(Boc-aminomethyl)benzamidine · HCl B->C 2. HCl (g) in EtOH 3. NH₃ in EtOH

Caption: General synthetic scheme for 4-(Boc-aminomethyl)benzamidine HCl.

Experimental Protocols

The following protocols are generalized procedures adapted from standard organic synthesis methodologies. Researchers should optimize conditions based on their specific laboratory setup and scale.

Protocol 1: Synthesis of tert-butyl (4-cyanobenzyl)carbamate

This procedure details the protection of the primary amine of 4-(aminomethyl)benzonitrile using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • 4-(aminomethyl)benzonitrile

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a suitable solvent

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(aminomethyl)benzonitrile (1.0 eq) in a suitable solvent such as THF.

  • Add a base, such as triethylamine (1.5 eq) or an aqueous solution of sodium hydroxide (1.5 eq), to the solution.[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding water.

  • If using an organic solvent, remove it under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes).

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure tert-butyl (4-cyanobenzyl)carbamate.

Protocol 2: Synthesis of 4-(Boc-aminomethyl)benzamidine hydrochloride (Pinner Reaction)

This protocol describes the conversion of the nitrile group in tert-butyl (4-cyanobenzyl)carbamate to an amidine hydrochloride.[4]

Materials:

  • tert-butyl (4-cyanobenzyl)carbamate

  • Absolute (anhydrous) ethanol

  • Hydrogen chloride (gas)

  • Anhydrous diethyl ether

  • Ammonia solution in ethanol (e.g., 7N)

  • Reaction vessel suitable for gas dispersion, drying tube

Procedure:

  • Imino Ester Formation:

    • Dissolve tert-butyl (4-cyanobenzyl)carbamate (1.0 eq) in absolute ethanol in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

    • Cool the solution to 0 °C using an ice bath.

    • Bubble dry hydrogen chloride gas through the solution for 1-2 hours, ensuring the system is protected from atmospheric moisture with a drying tube.

    • Seal the flask and stir the mixture at room temperature for 48 hours. A white precipitate of the imino ester hydrochloride should form.[4]

    • Evaporate the solvent under reduced pressure. Wash the resulting solid with anhydrous diethyl ether to remove excess HCl and solvent. Dry the solid under vacuum.

  • Ammonolysis:

    • Dissolve the dried imino ester hydrochloride intermediate in cold absolute ethanol.

    • Add a solution of ammonia in ethanol (e.g., 7N, ~5-10 eq) dropwise while keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the intermediate is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/ether) to yield 4-(Boc-aminomethyl)benzamidine hydrochloride as a white solid.

Data Presentation: Representative Derivatives

The synthesized this compound serves as a key intermediate. After Boc deprotection, the resulting primary amine can be acylated, sulfonylated, or reductively aminated to generate a library of derivatives. The table below illustrates how quantitative data for such a library could be presented.

Compound IDR-Group StructureSynthetic Yield (%)Biological Activity (IC₅₀, µM)
I-1 H- (Deprotected amine)95%> 100
II-a Benzoyl-88%15.2
II-b 4-Chlorobenzoyl-91%8.7
II-c Thiophene-2-carbonyl-85%11.4
III-a Phenylsulfonyl-79%22.1
III-b 4-Toluenesulfonyl-82%18.5
(Note: Data are hypothetical and for illustrative purposes only.)

Application in Drug Discovery

The utility of this compound lies in its role as a versatile building block for creating libraries of potential drug candidates. The benzamidine headgroup acts as a constant structural element to bind to the target (e.g., the S1 pocket of a serine protease), while the derivatized tail can be modified to enhance potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The general workflow for utilizing this scaffold in a drug discovery program is outlined below.

G cluster_dd_flow Drug Discovery Workflow A Core Scaffold (this compound) B Boc Deprotection (TFA or HCl) A->B C Parallel Synthesis (Amide/Sulfonamide Coupling) B->C D Compound Library (Diverse Derivatives) C->D E High-Throughput Screening (HTS) D->E F Hit Identification & Structure-Activity Relationship (SAR) E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: Logical workflow for library synthesis and drug discovery.

The deprotection of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.[1][5] The resulting primary amine is then readily available for coupling with a diverse set of reagents, such as carboxylic acids (using coupling agents like HATU or EDCI), sulfonyl chlorides, or aldehydes/ketones (via reductive amination), to rapidly generate a large library of final compounds for biological screening.[][7] This streamlined approach accelerates the hit-to-lead process in modern drug discovery.[]

References

Application of 4-Boc-aminomethylbenzamidine in Proteomics Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethylbenzamidine is a versatile chemical tool with significant applications in proteomics research, particularly in the study of serine proteases. Its structure, featuring a benzamidine moiety, allows for reversible inhibition of a wide range of trypsin-like serine proteases. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl functionality provides a handle for covalent immobilization onto solid supports or for conjugation to reporter tags after deprotection. This dual functionality makes it an invaluable reagent for affinity-based protein purification, activity-based protein profiling (ABPP), and inhibitor screening.

This document provides detailed application notes and experimental protocols for the use of this compound in key proteomics workflows.

Core Applications

The primary applications of this compound in proteomics stem from its ability to specifically interact with serine proteases. These applications include:

  • Protease Inhibition: The benzamidine group acts as a competitive inhibitor of serine proteases by binding to the S1 pocket, which typically recognizes arginine or lysine residues. This property is useful for preventing proteolysis during sample preparation and for studying the function of specific proteases.

  • Affinity Chromatography: The aminomethyl group, after deprotection of the Boc group, allows for the covalent linkage of the benzamidine ligand to a solid support (e.g., agarose beads). This creates an affinity resin for the specific capture and purification of serine proteases from complex biological mixtures.

  • Activity-Based Protein Profiling (ABPP): this compound can be modified to create activity-based probes. By replacing the Boc group with a reporter tag (e.g., a fluorophore or biotin) and incorporating a reactive "warhead," researchers can covalently label and identify active serine proteases in a proteome.

Data Presentation: Inhibition Constants of Benzamidine Derivatives

InhibitorTarget ProteaseKᵢ (µM)
BenzamidineTrypsin21[2], 35[3]
BenzamidineThrombin220[3], 320[2]
BenzamidinePlasmin350[3]
BenzamidineuPA (urokinase-type Plasminogen Activator)97[2]
BenzamidineFactor Xa110[2]
BenzamidinetPA (tissue-type Plasminogen Activator)750[2]
4-AminobenzamidineTrypsin~10-40 (generally more potent than benzamidine)[1]

Experimental Protocols

Protocol 1: Serine Protease Inhibition Assay

This protocol describes a general method to determine the inhibitory activity of this compound against a target serine protease, such as trypsin, using a chromogenic substrate.

Materials:

  • Target serine protease (e.g., Trypsin from bovine pancreas)

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

  • Prepare serial dilutions of the inhibitor in Assay Buffer to achieve a range of desired concentrations.

  • Prepare the enzyme solution by diluting the serine protease in Assay Buffer to a working concentration.

  • Prepare the substrate solution by dissolving the chromogenic substrate in Assay Buffer according to the manufacturer's instructions.

  • In a 96-well plate , add the following to each well:

    • Assay Buffer

    • Inhibitor solution (or DMSO for the control)

    • Enzyme solution

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the substrate solution to each well.

  • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode for 10-15 minutes at room temperature.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

  • Determine the IC₅₀ value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration. The Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the substrate concentration and its Kₘ value are known.

Protocol 2: Preparation of Benzamidine-Agarose Affinity Resin

This protocol describes the deprotection of this compound and its covalent coupling to NHS-activated agarose beads to create an affinity resin for serine protease purification.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • NHS-activated Sepharose 4 Fast Flow

  • Coupling Buffer: 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.0

  • Wash Buffer A: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer B: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • Sintered glass funnel

  • Reaction vessel

Procedure:

  • Deprotection of this compound:

    • Dissolve this compound in a 1:1 mixture of DCM and TFA.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to obtain 4-aminomethylbenzamidine as a TFA salt.

  • Preparation of NHS-activated resin:

    • Suspend the required amount of NHS-activated Sepharose powder in ice-cold 1 mM HCl.

    • Wash the resin on a sintered glass funnel with several volumes of ice-cold 1 mM HCl.

  • Coupling of the ligand:

    • Immediately transfer the washed resin to a solution of the deprotected 4-aminomethylbenzamidine in Coupling Buffer.

    • Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Blocking of unreacted groups:

    • Collect the resin on a sintered glass funnel and wash with Coupling Buffer.

    • Transfer the resin to the Blocking Buffer and incubate for 2 hours at room temperature to block any remaining active NHS groups.

  • Final washing:

    • Wash the resin with three alternating cycles of Wash Buffer A and Wash Buffer B.

    • Finally, wash the resin with a neutral buffer (e.g., PBS) and store in 20% ethanol at 4°C.

Protocol 3: Affinity Purification of Serine Proteases

This protocol outlines the purification of a serine protease from a complex mixture using the prepared benzamidine-agarose resin.

Materials:

  • Prepared benzamidine-agarose resin

  • Chromatography column

  • Biological sample containing the target serine protease (e.g., cell lysate, plasma)

  • Binding/Wash Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 (or a competitive elution buffer containing a high concentration of benzamidine)

  • Neutralization Buffer: 1 M Tris-HCl, pH 9.0

Procedure:

  • Pack the column with the benzamidine-agarose resin and equilibrate with 5-10 column volumes of Binding/Wash Buffer.

  • Load the clarified biological sample onto the column at a low flow rate.

  • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins.

  • Elute the bound serine proteases using the Elution Buffer. Collect fractions and immediately neutralize them with the Neutralization Buffer to prevent denaturation of the purified protein at low pH.

  • Analyze the collected fractions for protein content (e.g., Bradford assay) and protease activity.

  • Regenerate the column by washing with several column volumes of high and low pH buffers, followed by re-equilibration with the Binding/Wash Buffer and storage in 20% ethanol.

Visualizations

Signaling Pathway: Role of Serine Proteases in Cancer Progression

The following diagram illustrates the involvement of serine proteases, such as urokinase-type plasminogen activator (uPA) and tissue-type plasminogen activator (tPA), in cancer cell invasion and metastasis. Activity-based probes derived from this compound can be used to identify and quantify the active forms of these proteases in tumor microenvironments.[4][5][6][7]

Cancer_Signaling_Pathway Plasminogen Plasminogen Plasmin Plasmin MMPs_inactive Pro-MMPs Plasmin->MMPs_inactive Activation MMPs_active Active MMPs ECM ECM Degradation (Invasion, Metastasis) MMPs_active->ECM Leads to uPA_tPA uPA / tPA (Active Serine Proteases) uPA_tPA->Plasminogen

Caption: Serine proteases in cancer progression.

Experimental Workflow: Affinity-Based Proteomics

This diagram outlines the workflow for identifying serine proteases from a complex biological sample using the prepared benzamidine-agarose affinity resin.

Affinity_Proteomics_Workflow start Biological Sample (e.g., Cell Lysate) incubation Incubation & Binding start->incubation resin Benzamidine-Agarose Affinity Resin resin->incubation wash Wash to Remove Non-specific Binders incubation->wash elution Elution of Bound Proteases wash->elution analysis Proteomic Analysis (e.g., LC-MS/MS) elution->analysis identification Identification of Serine Proteases analysis->identification

Caption: Workflow for affinity purification of serine proteases.

Signaling Pathway: Coagulation Cascade

The coagulation cascade is a series of proteolytic activations involving numerous serine proteases. Benzamidine-based inhibitors and probes can be utilized to study the activity of key proteases in this pathway, such as thrombin and Factor Xa, which is crucial for understanding thrombosis and developing anticoagulant therapies.[8][9][10]

Coagulation_Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) (Serine Protease) Fibrinogen Fibrinogen (Factor I) Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrin Clot Fibrin->Clot Polymerization FactorX Factor X FactorXa Factor Xa (Serine Protease) FactorX->FactorXa Activation FactorXa->Prothrombin Activation

Caption: Key serine proteases in the coagulation cascade.

Conclusion

This compound is a powerful and adaptable tool for proteomics research focused on serine proteases. Its utility as a reversible inhibitor, a ligand for affinity purification, and a scaffold for the development of activity-based probes makes it an essential component of the chemical proteomics toolbox. The protocols and data provided herein offer a foundation for researchers to effectively utilize this compound in their studies of protease function in health and disease.

References

4-Boc-Aminomethylbenzamidine: A Versatile Tool for Probing Serine Protease Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Boc-aminomethylbenzamidine is a synthetic molecule that serves as a valuable tool in the study of enzyme kinetics, particularly for the class of enzymes known as serine proteases. Its structure incorporates a benzamidine moiety, a well-established pharmacophore known to interact with the active site of serine proteases, and an aminomethyl group protected by a tert-butyloxycarbonyl (Boc) group. This Boc protecting group offers a strategic advantage in multi-step syntheses of more complex enzyme inhibitors. Understanding the interaction of this compound with serine proteases provides crucial insights into their mechanism of action and is instrumental in the development of novel therapeutic agents targeting these enzymes.

Serine proteases play a pivotal role in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and inflammation. Dysregulation of their activity is implicated in numerous diseases, making them significant targets for drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound as a competitive inhibitor to investigate the kinetics of serine proteases such as trypsin and plasmin.

Mechanism of Action

This compound acts as a reversible competitive inhibitor of serine proteases. The positively charged benzamidine group mimics the side chains of natural substrates like arginine and lysine, allowing it to bind to the S1 specificity pocket in the active site of the enzyme. This binding event precludes the substrate from accessing the active site, thereby inhibiting the enzymatic reaction. The Boc-protecting group on the aminomethyl substituent can influence the inhibitor's potency and selectivity by interacting with subsites adjacent to the primary binding pocket.

G cluster_enzyme Enzyme Active Site cluster_inhibitor Inhibitor Interaction Enzyme Serine Protease (E) Product Products (P) Enzyme->Product Catalysis Substrate Substrate (S) Substrate->Enzyme Binds to active site Inhibitor 4-Boc-aminomethyl- benzamidine (I) Inhibitor->Enzyme Competitively binds to active site

Mechanism of Competitive Inhibition.

Quantitative Data

InhibitorTarget EnzymeKi (µM)IC50 (µM)Inhibition Type
4-AminomethylbenzamidinePlasmin1,395[1]Not ReportedCompetitive
BenzamidineTrypsin35[2]Not ReportedCompetitive[3]
BenzamidinePlasmin350[2]Not ReportedCompetitive[3]
BenzamidineThrombin220[2]Not ReportedCompetitive[3]

Note: The provided Ki values are for reference and may vary depending on experimental conditions such as pH, temperature, and substrate concentration. It is highly recommended to determine these values under your specific assay conditions.

Experimental Protocols

The following are detailed protocols for determining the inhibitory effect of this compound on serine proteases using a chromogenic substrate. These protocols can be adapted for other serine proteases and different substrate types.

Protocol 1: Determination of IC50

This protocol outlines the steps to determine the concentration of this compound required to inhibit 50% of the enzyme's activity.

Materials:

  • Purified serine protease (e.g., Trypsin, Plasmin)

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA for Trypsin; H-D-Val-Leu-Lys-p-nitroanilide - S-2251 for Plasmin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2 for Trypsin)

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the enzyme in a buffer that maintains its stability (e.g., 1 mM HCl for trypsin).

  • Serial Dilution of Inhibitor:

    • Perform a serial dilution of the this compound stock solution in the assay buffer to obtain a range of concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Enzyme solution (at a fixed concentration)

      • Inhibitor solution (at varying concentrations)

    • Include control wells:

      • No inhibitor (100% enzyme activity)

      • No enzyme (blank)

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the chromogenic substrate to all wells. The final substrate concentration should be at or near its Km value.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in a kinetic mode for a set period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Determination of Ki and Mode of Inhibition

This protocol is used to determine the inhibition constant (Ki) and to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Solutions:

    • Prepare stock solutions of the enzyme, inhibitor, and substrate as described in Protocol 1.

  • Assay Setup:

    • This experiment involves varying the substrate concentration at several fixed inhibitor concentrations.

    • In a 96-well plate, set up reactions containing:

      • A fixed concentration of the enzyme.

      • A fixed concentration of the inhibitor (e.g., 0, 0.5xKi, 1xKi, 2xKi - estimated from IC50).

      • A range of substrate concentrations.

  • Reaction Measurement:

    • Initiate the reactions by adding the enzyme and immediately measure the initial reaction velocities (V₀) as described in Protocol 1.

  • Data Analysis:

    • Plot the initial velocity (V₀) against the substrate concentration ([S]) for each inhibitor concentration (Michaelis-Menten plot).

    • To determine the mode of inhibition and calculate Ki, create a Lineweaver-Burk plot (1/V₀ vs. 1/[S]).

      • Competitive inhibition: The lines will intersect on the y-axis.

      • Non-competitive inhibition: The lines will intersect on the x-axis.

      • Uncompetitive inhibition: The lines will be parallel.

    • The Ki can be determined from the slopes and intercepts of the Lineweaver-Burk plot. For competitive inhibition, the slope of each line is Km/Vmax * (1 + [I]/Ki).

Signaling Pathway and Experimental Workflow

Serine proteases are often involved in signaling cascades that are initiated by the cleavage of specific receptors on the cell surface, such as Protease-Activated Receptors (PARs). Inhibition of these proteases can modulate these signaling pathways.

G cluster_pathway Serine Protease Signaling Pathway Protease Serine Protease (e.g., Thrombin, Trypsin) PAR Protease-Activated Receptor (PAR) Protease->PAR Cleavage and Activation G_Protein G-Protein Activation PAR->G_Protein Downstream Downstream Signaling Cascades (e.g., MAPK, Ca2+) G_Protein->Downstream Cellular_Response Cellular Response (e.g., Inflammation, Coagulation) Downstream->Cellular_Response Inhibitor 4-Boc-aminomethyl- benzamidine Inhibitor->Protease Inhibits

Serine Protease Signaling via PARs.

The experimental workflow for studying the effect of this compound on enzyme kinetics is a systematic process.

G Start Start Prep Prepare Reagents: Enzyme, Inhibitor, Substrate, Buffer Start->Prep IC50_Assay Perform IC50 Assay: Vary [Inhibitor] at fixed [Substrate] Prep->IC50_Assay IC50_Data Analyze IC50 Data: Determine IC50 value IC50_Assay->IC50_Data Ki_Assay Perform Ki Assay: Vary [Substrate] at fixed [Inhibitor] IC50_Data->Ki_Assay Ki_Data Analyze Ki Data: Lineweaver-Burk Plot, Determine Ki and Mode of Inhibition Ki_Assay->Ki_Data End End Ki_Data->End

Experimental Workflow for Kinetic Analysis.

Conclusion

This compound is a valuable research tool for investigating the kinetics of serine proteases. Its ability to act as a competitive inhibitor allows for the detailed characterization of enzyme-inhibitor interactions, which is fundamental for understanding enzyme mechanisms and for the rational design of more potent and selective inhibitors. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their studies of serine protease function and inhibition.

References

Application Notes and Protocols for the Cleavage of the Boc Protecting Group from 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic and medicinal chemistry for the temporary protection of amine functionalities. Its widespread use is attributed to its stability under a variety of reaction conditions and its facile, acid-labile removal. This document provides detailed application notes and experimental protocols for the cleavage of the Boc group from 4-Boc-aminomethylbenzamidine to yield 4-aminomethylbenzamidine, a key structural motif in various biologically active compounds, notably as a serine protease inhibitor. The deprotection is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in dioxane being the most common reagents.[1][2] The choice of reagent and conditions can be tailored to the specific requirements of the synthetic route, including the presence of other acid-sensitive functional groups.

4-Aminomethylbenzamidine is a potent inhibitor of serine proteases, such as trypsin, thrombin, and plasmin, which are critical enzymes in physiological processes like digestion, blood coagulation, and fibrinolysis.[3][4] Its ability to mimic the natural substrates of these enzymes allows it to bind to their active sites, thereby blocking their catalytic activity. This inhibitory action makes it a valuable tool in biochemical research and a lead compound in the development of therapeutics for conditions involving dysregulated protease activity.

Data Presentation

The following tables summarize the common conditions and expected outcomes for the deprotection of Boc-protected amines, providing a quantitative basis for method selection. While specific data for this compound is not extensively published, the data presented for analogous substrates, such as Boc-D-4-aminomethylphenylalanine(Boc), offers a reliable reference for expected yields and reaction parameters.[5]

Table 1: Comparison of Common Boc Deprotection Methods

MethodReagent(s)SolventTemperatureTimeOutcomeTypical Yield (%)
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-2 hComplete deprotection>90
24M Hydrogen Chloride (HCl)1,4-DioxaneRoom Temp.0.5-2 hComplete deprotectionHigh

Experimental Protocols

The following protocols provide detailed methodologies for the two most common and effective methods for the cleavage of the Boc protecting group from this compound.

Protocol 1: Complete Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes the complete removal of the Boc protecting group to yield 4-aminomethylbenzamidine as a trifluoroacetate salt.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.[6]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.[5]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To ensure complete removal of residual TFA, the resulting residue can be co-evaporated with DCM or toluene several times.[7]

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[5]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-aminomethylbenzamidine trifluoroacetate.

Protocol 2: Complete Deprotection using 4M Hydrogen Chloride (HCl) in 1,4-Dioxane

This protocol details the removal of the Boc group using a solution of hydrogen chloride in dioxane, which yields the hydrochloride salt of 4-aminomethylbenzamidine. This method is often preferred as it can be milder and the resulting hydrochloride salt is often a crystalline solid.[8]

Materials:

  • This compound

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2]

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The formation of a precipitate may be observed. The reaction progress can be monitored by TLC or LC-MS.[2][9]

  • Upon completion of the reaction, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected product.[9]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-aminomethylbenzamidine dihydrochloride.

Mandatory Visualization

cluster_deprotection Boc Deprotection Workflow start This compound reaction Acid-Catalyzed Cleavage start->reaction reagent Acidic Reagent (TFA or HCl) reagent->reaction product 4-Aminomethylbenzamidine Salt reaction->product workup Work-up & Purification product->workup final_product Purified 4-Aminomethylbenzamidine Salt workup->final_product

Caption: General experimental workflow for the acid-catalyzed deprotection of this compound.

cluster_pathway Inhibition of Serine Protease by 4-Aminomethylbenzamidine serine_protease Serine Protease (e.g., Trypsin) active_site Active Site (Catalytic Triad) binding Competitive Binding serine_protease->binding coagulation Coagulation Cascade serine_protease->coagulation Activates inhibitor 4-Aminomethylbenzamidine inhibitor->binding inhibition Inhibition of Proteolytic Activity binding->inhibition no_coagulation Inhibition of Coagulation inhibition->no_coagulation

Caption: Mechanism of serine protease inhibition by 4-aminomethylbenzamidine and its effect on the coagulation cascade.

References

Troubleshooting & Optimization

Technical Support Center: 4-Boc-aminomethylbenzamidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals encountering low yields and other issues during the synthesis of 4-Boc-aminomethylbenzamidine.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low yield during the Boc protection of 4-(aminomethyl)benzonitrile

  • Question: I am getting a low yield of 4-(Boc-aminomethyl)benzonitrile. What are the possible causes and solutions?

  • Answer: Low yields in this step are often due to incomplete reaction, side reactions, or issues with reagent quality. Here are some troubleshooting steps:

    • Incomplete Reaction: Ensure you are using a sufficient excess of di-tert-butyl dicarbonate (Boc)₂O and that the reaction is stirred for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

    • Base Selection: The choice of base is crucial. Triethylamine (TEA) is commonly used. Ensure it is fresh and anhydrous.

    • Reaction Conditions: The reaction is typically carried out at room temperature. Running the reaction at a slightly elevated temperature might improve the yield, but be cautious of potential side reactions.

    • Reagent Quality: Ensure that 4-(aminomethyl)benzonitrile is pure and the solvent (e.g., THF or DCM) is anhydrous.

Issue 2: Low yield or no product during the Pinner reaction to form the amidine

  • Question: My Pinner reaction to convert 4-(Boc-aminomethyl)benzonitrile to the corresponding benzamidine is failing or giving a very low yield. What should I check?

  • Answer: The Pinner reaction is sensitive to reaction conditions. Here are the most critical parameters to verify:

    • Anhydrous Conditions: The Pinner reaction must be conducted under strictly anhydrous conditions. Any moisture can lead to the formation of the corresponding ester as a byproduct.[1][2] Ensure all glassware is oven-dried and solvents are anhydrous.

    • HCl Gas Saturation: The alcohol used as the solvent (typically ethanol or methanol) must be saturated with anhydrous HCl gas. Incomplete saturation will result in an incomplete reaction. The reaction should be performed at a low temperature (e.g., 0 °C) during HCl bubbling to prevent the decomposition of the intermediate Pinner salt.[1][2]

    • Boc Group Stability: The strong acidic conditions of the Pinner reaction can potentially cleave the Boc protecting group.[3][4] It is crucial to maintain a low temperature throughout the reaction. If Boc deprotection is a significant issue, consider alternative, milder methods for amidine synthesis.

    • Ammonolysis Step: After the formation of the Pinner salt, the reaction with ammonia or an ammonium salt is required to form the amidine. Ensure that this step is carried out correctly, either by bubbling anhydrous ammonia gas or by adding a solution of ammonia in an alcohol.

Issue 3: Presence of significant impurities in the final product

  • Question: My final product, this compound, is impure. What are the likely side products and how can I minimize them?

  • Answer: Impurities can arise from both steps of the synthesis. Common side products include:

    • Unreacted Starting Material: If the reactions have not gone to completion, you will have unreacted 4-(aminomethyl)benzonitrile or 4-(Boc-aminomethyl)benzonitrile in your final product. Optimize the reaction conditions as described above to drive the reactions to completion.

    • Ester Byproduct: As mentioned, water contamination during the Pinner reaction can lead to the formation of the corresponding methyl or ethyl ester.

    • Deprotected Product: The acidic conditions of the Pinner reaction can lead to the formation of 4-(aminomethyl)benzamidine. Careful temperature control is key to minimizing this.

    • Purification: Purification by column chromatography is often necessary to obtain a pure product.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical synthetic route for this compound?

    • A1: The most common synthetic route involves a two-step process starting from 4-(aminomethyl)benzonitrile. The first step is the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group. The second step is the conversion of the nitrile to a benzamidine, typically via the Pinner reaction.

  • Q2: Are there alternative methods to the Pinner reaction for synthesizing the amidine?

    • A2: Yes, several other methods exist for the synthesis of amidines from nitriles. These include reactions with organoaluminum reagents, or the use of Lewis acids to promote the reaction.[5] Some methods may offer milder conditions that are more compatible with the Boc protecting group.

  • Q3: How can I monitor the progress of my reactions?

    • A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of both the Boc protection and the Pinner reaction. Staining with ninhydrin can be useful for detecting the presence of free amines. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can be used.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Anhydrous HCl gas is corrosive and toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Organic solvents used are flammable. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

Data Summary

The following table summarizes expected yields for the key steps in the synthesis of this compound based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.

StepReactionStarting MaterialProductTypical Yield Range
1Boc Protection4-(aminomethyl)benzonitrile4-(Boc-aminomethyl)benzonitrile85-95%
2Pinner Reaction4-(Boc-aminomethyl)benzonitrileThis compound50-70%

Experimental Protocols

Protocol 1: Synthesis of 4-(Boc-aminomethyl)benzonitrile

  • Dissolve 4-(aminomethyl)benzonitrile (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of this compound via Pinner Reaction

  • Cool a solution of anhydrous ethanol to 0 °C and bubble anhydrous HCl gas through it until saturation.

  • Add 4-(Boc-aminomethyl)benzonitrile (1.0 eq) to the cold ethanolic HCl solution under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 24-48 hours, allowing it to slowly warm to room temperature.

  • Monitor the formation of the Pinner salt (an imidate hydrochloride) by TLC or LC-MS.

  • Once the Pinner salt formation is complete, cool the reaction mixture back to 0 °C.

  • Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in ethanol.

  • Stir the reaction mixture at room temperature for another 12-24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

Synthesis_Pathway start 4-(aminomethyl)benzonitrile boc_protected 4-(Boc-aminomethyl)benzonitrile start->boc_protected (Boc)2O, TEA final_product This compound boc_protected->final_product 1. EtOH, HCl (g) 2. NH3

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Low Yield in Synthesis decision_point1 decision_point1 start->decision_point1 Identify problematic step step1_check Check Boc Protection Step issue1 Incomplete reaction? Poor reagent quality? step1_check->issue1 Potential Issues step2_check Check Pinner Reaction Step issue2 Anhydrous conditions met? Sufficient HCl saturation? Boc deprotection? step2_check->issue2 Potential Issues decision_point1->step1_check Step 1 decision_point1->step2_check Step 2 solution1 Use excess (Boc)2O Ensure anhydrous conditions Verify base quality issue1->solution1 solution2 Use dry solvents/glassware Saturate alcohol with HCl at 0°C Maintain low temperature issue2->solution2

Caption: Troubleshooting workflow for low yield issues.

References

4-Boc-aminomethylbenzamidine precipitation in buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Boc-aminomethylbenzamidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in buffer solutions, with a focus on preventing and troubleshooting precipitation issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a derivative of benzamidine, a known inhibitor of serine proteases. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines in organic synthesis. This compound is often used as a building block in the synthesis of more complex molecules, such as enzyme inhibitors or ligands for affinity chromatography, where the benzamidine moiety provides the binding affinity to the target protein and the Boc-protected amine allows for further chemical modification.

Q2: How does the Boc protecting group affect the solubility of this compound compared to benzamidine hydrochloride?

The Boc protecting group is non-polar and masks the polar primary amine. This structural change generally leads to:

  • Decreased solubility in aqueous buffers: The overall molecule becomes more hydrophobic, reducing its ability to interact with water molecules.

  • Increased solubility in organic solvents: The non-polar nature of the Boc group enhances solubility in organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.

While benzamidine hydrochloride is readily soluble in water, this compound is expected to have limited aqueous solubility.

Q3: What are the key factors that can cause precipitation of this compound in buffer solutions?

Several factors can contribute to the precipitation of this compound in aqueous buffers:

  • Concentration: Exceeding the solubility limit of the compound in a particular buffer.

  • pH: The pH of the buffer can affect the protonation state of the amidine group, which can influence its solubility.

  • Buffer Composition: The type and concentration of salts in the buffer can impact the solubility of the compound ("salting out" effect).

  • Temperature: Lower temperatures generally decrease solubility.

  • Solvent Composition: Insufficient organic co-solvent in the final solution.

  • Compound Purity: Impurities can sometimes affect solubility.

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO or DMF. This stock solution can then be diluted into the aqueous buffer to the desired final concentration. This method helps to avoid direct dissolution issues in the aqueous buffer.

Troubleshooting Guide

This guide provides a systematic approach to resolving precipitation issues encountered when using this compound in your experiments.

Visual Troubleshooting Workflow

G Troubleshooting Precipitation of this compound start Precipitation Observed check_stock Is the stock solution clear? start->check_stock prepare_stock Prepare fresh stock solution in 100% DMSO or DMF check_stock->prepare_stock No check_dilution How was the working solution prepared? check_stock->check_dilution Yes prepare_stock->check_dilution direct_dissolution Directly in buffer check_dilution->direct_dissolution dilution_from_stock Dilution from organic stock check_dilution->dilution_from_stock recommend_stock Recommendation: Prepare a stock solution in an organic solvent. direct_dissolution->recommend_stock check_final_conc What is the final concentration? dilution_from_stock->check_final_conc recommend_stock->check_dilution high_conc High check_final_conc->high_conc low_conc Low check_final_conc->low_conc reduce_conc Lower the final concentration high_conc->reduce_conc check_cosolvent What is the percentage of organic co-solvent in the final buffer? low_conc->check_cosolvent final_check Still Precipitating? reduce_conc->final_check low_cosolvent <5-10% check_cosolvent->low_cosolvent high_cosolvent >=5-10% check_cosolvent->high_cosolvent increase_cosolvent Increase organic co-solvent (e.g., DMSO, ethanol) percentage low_cosolvent->increase_cosolvent check_buffer Check buffer pH and composition high_cosolvent->check_buffer increase_cosolvent->final_check adjust_buffer Consider adjusting pH or using a different buffer system check_buffer->adjust_buffer adjust_buffer->final_check contact_support Contact Technical Support final_check->contact_support Yes resolved Issue Resolved final_check->resolved No

Caption: A step-by-step workflow for troubleshooting precipitation issues.

Detailed Troubleshooting Steps
Issue Potential Cause Recommended Solution
Precipitation upon dilution of organic stock into aqueous buffer Final concentration exceeds solubility limit.Decrease the final concentration of this compound in the buffer.
Insufficient organic co-solvent.Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final working solution. Aim for a final concentration of 5-10% organic solvent, but verify compatibility with your experimental system.
"Salting out" effect from high salt concentration in the buffer.Try a buffer with a lower salt concentration.
Unfavorable pH.Test the solubility in buffers with different pH values. The protonation state of the amidine group can affect solubility.
Cloudiness or precipitation in the stock solution Stock solution is too concentrated.Prepare a new, less concentrated stock solution in 100% DMSO or DMF.
Water contamination in the organic solvent.Use anhydrous grade organic solvents for preparing stock solutions.
Compound degradation.Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C.
Inconsistent results between experiments Precipitation is not always visible.After preparing the working solution, centrifuge it at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant to ensure no fine precipitate is affecting the actual concentration.
Buffer variability.Ensure consistent buffer preparation, including pH and salt concentrations, for all experiments.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

    • Vortex mixer

    • Appropriate personal protective equipment (PPE)

  • Procedure:

    • Weigh the desired amount of this compound in a suitable vial.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-50 mM).

    • Vortex the solution until the solid is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary, but be cautious of potential degradation with prolonged heating.

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Desired aqueous buffer (e.g., PBS, Tris, HEPES)

    • Vortex mixer

  • Procedure:

    • Bring the stock solution and the aqueous buffer to room temperature.

    • Add the required volume of the aqueous buffer to a new tube.

    • While vortexing the buffer, add the desired volume of the stock solution dropwise to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for use.

    • If precipitation occurs, refer to the troubleshooting guide.

Data Presentation

Due to the limited publicly available quantitative solubility data for this compound, the following tables provide an expected solubility profile based on general chemical principles and data for structurally related compounds.

Table 1: Expected Qualitative Solubility of this compound
Solvent TypeExamplesExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHighCan solvate the polar parts of the molecule without being hindered by the lack of hydrogen bond donation from the protected amine.
Polar Protic Water, Ethanol, MethanolLow to ModerateThe non-polar Boc group reduces favorable interactions with protic solvents. Solubility is likely higher in alcohols than in water.
Aqueous Buffers PBS, Tris, HEPESLowThe presence of salts can further decrease solubility compared to pure water.
Non-Polar Dichloromethane (DCM), Chloroform, TolueneModerate to HighThe hydrophobic Boc group and the benzene ring enhance solubility in non-polar environments.
Table 2: Comparison of Expected Solubility with Benzamidine HCl
CompoundAqueous SolubilityOrganic Solvent Solubility (e.g., DMSO, DMF)
Benzamidine HCl HighModerate to High
This compound LowHigh

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for using this compound as a building block in the synthesis of a targeted molecule, such as a PROTAC (Proteolysis Targeting Chimera).

G General Synthesis Workflow using this compound start Start: this compound step1 Couple to Linker or Warhead start->step1 step2 Boc-Deprotection (e.g., using TFA) step1->step2 step3 Couple to E3 Ligase Ligand or Warhead step2->step3 step4 Purification (e.g., HPLC) step3->step4 end Final Product (e.g., PROTAC) step4->end

Caption: A generalized workflow for chemical synthesis.

Technical Support Center: Optimizing 4-Boc-aminomethylbenzamidine Affinity Matrix

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the binding conditions for 4-Boc-aminomethylbenzamidine affinity matrices.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of serine proteases using a this compound affinity matrix.

IssuePossible CauseRecommended Solution
Low or No Binding of Target Protein Incorrect Binding Buffer pH: The pH of the binding buffer is critical for the interaction between the benzamidine ligand and the serine protease.Ensure the binding buffer pH is within the optimal range, typically between 7.4 and 8.0.[1][2] Prepare fresh buffer and verify the pH before use.
Inappropriate Ionic Strength: The ionic strength of the binding buffer can influence both specific and non-specific binding.A salt concentration of at least 0.5 M NaCl is recommended to minimize ionic interactions.[2][3]
Presence of Competitive Inhibitors: The sample may contain substances that compete with the affinity matrix for binding to the target protease.If possible, remove competitive inhibitors from the sample before application, for example, by dialysis or buffer exchange.[4]
Incorrect Flow Rate: A flow rate that is too high may not allow sufficient time for the target protein to bind to the ligand.Reduce the flow rate during sample application to increase the residence time of the sample on the column.[5]
Low Protein Recovery/Yield Protein Degradation: The target protein may be degraded by proteases present in the sample.Add protease inhibitors to your sample and buffers.[4] Running the purification at a lower temperature (e.g., 4°C) can also help.[6]
Protein Precipitation on the Column: Changes in buffer composition or protein concentration during the chromatography process can lead to precipitation.Ensure the sample is well-solubilized in the binding buffer. Consider adding agents to improve solubility, such as glycerol (up to 20%) or non-ionic detergents.[7]
Elution Conditions are Too Harsh: The elution buffer may be denaturing the target protein, leading to loss of activity and recovery.If using a low pH elution, neutralize the collected fractions immediately with a suitable buffer (e.g., 1 M Tris-HCl, pH 9.0).[2] Alternatively, consider competitive elution with a compound like p-aminobenzamidine.[2]
Incomplete Elution: The target protein may be strongly bound to the matrix and not fully eluted.Increase the volume of the elution buffer or try a stronger elution condition, such as a lower pH or a higher concentration of a competitive inhibitor.[7] A step or gradient elution can also be optimized.[8]
Non-Specific Binding of Contaminant Proteins Ionic Interactions: Contaminant proteins may be binding to the matrix through non-specific ionic interactions.Include a high salt wash step (e.g., 1 M NaCl) after sample application and before elution to remove ionically bound proteins.[2]
Hydrophobic Interactions: Non-specific binding can occur due to hydrophobic interactions between contaminant proteins and the matrix.Add non-ionic detergents (e.g., 0.1% Triton X-100) or polarity-reducing agents to the wash buffer to disrupt hydrophobic interactions.[4][9]
Insufficient Washing: The column may not have been washed adequately to remove all unbound and weakly bound proteins.Increase the wash volume to 5-10 column volumes or until the UV absorbance at 280 nm returns to baseline.[10]
Reduced Column Performance Over Time Clogged Column: Particulates in the sample or precipitated proteins can clog the column frit or the top of the bed.Centrifuge and/or filter the sample (0.45 µm filter) immediately before applying it to the column.[2][10]
Fouling of the Resin: Proteins or lipids may have precipitated on the column, leading to reduced performance.Regenerate the column according to the manufacturer's instructions. A typical cleaning-in-place (CIP) protocol involves washing with alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended binding buffer for a this compound affinity matrix?

A1: A commonly recommended binding buffer is 50 mM Tris-HCl with 0.5 M NaCl at a pH of 7.4.[1] The high salt concentration helps to minimize non-specific ionic interactions.[2]

Q2: How does pH affect the binding of serine proteases to the benzamidine matrix?

A2: The binding of trypsin-like serine proteases to benzamidine is pH-dependent. Optimal binding is typically observed in the pH range of 7.4 to 8.0.[2] Deviations from this range can lead to reduced binding efficiency.

Q3: What are the options for eluting the target protein from the column?

A3: There are two main strategies for elution:

  • pH Elution: Lowering the pH of the buffer disrupts the interaction between the protease and the benzamidine ligand. A common elution buffer is 0.05 M glycine, pH 3.0, often containing 0.5 M NaCl.[1] It is crucial to neutralize the eluted fractions immediately to prevent protein denaturation.[2]

  • Competitive Elution: A competing agent, such as p-aminobenzamidine (e.g., 20 mM in binding buffer), can be used to displace the target protein from the matrix.[2] This method has the advantage of maintaining a constant pH throughout the purification process.[9] Other options include using denaturing agents like 8 M urea or 6 M guanidine hydrochloride, though these will result in a denatured protein.[2]

Q4: How can I increase the purity of my eluted protein?

A4: To increase purity, you can optimize the wash step. After loading your sample, consider including a wash step with a high salt concentration (e.g., 1 M NaCl) to remove proteins bound by ionic forces.[2] You can also experiment with adding low concentrations of non-ionic detergents to the wash buffer to reduce hydrophobic interactions.[4]

Q5: What is the binding capacity of a this compound matrix?

A5: The binding capacity can vary depending on the specific product and the target protein. For example, some commercially available high-substitution benzamidine resins have a trypsin binding capacity of greater than 35 mg/ml of medium.[1][11]

Q6: How should I prepare my sample before applying it to the column?

A6: It is essential to clarify your sample to prevent clogging the column. Centrifuge the sample and then filter it through a 0.45 µm filter immediately before application.[2][10] If the sample is too viscous, it should be diluted with binding buffer.[2] The sample should also be in a buffer that is compatible with the binding conditions, which may require buffer exchange via dialysis or a desalting column.

Q7: How do I regenerate and store the affinity column?

A7: To regenerate the column, wash it with alternating high and low pH buffers, for example, 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5, followed by 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5.[9] For long-term storage, the column should be washed with a solution containing a bacteriostatic agent, such as 20% ethanol in an acetate buffer at pH 4, and stored at 4°C to 8°C.[1][11]

Experimental Protocols & Data

Key Experimental Methodologies

1. Column Equilibration:

  • Wash the column with 5 column volumes (CVs) of distilled water to remove the storage solution.[10]

  • Equilibrate the column with 5-10 CVs of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4) or until the pH and conductivity of the effluent match that of the binding buffer.[10]

2. Sample Application:

  • Load the clarified and filtered sample onto the equilibrated column.[2]

  • Use a low flow rate to allow for maximum binding of the target protein to the resin.[5]

3. Washing:

  • Wash the column with 5-10 CVs of binding buffer, or until the A280 reading of the effluent returns to baseline, indicating that all unbound proteins have been washed away.[10]

  • (Optional) For increased purity, perform a second wash with a high salt buffer (e.g., binding buffer containing 1 M NaCl).[2]

4. Elution:

  • pH Elution: Apply 5-10 CVs of elution buffer (e.g., 0.05 M glycine, 0.5 M NaCl, pH 3.0) to the column.[1] Collect fractions and immediately neutralize them with 60–200 µl of 1 M Tris-HCl, pH 9.0 per ml of fraction.[2]

  • Competitive Elution: Apply 5-10 CVs of competitive elution buffer (e.g., 20 mM p-aminobenzamidine in binding buffer) to the column and collect fractions.[2]

Quantitative Data Summary
ParameterValueSource
Trypsin Binding Capacity (High Sub Resin) > 35 mg/ml medium[1][11]
Ligand Density (High Sub Resin) > 12 µmol/ml medium[1]
Recommended Binding Buffer pH 7.4 - 8.0[1][2]
Recommended NaCl Concentration in Binding Buffer ≥ 0.5 M[2][3]
Recommended pH for Low pH Elution ~3.0[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_purification Purification Steps cluster_post Post-Purification Equilibrate Equilibrate Column (5-10 CVs Binding Buffer) Apply_Sample Apply Sample (Low Flow Rate) Equilibrate->Apply_Sample Prepare_Sample Prepare Sample (Clarify & Filter) Prepare_Sample->Apply_Sample Wash Wash (5-10 CVs Binding Buffer) Apply_Sample->Wash High_Salt_Wash Optional High Salt Wash (e.g., 1M NaCl) Wash->High_Salt_Wash Elute Elute (Low pH or Competitive) Wash->Elute Skip High Salt Wash High_Salt_Wash->Elute Neutralize Neutralize Fractions (if low pH elution) Elute->Neutralize Analyze Analyze Fractions (SDS-PAGE, Activity Assay) Elute->Analyze For Competitive Elution Neutralize->Analyze

Caption: Experimental workflow for purification using a this compound matrix.

binding_factors cluster_params Key Parameters cluster_outcomes Outcomes cluster_issues Potential Issues center Optimal Binding High_Yield High Yield center->High_Yield High_Purity High Purity center->High_Purity pH pH (7.4-8.0) pH->center Low_Binding Low Binding pH->Low_Binding Ionic_Strength Ionic Strength (≥0.5M NaCl) Ionic_Strength->center Non_Specific Non-Specific Binding Ionic_Strength->Non_Specific Flow_Rate Flow Rate (Low) Flow_Rate->center Temperature Temperature (e.g., 4°C) Temperature->center Inhibitors Absence of Competitive Inhibitors Inhibitors->center

Caption: Factors influencing binding conditions for the affinity matrix.

protease_cascade cluster_activation Activation Cascade cluster_coagulation Coagulation Pathway cluster_inhibition Inhibition Prothrombin Prothrombin (Zymogen) Thrombin Thrombin (Active Serine Protease) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen (Soluble) Thrombin->Fibrinogen Cleavage Benzamidine Benzamidine Matrix (Inhibitor) Thrombin->Benzamidine Binding Fibrin Fibrin (Insoluble Clot) Fibrinogen->Fibrin

Caption: Example signaling pathway involving Thrombin, a serine protease purified by this matrix.

References

Technical Support Center: 4-Boc-aminomethylbenzamidine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to non-specific binding in 4-Boc-aminomethylbenzamidine affinity chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding in this compound chromatography?

A1: The primary cause of non-specific binding to benzamidine-based resins is ionic interactions.[1][2] The benzamidine ligand is positively charged at neutral pH, which can lead to non-specific binding of negatively charged proteins and other molecules from the sample. Hydrophobic interactions can also contribute to non-specific binding, although to a lesser extent.

Q2: How can I minimize non-specific binding during sample loading?

A2: To minimize non-specific binding, it is crucial to use a binding buffer with a sufficiently high ionic strength. A recommended starting point is a buffer containing at least 0.5 M NaCl.[1][2][3] This high salt concentration will disrupt weak ionic interactions between contaminating proteins and the resin. The pH of the binding buffer should typically be between 7.4 and 8.0.[1][4]

Q3: My target protein is not binding to the column. What are the possible reasons?

A3: Several factors could prevent your target protein from binding:

  • Incorrect Buffer Conditions: Ensure your binding buffer has the appropriate pH (typically 7.4-8.0) and salt concentration.

  • Presence of Competing Inhibitors: Your sample may contain other molecules that bind to the active site of your target serine protease, preventing it from interacting with the immobilized benzamidine.

  • Inactive Protein: The target protease may be inactive or denatured.

  • Column Overload: Exceeding the binding capacity of the column can lead to the target protein appearing in the flow-through.

Q4: What are the recommended elution strategies for this type of chromatography?

A4: There are three common elution strategies:

  • Low pH Elution: Decreasing the pH of the buffer to around 3.0 will protonate the active site residues of the protease, disrupting its interaction with the benzamidine ligand. A common buffer for this is 0.05 M glycine-HCl, pH 3.0.[1][4][5] It is important to neutralize the eluted fractions immediately to prevent protein denaturation.[1][5]

  • Competitive Elution: A competing inhibitor, such as p-aminobenzamidine, can be added to the elution buffer to displace the target protein from the resin.[1][4]

  • Denaturing Elution: In cases where the interaction is very strong or if refolding is not a concern, denaturing agents like 8 M urea or 6 M guanidine hydrochloride can be used.[1][4]

Q5: How should I regenerate and store my this compound column?

A5: To regenerate the column, wash it with 2-3 bed volumes of alternating high pH (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) and low pH (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5) buffers.[3] This cycle should be repeated three times, followed by re-equilibration with the binding buffer.[3] For long-term storage, the column should be kept in a neutral buffer containing a bacteriostatic agent, such as 20% ethanol, at 4°C to 8°C.[3]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High levels of contaminating proteins in the eluate. Ionic non-specific binding. Increase the salt concentration in the wash buffer (e.g., up to 1.0 M NaCl).[1] Perform a dedicated high-salt wash step before elution.[1][2][6]
Hydrophobic non-specific binding. Add a non-ionic detergent (e.g., 0.1% Triton X-100) to the wash buffer.[3]
Insufficient washing. Increase the wash volume to at least 10-20 column volumes.[6]
Target protein elutes as a broad peak. Strong interaction with the resin. Consider using a gradient elution instead of a step elution. This can be a decreasing pH gradient or an increasing concentration of a competitive inhibitor.
Protein aggregation on the column. Add non-ionic detergents or glycerol to the buffers to improve protein solubility.
Low recovery of the target protein. Protein precipitation during low pH elution. Neutralize the eluted fractions immediately by collecting them into a tube containing a neutralizing buffer (e.g., 1 M Tris-HCl, pH 9.0).[1][4][5]
Target protein is washed away during the high-salt wash. If your target protein has a low affinity for the resin, a very high salt concentration might elute it. Reduce the salt concentration in the wash buffer and test for the presence of your target protein in the wash fractions.
Irreversible binding or denaturation. If the protein is difficult to elute even with low pH or competitive inhibitors, consider using denaturing agents for elution, but be aware that this will likely result in loss of activity.[1][4]
Column clogs or has a slow flow rate. Particulate matter in the sample. Centrifuge and filter your sample (0.22 or 0.45 µm filter) before loading it onto the column.[1]
High sample viscosity. Dilute the sample with binding buffer before loading.[1]

Experimental Protocols

Protocol 1: Optimizing Wash Buffer to Reduce Non-Specific Binding

Objective: To determine the optimal salt concentration in the wash buffer to minimize non-specific binding while retaining the target serine protease.

Methodology:

  • Prepare a series of wash buffers: Prepare buffers with varying concentrations of NaCl (e.g., 0.5 M, 0.75 M, 1.0 M, 1.25 M, 1.5 M) in your standard binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Equilibrate the column: Equilibrate your this compound column with 5-10 column volumes of binding buffer.

  • Load the sample: Load your clarified and filtered protein sample onto the column.

  • Wash the column: Wash the column with 10-20 column volumes of the first wash buffer (0.5 M NaCl). Collect the flow-through in fractions.

  • Stepwise salt gradient wash: Sequentially wash the column with 10-20 column volumes of each of the increasing salt concentration wash buffers. Collect fractions for each salt concentration.

  • Elute the target protein: Elute your target protein using your standard elution protocol (e.g., low pH elution).

  • Analyze the fractions: Analyze the collected wash and elution fractions by SDS-PAGE to determine the salt concentration at which non-specifically bound proteins are effectively removed without eluting your target protein.

Protocol 2: Column Regeneration

Objective: To effectively clean the column and remove any strongly bound contaminants to ensure consistent performance.

Methodology:

  • Wash with high salt buffer: Wash the column with 5-10 column volumes of a high salt buffer (e.g., 1.5 M NaCl in binding buffer).

  • Alternate pH washes:

    • Wash with 3 column volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).[3]

    • Wash with 3 column volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5).[3]

  • Repeat the cycle: Repeat the high and low pH wash cycle two more times for a total of three cycles.[3]

  • Wash with water: Wash the column with 5-10 column volumes of high-purity water.

  • Re-equilibrate for use or store:

    • If you are going to use the column immediately, re-equilibrate with 5-10 column volumes of binding buffer.

    • For long-term storage, wash with 5-10 column volumes of 20% ethanol and store at 4°C.[3]

Visualizations

experimental_workflow cluster_prep Sample & Column Preparation cluster_binding Binding & Washing cluster_elution Elution cluster_analysis Analysis & Regeneration Sample_Prep Clarify & Filter Sample Load_Sample Load Sample Sample_Prep->Load_Sample Equilibration Equilibrate Column (Binding Buffer) Equilibration->Load_Sample Wash_1 Wash 1: Binding Buffer (5-10 CV) Load_Sample->Wash_1 Wash_2 Wash 2: High Salt Buffer (e.g., 1M NaCl, 10 CV) Wash_1->Wash_2 Elution Elute Target Protein (e.g., Low pH or Competitive) Wash_2->Elution Collect_Fractions Collect & Neutralize Fractions Elution->Collect_Fractions Regeneration Regenerate Column Elution->Regeneration Analysis Analyze Fractions (SDS-PAGE) Collect_Fractions->Analysis non_specific_binding_logic cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Contamination Contaminating Proteins in Eluate Ionic Ionic Interactions Contamination->Ionic Hydrophobic Hydrophobic Interactions Contamination->Hydrophobic Insufficient_Wash Insufficient Washing Contamination->Insufficient_Wash Increase_Salt Increase Salt in Wash (e.g., >0.5M NaCl) Ionic->Increase_Salt Add_Detergent Add Non-ionic Detergent to Wash Hydrophobic->Add_Detergent Increase_Wash_Volume Increase Wash Volume (>10 CV) Insufficient_Wash->Increase_Wash_Volume

References

Technical Support Center: 4-Boc-Aminomethylbenzamidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete deprotection of 4-Boc-aminomethylbenzamidine. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to facilitate successful reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of starting material remaining in my reaction mixture after attempting Boc deprotection of this compound. What are the common causes of incomplete deprotection?

A1: Incomplete Boc deprotection can arise from several factors. The most common issues include:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. If the acid concentration is too low or the acid itself has degraded, the reaction may not proceed to completion. Trifluoroacetic acid (TFA), a common reagent for this purpose, is hygroscopic, and water contamination can reduce its effectiveness.[1]

  • Inadequate Reaction Time or Temperature: Boc deprotection is a kinetic process. Insufficient reaction time or low temperatures may not provide enough energy to overcome the activation barrier for the reaction, especially with stable substrates.[1]

  • Poor Substrate Solubility: If the this compound is not fully dissolved in the reaction solvent, the reaction will be heterogeneous and inefficient, leading to incomplete conversion.[1]

  • Steric Hindrance: While less of a concern for the primary amine in 4-aminomethylbenzamidine, steric bulk in proximity to the Boc-protected amine can hinder the approach of the acidic reagent.[1]

Q2: How can I effectively monitor the progress of my Boc deprotection reaction?

A2: Regular monitoring is crucial to determine the optimal reaction time and ensure completion. Several analytical techniques are suitable for this purpose:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material and the appearance of the deprotected product. The product, being a free amine, will have a different retention factor (Rf) and can be visualized using ninhydrin stain, which specifically detects primary amines.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and quantitative technique. LC-MS allows you to monitor the consumption of the starting material and the formation of the desired product, as well as identify any potential side products by their mass-to-charge ratio.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the relative amounts of starting material, product, and any impurities, allowing for precise determination of reaction completion.

Q3: My reaction is stalled with significant starting material remaining. What steps can I take to drive the reaction to completion?

A3: If you observe incomplete deprotection, consider the following troubleshooting steps:

  • Increase Acid Concentration: If you are using a dilute solution of acid (e.g., 20% TFA in DCM), incrementally increase the concentration to 50% or even use neat TFA.[2]

  • Extend Reaction Time: Continue to monitor the reaction for a longer period. Some substrates may require several hours for complete deprotection.

  • Increase Reaction Temperature: Gently warming the reaction mixture (e.g., to 40 °C) can increase the reaction rate. However, this should be done with caution as it may also promote side reactions.

  • Switch to a Stronger Acid System: If TFA is not effective, consider using a 4M solution of hydrogen chloride (HCl) in 1,4-dioxane, which is a more potent reagent for Boc deprotection.[3][4]

  • Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents to minimize water contamination, which can inhibit the reaction.

Quantitative Data on Deprotection Conditions

The following table summarizes typical reaction conditions for the Boc deprotection of aminomethyl-containing aromatic compounds, which can be adapted for this compound.

MethodReagent(s)SolventTemperature (°C)Time (h)Typical Outcome
TFA/DCM 20-50% TFADichloromethane (DCM)0 to Room Temp1 - 4Generally high yield, product as TFA salt.[2]
HCl/Dioxane 4M HCl1,4-DioxaneRoom Temp0.5 - 2Fast and efficient, product as HCl salt.[4]
Neat TFA 100% TFANoneRoom Temp0.5 - 2Very rapid, for more resistant substrates.[5]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (10-20 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution.[6]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring the progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Isolation: The resulting amine TFA salt can often be used directly. To obtain the free amine, dissolve the residue in a minimal amount of water and basify with a suitable base (e.g., saturated NaHCO₃ solution) to pH > 9. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected product.

Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane or methanol.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[3][6]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. The hydrochloride salt of the deprotected product may precipitate out of the solution.[4]

  • Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure. The resulting solid can be triturated with a non-polar solvent like diethyl ether, collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the hydrochloride salt of 4-aminomethylbenzamidine.[6]

Visualizations

Chemical Reaction of Boc Deprotection cluster_reactants Reactants cluster_products Products reactant This compound product 4-Aminomethylbenzamidine (as TFA or HCl salt) reactant->product Deprotection co2 CO2 reactant->co2 isobutylene Isobutylene reactant->isobutylene acid + Acid (TFA or HCl)

Caption: Boc Deprotection of this compound.

Troubleshooting Workflow for Incomplete Boc Deprotection start Incomplete Deprotection Observed (via TLC, LC-MS) check_reagents Check Reagent Quality (Fresh TFA/HCl, Anhydrous Solvent) start->check_reagents increase_time Increase Reaction Time (Monitor every 1-2 hours) check_reagents->increase_time Reagents OK increase_conc Increase Acid Concentration (e.g., 20% -> 50% TFA) increase_time->increase_conc Still Incomplete complete Reaction Complete increase_time->complete Complete increase_temp Increase Temperature (e.g., to 40°C) increase_conc->increase_temp Still Incomplete increase_conc->complete Complete change_acid Switch to Stronger Acid (e.g., 4M HCl in Dioxane) increase_temp->change_acid Still Incomplete increase_temp->complete Complete change_acid->complete Complete

Caption: Troubleshooting Workflow for Incomplete Deprotection.

References

4-Boc-aminomethylbenzamidine degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Boc-aminomethylbenzamidine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the stability and purity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, temperatures of 2-8°C are often recommended for similar compounds to minimize degradation.[2] It is also advisable to protect it from light and moisture.[2]

Q2: What are the known incompatibilities of this compound?

This compound should not be stored with strong oxidizing agents or strong acids.[1][3] The Boc (tert-butyloxycarbonyl) protecting group is known to be labile under acidic conditions.[4][5]

Q3: What are the expected hazardous decomposition products?

Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[1][3]

Q4: Is this compound stable in solution?

The stability of this compound in solution will depend on the solvent, pH, and storage conditions. The Boc protecting group is sensitive to acidic conditions and can be cleaved. The benzamidine group may be susceptible to hydrolysis, especially at non-neutral pH. For experimental use, it is recommended to prepare solutions fresh. If storage in solution is necessary, it should be for a short period at low temperatures, and the stability under these conditions should be verified.

Troubleshooting Guide

Q5: I see an unexpected spot on my TLC plate after storing my sample of this compound. What could it be?

An unexpected spot on a TLC plate could indicate the presence of a degradation product. A common degradation pathway for Boc-protected amines is the cleavage of the Boc group, especially if the compound has been exposed to acidic conditions. This would result in the formation of 4-aminomethylbenzamidine.

Q6: My HPLC analysis shows a new peak that has appeared over time. How can I identify it?

A new peak in your HPLC chromatogram suggests degradation. To identify the new compound, you can use HPLC coupled with mass spectrometry (LC-MS). By comparing the mass of the new peak to the parent compound, you can infer the chemical modification. For example, a loss of 100.05 Da would correspond to the loss of the Boc group.

Q7: I am observing low yield in my reaction where this compound is a starting material. Could this be due to degradation?

Yes, low reaction yields can be a result of using degraded starting material. It is crucial to assess the purity of this compound before use, especially if it has been stored for a long time or under suboptimal conditions. You can check the purity using HPLC or TLC.[6]

Data Presentation

Table 1: Recommended Storage and Handling of this compound

ParameterRecommendationSource
Storage Temperature 2-8°C (long-term suggested), Cool place[2]
Atmosphere Dry, well-ventilated[1][3]
Container Tightly sealed[1][3]
Incompatibilities Strong oxidizing agents, Strong acids[1][3]

Table 2: Potential Degradation Products and their Mass Differences

Potential Degradation ProductStructureMass Difference from Parent (Da)Potential Cause
4-aminomethylbenzamidineC8H11N3-100.05Acid-catalyzed deprotection
4-Boc-aminomethylbenzoic acidC13H18N2O4+1.01Hydrolysis of the amidine group

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.[6]

Protocol 2: Stability Assessment by Thin-Layer Chromatography (TLC)

This protocol can be used for a rapid, qualitative assessment of the stability of this compound.

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of dichloromethane and methanol (e.g., 9:1 v/v). The polarity can be adjusted as needed.

  • Sample Preparation: Dissolve a small amount of this compound in methanol to a concentration of approximately 1 mg/mL.[6]

  • Procedure:

    • Spot a small amount of the sample solution onto the baseline of the TLC plate.

    • Place the TLC plate into a chamber saturated with the mobile phase.

    • Allow the solvent front to ascend the plate.

    • Remove the plate from the chamber and mark the solvent front.

    • Dry the plate thoroughly.

    • Visualize the spots under UV light (254 nm). Further visualization can be achieved using a ninhydrin stain, which will react with any primary amine formed from deprotection of the Boc group.[6]

Visualizations

G cluster_prep Sample Preparation cluster_analysis Stability Analysis cluster_eval Evaluation A Receive/Synthesize This compound B Store under recommended conditions A->B C Prepare sample solutions for analysis B->C D Perform initial purity check (HPLC, TLC) C->D E Subject sample to stress conditions (acid, base, heat, light) D->E F Analyze stressed samples (HPLC, LC-MS) E->F G Compare initial and stressed sample data F->G H Identify degradation products G->H I Determine degradation pathway H->I G cluster_observe Observation cluster_hypothesize Hypothesis Generation cluster_verify Verification A Unexpected result observed (e.g., new HPLC peak) B Hypothesis 1: Boc group cleavage A->B C Hypothesis 2: Amidine hydrolysis A->C D Hypothesis 3: Other side reaction A->D E Analyze by LC-MS to determine mass B->E C->E D->E F Compare mass to expected degradation products E->F G Confirm structure by NMR if necessary F->G

References

Troubleshooting low enzyme inhibition with 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low enzyme inhibition with 4-Boc-aminomethylbenzamidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a synthetic molecule designed as a serine protease inhibitor. It functions as a competitive inhibitor, meaning it binds to the active site of the enzyme, preventing the natural substrate from binding. The benzamidine portion of the molecule mimics the side chains of arginine and lysine, which are common recognition motifs for serine proteases like trypsin and thrombin. The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain alters the molecule's properties, such as its size and hydrophobicity, which can influence its binding affinity and selectivity for different proteases.

Q2: I'm observing lower-than-expected inhibition of my target serine protease. What are the common causes?

Several factors can contribute to low or no enzyme inhibition. These can be broadly categorized into issues with the inhibitor itself, the enzyme or substrate, or the assay conditions. A systematic troubleshooting approach, as outlined in the guide below, is the best way to identify the root cause.

Q3: Is the Boc protecting group stable under typical assay conditions?

The Boc group is generally stable under neutral and basic conditions. However, it can be removed under acidic conditions.[1] While most enzyme assays are performed at or near neutral pH, prolonged incubation or specific buffer components could potentially lead to the slow hydrolysis of the Boc group. This would result in the formation of 4-aminomethylbenzamidine, a different inhibitor with potentially different potency.

Q4: What is the expected potency of this compound?

Data Presentation: Inhibitory Potency of Related Compounds

The following table summarizes the inhibition constants (Ki) for benzamidine and 4-aminomethylbenzamidine against common serine proteases. This data is provided as a reference to estimate the potential potency of this compound. The actual Ki for the Boc-protected compound may vary.

InhibitorTarget EnzymeKi (µM)
BenzamidineTrypsin18
BenzamidineThrombin6.5
BenzamidinePlasmin350
4-AminobenzamidineTrypsin8.3
4-AminobenzamidineThrombin0.8

Troubleshooting Guide for Low Enzyme Inhibition

This guide will walk you through a step-by-step process to diagnose and resolve issues of low enzyme inhibition with this compound.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow cluster_inhibitor Inhibitor-Related Issues cluster_assay Assay-Related Issues cluster_solutions Potential Solutions start Low or No Inhibition Observed solubility Poor Solubility start->solubility Is the inhibitor fully dissolved? degradation Inhibitor Degradation start->degradation Is the inhibitor stock old? concentration Incorrect Concentration start->concentration Was the dilution series correct? purity Low Purity start->purity Is the inhibitor pure? enzyme_activity Low Enzyme Activity start->enzyme_activity Is the positive control working? substrate_conc Incorrect Substrate Conc. start->substrate_conc Is [S] appropriate for Ki determination? buffer_comp Buffer Interference start->buffer_comp Are there interfering components? incubation Incorrect Incubation Time/Temp start->incubation Are conditions optimal? solubilize Improve Solubility (e.g., DMSO) solubility->solubilize fresh_inhibitor Use Fresh Inhibitor Stock degradation->fresh_inhibitor check_stability Verify Inhibitor Stability degradation->check_stability verify_conc Verify Concentration concentration->verify_conc purity->fresh_inhibitor check_enzyme Check Enzyme Activity enzyme_activity->check_enzyme optimize_assay Optimize Assay Conditions substrate_conc->optimize_assay buffer_comp->optimize_assay incubation->optimize_assay solubilize->check_enzyme fresh_inhibitor->check_enzyme verify_conc->check_enzyme optimize_assay->check_enzyme check_stability->fresh_inhibitor

Caption: A logical workflow to troubleshoot low enzyme inhibition.

Step 1: Verify Inhibitor Integrity and Concentration

Issue: The observed low inhibition may be due to problems with the this compound stock solution or its handling.

QuestionTroubleshooting ActionExpected Outcome
Is the inhibitor fully dissolved? Inspect your stock solution for any precipitate. If necessary, try gentle warming or sonication. For aqueous assay buffers, ensure the final concentration of the solubilizing solvent (e.g., DMSO) is low and consistent across all wells.A clear, homogenous inhibitor solution.
Is the inhibitor concentration accurate? Double-check all calculations for your serial dilutions. If possible, verify the concentration of your stock solution spectrophotometrically if a molar extinction coefficient is known.Confidence in the final inhibitor concentrations being tested.
Is the inhibitor stable in your stock solution and assay buffer? Prepare fresh inhibitor stock solutions. Perform a time-dependent pre-incubation of the inhibitor in the assay buffer before adding the enzyme to see if potency decreases over time.Consistent inhibition regardless of pre-incubation time, indicating stability.
Is the inhibitor pure? If purity is a concern, consider obtaining a new batch of the inhibitor from a reputable supplier.Use of a high-purity compound, eliminating it as a variable.
Step 2: Evaluate Enzyme and Substrate

Issue: The problem may lie with the enzyme's activity or the substrate concentration.

QuestionTroubleshooting ActionExpected Outcome
Is the enzyme active? Run a control reaction with no inhibitor to measure the uninhibited enzyme activity. If you have a known inhibitor for your enzyme, use it as a positive control.Robust enzyme activity in the absence of the test inhibitor and significant inhibition with the positive control.
Is the substrate concentration appropriate? For determining the IC50, a substrate concentration at or near the Km is often used. For accurate Ki determination of a competitive inhibitor, you will need to measure reaction rates at multiple substrate and inhibitor concentrations.Linear initial reaction rates that are sensitive to inhibition.
Is the substrate stable? Prepare fresh substrate solutions. Some substrates can degrade over time, leading to a decrease in the reaction rate that can be mistaken for inhibition.Consistent initial reaction rates with freshly prepared substrate.
Step 3: Assess Assay Conditions

Issue: Components of your assay buffer or the physical conditions of the assay could be interfering with inhibition.

QuestionTroubleshooting ActionExpected Outcome
Are there interfering components in your buffer? Review your buffer composition. High concentrations of salts or other additives could interfere with inhibitor binding. Test a simpler buffer system if possible.Identification and removal of any interfering buffer components.
Is the pre-incubation time sufficient? For some inhibitors, binding to the enzyme is not instantaneous. Increase the pre-incubation time of the enzyme and inhibitor before adding the substrate.Increased inhibition with longer pre-incubation times, suggesting a slow-binding inhibitor.
Are the temperature and pH optimal and stable? Ensure your assay is performed at the optimal temperature and pH for your enzyme and that these are consistent across all experiments.Reproducible enzyme activity and inhibition data.

Experimental Protocols

Protocol 1: Determination of IC50

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Purified serine protease

  • Chromogenic or fluorogenic substrate for the enzyme

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • DMSO (for inhibitor stock)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Inhibitor Stock: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare Serial Dilutions: Perform a serial dilution of the inhibitor stock in assay buffer to create a range of concentrations. Ensure the final DMSO concentration in all wells is constant and low (typically ≤1%).

  • Enzyme Preparation: Prepare a working solution of the enzyme in assay buffer at a concentration that gives a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well plate, add the diluted inhibitor solutions.

    • Include a "no inhibitor" control (assay buffer with the same final DMSO concentration).

    • Include a "no enzyme" blank (assay buffer only).

    • Add the enzyme working solution to all wells except the blank.

  • Pre-incubation: Mix and pre-incubate the enzyme and inhibitor for 15-30 minutes at the optimal temperature for the enzyme.

  • Initiate Reaction: Add the substrate solution (at a fixed concentration, typically Km) to all wells to start the reaction.

  • Measure Activity: Immediately measure the change in absorbance or fluorescence over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (V0 with inhibitor / V0 without inhibitor)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.

Protocol 2: Verifying Inhibitor Stability in Assay Buffer

This protocol helps determine if this compound is stable under your specific assay conditions.

Materials:

  • Same as for IC50 determination.

Procedure:

  • Prepare Inhibitor Solution: Prepare a solution of this compound in your assay buffer at a concentration expected to give significant inhibition (e.g., 2-3 times the expected IC50).

  • Time-Course Incubation: Incubate this solution at your standard assay temperature.

  • Sample at Time Points: At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the incubated inhibitor solution.

  • Measure Inhibition: Use each aliquot in a standard enzyme inhibition assay (as in Protocol 1, but with a single inhibitor concentration) to determine the percentage of inhibition.

  • Data Analysis: Plot the percentage of inhibition versus the pre-incubation time. A significant decrease in inhibition over time suggests that the inhibitor is degrading under the assay conditions.

Signaling Pathway and Mechanism of Inhibition

Diagram: Competitive Inhibition of a Serine Protease

CompetitiveInhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (k1) EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI S Substrate (S) ES->E (k-1) P Products (P) ES->P + E (k2) I Inhibitor (I) (this compound) EI->E

Caption: Mechanism of competitive inhibition by this compound.

References

Technical Support Center: Regeneration of 4-Boc-aminomethylbenzamidine Affinity Columns

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration of 4-Boc-aminomethylbenzamidine affinity columns. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the longevity and performance of your affinity resin.

Troubleshooting Guide

Encountering issues with your column regeneration? Consult the table below for common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Reduced Binding Capacity After Regeneration 1. Incomplete removal of strongly bound proteins or lipids.2. Fouling of the resin by precipitated proteins or other contaminants.3. Partial hydrolysis of the benzamidine ligand due to exposure to harsh pH conditions (pH < 2 or pH > 8 for prolonged periods).4. Potential cleavage of the Boc protecting group if exposed to strong acidic conditions.1. Implement a more stringent cleaning-in-place (CIP) protocol using a low concentration of a non-ionic detergent (e.g., 0.1% Triton X-100).2. Ensure all buffers are filtered and degassed before use to prevent clogging.3. Strictly adhere to the recommended pH range for regeneration (pH 4.5 to 8.5).4. Verify the pH of all regeneration solutions before applying them to the column.
Increased Backpressure 1. Clogging of the column frit with particulate matter from the sample or buffers.2. Compression of the resin bed.3. Microbial growth in the column.1. Filter all samples and buffers before application.2. If possible, reverse the flow direction during the cleaning steps to dislodge particulates from the top frit.[1] 3. Pack the column according to the manufacturer's instructions to avoid over-compression.4. For long-term storage, use a buffer containing an antimicrobial agent (e.g., 20% ethanol) and store at 4°C.
Poor Peak Shape or Resolution 1. Column channeling due to improper packing.2. Contamination of the resin affecting binding kinetics.1. Repack the column according to the manufacturer's protocol.2. Perform a thorough cleaning and regeneration cycle.
Leaching of Ligand 1. Use of harsh chemical conditions outside the recommended stability range.1. Ensure the pH of all buffers is within the stable range for the resin (typically pH 2-8 for short-term use).

Frequently Asked Questions (FAQs)

Q1: What is the standard regeneration protocol for a this compound affinity column?

A1: A standard and effective method for regenerating benzamidine-based affinity columns involves alternating pH washes to remove ionically bound proteins. A typical protocol consists of washing the column with 2-3 bed volumes of a high pH buffer (e.g., 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5) followed by 2-3 bed volumes of a low pH buffer (e.g., 0.1 M sodium acetate, 0.5 M NaCl, pH 4.5). This cycle should be repeated 3 times, followed by re-equilibration with 3-5 bed volumes of binding buffer.

Q2: How many times can I regenerate my this compound affinity column?

A2: The number of regeneration cycles a column can withstand depends on the nature of the sample and the cleaning regimen's thoroughness. While specific data for this compound is not widely published, comparable affinity resins like Protein A can often be regenerated and reused for 50 to over 100 cycles. It is recommended to perform a small-scale pilot study to determine the optimal number of cycles for your specific application by monitoring the column's binding capacity after each cycle.

Q3: Will the regeneration protocol affect the stability of the Boc protecting group?

A3: The Boc (tert-butoxycarbonyl) protecting group is known to be stable under basic conditions but is labile to strong acids, such as trifluoroacetic acid (TFA). The recommended low pH wash at pH 4.5 is significantly milder than the conditions typically required for Boc group cleavage. Therefore, the standard regeneration protocol is not expected to significantly affect the integrity of the Boc group. However, it is crucial to avoid using strong acids for regeneration.

Q4: What should I do if the standard regeneration protocol does not restore column performance?

A4: If you observe a persistent decrease in performance, it may be due to the accumulation of strongly adsorbed, denatured proteins or lipids. In such cases, a more rigorous cleaning-in-place (CIP) procedure can be employed. This may involve washing the column with a buffer containing a non-ionic detergent (e.g., 0.1% Triton X-100) or a denaturing agent (e.g., 6 M guanidine hydrochloride or 8 M urea). Always follow such a harsh cleaning step with extensive washing and re-equilibration with the binding buffer.

Q5: How should I store my this compound affinity column?

A5: For short-term storage, the column can be kept in the binding buffer at 4°C. For long-term storage, it is recommended to wash the column with a solution containing an antimicrobial agent, such as 20% ethanol, and store it at 4°C to prevent microbial growth.

Quantitative Data Summary

The following table summarizes typical performance characteristics of benzamidine-based affinity resins. Please note that the reusability will depend on the specific application and cleaning procedures.

Parameter Value Reference
Ligand p-Aminobenzamidine
Matrix 4% or 6% Agarose
Binding Capacity (Trypsin) > 35 mg/mL of medium
Recommended pH for Binding 7.4 - 8.0
Short-term pH Stability 2 - 13
Long-term pH Stability 3 - 11
Estimated Reuse Cycles 50 - 100+ (Application dependent)General affinity chromatography data

Experimental Protocols

Standard Regeneration Protocol
  • High pH Wash: Wash the column with 3 column volumes of high pH buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 8.5).

  • Low pH Wash: Wash the column with 3 column volumes of low pH buffer (0.1 M Sodium Acetate, 0.5 M NaCl, pH 4.5).

  • Repeat: Repeat steps 1 and 2 for a total of three cycles.

  • Re-equilibration: Equilibrate the column with 5-10 column volumes of binding buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4) or until the pH and conductivity of the effluent match the binding buffer.

Cleaning-in-Place (CIP) Protocol for Severe Fouling
  • Detergent Wash: Wash the column with 3-5 column volumes of a buffer containing 0.1% non-ionic detergent (e.g., Triton X-100).

  • Rinse: Wash the column with at least 5 column volumes of sterile, high-purity water to remove the detergent.

  • Standard Regeneration: Proceed with the Standard Regeneration Protocol as described above.

  • Re-equilibration: Thoroughly re-equilibrate the column with binding buffer.

Visualizations

RegenerationWorkflow cluster_prep Preparation cluster_regen Regeneration Cycle (Repeat 3x) cluster_final Final Steps start Column Post-Elution high_ph High pH Wash (0.1M Tris-HCl, 0.5M NaCl, pH 8.5) start->high_ph low_ph Low pH Wash (0.1M NaOAc, 0.5M NaCl, pH 4.5) high_ph->low_ph 2-3 CV low_ph->high_ph 2-3 CV equilibrate Re-equilibration with Binding Buffer low_ph->equilibrate After 3 cycles ready Column Ready for Reuse equilibrate->ready 3-5 CV

Caption: Standard regeneration workflow for this compound affinity columns.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Reduced Binding Capacity? incomplete_cleaning Incomplete Cleaning start->incomplete_cleaning Yes ph_issue Incorrect pH start->ph_issue Yes boc_cleavage Boc Group Cleavage start->boc_cleavage Yes cip Perform CIP incomplete_cleaning->cip verify_ph Verify Buffer pH ph_issue->verify_ph avoid_strong_acid Avoid Strong Acids boc_cleavage->avoid_strong_acid

Caption: Troubleshooting logic for reduced binding capacity after regeneration.

References

Technical Support Center: Synthesis of 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Boc-aminomethylbenzamidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is a two-step process. The first step involves the protection of the amino group of 4-(aminomethyl)benzonitrile with a tert-butyloxycarbonyl (Boc) group. The second step is the conversion of the nitrile functionality into a benzamidine, typically via the Pinner reaction.[1][2] This reaction involves the treatment of the nitrile with an alcohol in the presence of a strong acid (like HCl) to form an intermediate Pinner salt, which is then reacted with ammonia to yield the desired amidine.[1][2][3]

Q2: What are the critical parameters to control during the Pinner reaction for this synthesis?

A2: The Pinner reaction is highly sensitive to reaction conditions. Key parameters to control include:

  • Anhydrous Conditions: The reaction is highly susceptible to moisture, which can lead to the hydrolysis of the nitrile or the intermediate Pinner salt to form the corresponding amide or carboxylic acid.[1]

  • Temperature: Low temperatures are generally favored to prevent the decomposition of the thermodynamically unstable imidium chloride salt intermediate into an amide and an alkyl chloride.[1][3]

  • Stoichiometry of Reagents: The ratio of alcohol, acid, and the nitrile starting material should be carefully controlled to prevent the formation of side products like orthoesters.[3]

Q3: Is the Boc protecting group stable under the acidic conditions of the Pinner reaction?

A3: The stability of the Boc group is a significant concern during the Pinner reaction. The strong acidic conditions, typically involving anhydrous HCl, can lead to the partial or complete deprotection of the Boc group, resulting in the formation of 4-aminomethylbenzamidine as a major impurity.[4] Milder acidic conditions or alternative methods that avoid strong acids may be necessary to minimize this side reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound with significant formation of 4-Boc-aminomethylbenzamide.

  • Possible Cause: Presence of water in the reaction mixture.

  • Troubleshooting Steps:

    • Ensure all glassware is thoroughly dried before use.

    • Use anhydrous solvents and reagents. Alcohols should be freshly distilled over a drying agent.

    • Handle hygroscopic reagents, such as ammonium chloride, in a dry atmosphere (e.g., glove box or under an inert gas).

    • When using HCl gas, ensure it is dry by passing it through a drying agent like concentrated sulfuric acid.

Problem 2: The final product is a mixture of this compound and 4-aminomethylbenzamidine.

  • Possible Cause: Cleavage of the Boc protecting group due to harsh acidic conditions.

  • Troubleshooting Steps:

    • Milder Acid: Consider using a milder source of acid or a lower concentration of HCl. An improved Pinner reaction using 4N HCl in cyclopentyl methyl ether (CPME) has been reported to be effective and may offer better control.[4]

    • Reaction Temperature: Maintain a low temperature (e.g., 0 °C or below) throughout the addition of the acid and the formation of the Pinner salt to minimize deprotection.

    • Alternative Synthesis Route: Explore alternative methods for amidine formation that do not require strong acidic conditions. One such method involves the reaction of the nitrile with ammonia in the presence of a mercaptocarboxylic acid catalyst.[5]

Problem 3: Formation of a significant amount of an unknown, less polar byproduct.

  • Possible Cause: Formation of an orthoester due to an excess of alcohol.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the alcohol relative to the nitrile.

    • Reaction Time: Avoid prolonged reaction times after the formation of the Pinner salt, as this can favor the reaction with excess alcohol to form the orthoester.

Data Presentation

Table 1: Common Side Products in the Synthesis of this compound

Side Product NameChemical StructureCommon Cause of FormationSuggested Analytical Detection Method
4-AminomethylbenzamidineH₂N-CH₂-C₆H₄-C(=NH)NH₂Acid-catalyzed deprotection of the Boc group.HPLC, LC-MS
4-Boc-aminomethylbenzamideBoc-NH-CH₂-C₆H₄-C(=O)NH₂Hydrolysis of the nitrile or Pinner salt intermediate.HPLC, LC-MS, IR (presence of C=O stretch)
4-Boc-aminomethylbenzoic acidBoc-NH-CH₂-C₆H₄-COOHExtensive hydrolysis of the nitrile group.HPLC, LC-MS
Ethyl 4-(Boc-aminomethyl)benzimidateBoc-NH-CH₂-C₆H₄-C(=NH)OEtIncomplete reaction with ammonia.LC-MS
Triethyl 4-(Boc-aminomethyl)orthobenzoateBoc-NH-CH₂-C₆H₄-C(OEt)₃Reaction with excess ethanol.GC-MS, LC-MS

Experimental Protocols

Protocol 1: Synthesis of this compound via the Pinner Reaction

  • Step 1: Formation of the Pinner Salt

    • Dissolve 4-(Boc-aminomethyl)benzonitrile (1 equivalent) in anhydrous ethanol (10 volumes) in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

    • Cool the solution to 0 °C in an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred solution for 2-4 hours, ensuring the temperature does not rise above 5 °C.

    • Seal the flask and stir the reaction mixture at room temperature for 12-24 hours. The Pinner salt will precipitate as a white solid.

    • Collect the precipitate by filtration under a stream of dry nitrogen, wash with anhydrous diethyl ether, and dry under vacuum.

  • Step 2: Ammonolysis of the Pinner Salt

    • Suspend the dried Pinner salt in a saturated solution of ammonia in anhydrous ethanol.

    • Stir the suspension at room temperature in a sealed vessel for 24-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Mandatory Visualization

Synthesis_Workflow Start 4-(Aminomethyl)benzonitrile Boc_Protection Boc Protection (Boc)2O, Base Start->Boc_Protection Intermediate 4-(Boc-aminomethyl)benzonitrile Boc_Protection->Intermediate Pinner_Reaction Pinner Reaction 1. Anhydrous EtOH, HCl (g) 2. NH3 Intermediate->Pinner_Reaction Product This compound Pinner_Reaction->Product Purification Purification (Chromatography/Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product Side_Reactions cluster_products Reaction Products Start 4-(Boc-aminomethyl)benzonitrile Pinner_Conditions Pinner Reaction Conditions (HCl, EtOH) Start->Pinner_Conditions Desired_Product This compound (Desired Product) Pinner_Conditions->Desired_Product Side_Product_1 4-Aminomethylbenzamidine (Boc Deprotection) Pinner_Conditions->Side_Product_1 Strong Acid Side_Product_2 4-Boc-aminomethylbenzamide (Hydrolysis) Pinner_Conditions->Side_Product_2 Water Side_Product_3 Orthoester (Excess EtOH) Pinner_Conditions->Side_Product_3 Excess Alcohol Troubleshooting_Logic cluster_issues Identified Issues cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_TLC_LCMS Analyze crude product by TLC/LC-MS Start->Check_TLC_LCMS Hydrolysis Presence of Amide/Acid Check_TLC_LCMS->Hydrolysis Amide/Acid detected Deprotection Presence of Deprotected Amine Check_TLC_LCMS->Deprotection Unprotected amine detected Other_Impurity Other Impurities Check_TLC_LCMS->Other_Impurity Unknowns detected Use_Anhydrous Ensure Anhydrous Conditions Hydrolysis->Use_Anhydrous Milder_Acid Use Milder Acid / Lower Temp. Deprotection->Milder_Acid Optimize_Stoichiometry Optimize Reagent Stoichiometry Other_Impurity->Optimize_Stoichiometry

References

Validation & Comparative

A Comparative Analysis of 4-Boc-aminomethylbenzamidine and Other Serine Protease Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of serine protease inhibition, the selection of an appropriate inhibitor is paramount for experimental success and therapeutic development. This guide provides an objective comparison of 4-Boc-aminomethylbenzamidine with other widely used serine protease inhibitors, including Aprotinin, Leupeptin, and Phenylmethylsulfonyl fluoride (PMSF). This comparison is supported by quantitative data on their inhibitory activities, detailed experimental protocols for assessing protease inhibition, and visualizations of the relevant signaling pathways.

Quantitative Comparison of Inhibitor Potency

The efficacy of a protease inhibitor is quantitatively defined by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). A lower value for these parameters indicates a higher potency of the inhibitor. The following table summarizes the available data for this compound and its counterparts against key serine proteases.

InhibitorTarget ProteaseInhibition Constant (Kᵢ)IC₅₀Notes
This compound TrypsinData not availableData not availableA synthetic benzamidine derivative.
PlasminData not availableData not availableExpected to be a competitive inhibitor.
ThrombinData not availableData not available
Aprotinin Trypsin0.06 pM[1]-A natural polypeptide, competitive inhibitor.
Plasmin1 nM[2]-[2]
Thrombin61 µM[3]-Weak inhibitor.[3]
Leupeptin Trypsin35 nM-A natural peptide aldehyde, reversible inhibitor.
Plasmin3.4 µM-
ThrombinNo inhibition-
PMSF Trypsin-Effective conc. 0.1-1 mM[4][5]Irreversible sulfonylating agent.[4][5]
Plasmin-Effective conc. 0.1-1 mM[4][5]Unstable in aqueous solutions.[4][5]
Thrombin-Effective conc. 0.1-1 mM[4][5][4][5]
Benzamidine (unmodified) Trypsin19 µM[3]-Reversible competitive inhibitor.[3]
Plasmin350 µM[3]-[3]
Thrombin220 µM[3]-[3]

Note: The inhibitory activity of this compound is expected to be in a similar range to other benzamidine derivatives, which act as competitive inhibitors of trypsin-like serine proteases.

Mechanism of Action and Signaling Pathways

Serine proteases such as trypsin, plasmin, and thrombin play crucial roles in various physiological and pathological processes. Their inhibition can modulate these pathways, offering therapeutic potential.

Trypsin Signaling: Trypsin, primarily known for its digestive function, is also involved in cellular signaling through Protease-Activated Receptors (PARs).

Trypsin_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 Cleavage & Activation G_protein G_protein PAR2->G_protein Activation PLC PLC G_protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Activation Downstream Downstream Signaling (e.g., MAPK pathway) Ca_PKC->Downstream

Caption: Trypsin signaling cascade via PAR2 activation.

Thrombin and the Coagulation Cascade: Thrombin is a key enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation.

Coagulation_Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIIIa Factor XIIIa Thrombin->FactorXIIIa Activation Fibrin_monomer Fibrin Monomer Fibrinogen->Fibrin_monomer Fibrin_clot Fibrin Clot Fibrin_monomer->Fibrin_clot Polymerization Fibrin_clot->Fibrin_clot Cross-linking FactorXIIIa->Fibrin_clot Inhibitors Protease Inhibitors (e.g., this compound) Inhibitors->Thrombin Inhibition

Caption: Simplified diagram of the final steps of the coagulation cascade and the point of thrombin inhibition.

Plasmin and Fibrinolysis: Plasmin is the primary enzyme responsible for the breakdown of fibrin clots, a process known as fibrinolysis.

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degradation FDPs Fibrin Degradation Products Fibrin_clot->FDPs tPA_uPA tPA / uPA tPA_uPA->Plasminogen Inhibitors Protease Inhibitors (e.g., Aprotinin) Inhibitors->Plasmin Inhibition

Caption: Overview of the fibrinolytic pathway and the role of plasmin.

Experimental Protocols

Accurate and reproducible assessment of inhibitor potency is crucial. Below are generalized protocols for determining the inhibitory activity of compounds like this compound.

Protocol 1: Determination of IC₅₀ for a Serine Protease

This protocol outlines a typical enzyme inhibition assay using a chromogenic substrate.

Workflow:

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor C Add inhibitor and enzyme to microplate wells A->C B Prepare enzyme and substrate solutions B->C D Pre-incubate C->D E Initiate reaction with substrate D->E F Measure absorbance change over time E->F G Calculate initial reaction velocities F->G H Plot % inhibition vs. log[inhibitor] G->H I Determine IC50 from dose-response curve H->I

Caption: Workflow for determining the IC₅₀ of a protease inhibitor.

Materials:

  • Serine protease (e.g., Trypsin, Thrombin, Plasmin)

  • Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor (e.g., this compound)

  • Assay buffer (e.g., Tris-HCl with CaCl₂)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Dissolve the inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Perform serial dilutions of the inhibitor stock in assay buffer to achieve a range of desired concentrations.

    • Prepare a working solution of the enzyme in assay buffer.

    • Prepare a working solution of the chromogenic substrate in assay buffer.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of each inhibitor dilution. Include control wells with buffer only (for 100% activity) and wells with a known potent inhibitor or no enzyme (for background).

    • Add a fixed volume of the enzyme solution to all wells except the background controls.

  • Pre-incubation:

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed volume of the substrate solution to all wells.

    • Immediately place the microplate in a microplate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide release) at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC₅₀ value.

Protocol 2: Determination of the Inhibition Constant (Kᵢ)

To determine the Kᵢ value and the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the inhibitor and the substrate.

Procedure:

  • Follow the general procedure outlined in Protocol 1.

  • In addition to varying the inhibitor concentration, also use a range of different substrate concentrations.

  • Measure the initial reaction velocities for each combination of inhibitor and substrate concentration.

  • Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or by non-linear regression analysis of the Michaelis-Menten equation, incorporating the appropriate model for inhibition.

    • For competitive inhibition, the Kᵢ can be determined from the equation: Slope_inhibited / Slope_uninhibited = 1 + ([I] / Kᵢ).

Conclusion

References

A Comparative Analysis of Serine Protease Inhibitors: AEBSF vs. 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the inhibition of serine proteases is a critical step in preventing protein degradation and studying cellular signaling pathways. Among the various inhibitors available, 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) is a well-established and widely used compound. This guide provides a detailed comparison of the efficacy and properties of AEBSF and examines the available information for 4-Boc-aminomethylbenzamidine, a related benzamidine derivative.

Overview of Inhibitor Efficacy and Mechanism

AEBSF is a water-soluble, irreversible inhibitor of a broad range of serine proteases, including trypsin, chymotrypsin, plasmin, thrombin, and kallikrein.[1][2] Its mechanism of action involves the covalent modification of the active site serine residue of the protease. The sulfonyl fluoride moiety of AEBSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex that renders the enzyme inactive.[2][3] This irreversible inhibition makes AEBSF a potent tool for controlling proteolytic activity in various experimental settings. Furthermore, AEBSF is recognized as a more stable and less toxic alternative to other common serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF).[4]

This compound , on the other hand, is primarily known as a chemical intermediate in organic synthesis. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for amines in peptide synthesis and other chemical reactions.[5] While substituted benzamidines are a known class of serine protease inhibitors, there is a lack of published data demonstrating the direct inhibitory efficacy of this compound in its Boc-protected form.[3] It is plausible that the Boc group would need to be removed for the molecule to effectively bind to the active site of a serine protease. One study notes the use of this compound in the synthesis of a Wnt-pathway inhibitor targeting tankyrase 1 and 2.[6]

Quantitative Comparison of Inhibitory Activity

A direct quantitative comparison of the inhibitory efficacy between AEBSF and this compound is not feasible due to the absence of specific IC50 or Ki values for the latter in publicly available literature. The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme.[7][8]

The following table summarizes the available quantitative data for AEBSF against various serine proteases.

InhibitorTarget ProteaseIC50 / Ki ValueReference
AEBSF ChymotrypsinNot specified[1][9]
KallikreinNot specified[1][9]
PlasminNot specified[1][9]
ThrombinNot specified[1][9]
TrypsinNot specified[1][9]
β-secretase (in K293 cells)~1 mM
Aβ production (in HS695 and SKN695 cells)~300 μM
This compound Not ApplicableNo data available

Experimental Protocols

General Protocol for Serine Protease Inhibition Assay

A common method to assess the inhibitory activity of a compound like AEBSF involves a chromogenic or fluorogenic substrate assay.

Objective: To determine the rate of inhibition of a target serine protease by the inhibitor.

Materials:

  • Target Serine Protease (e.g., Trypsin, Chymotrypsin)

  • Inhibitor Stock Solution (e.g., AEBSF in water or DMSO)

  • Chromogenic or Fluorogenic Substrate specific to the protease

  • Assay Buffer (e.g., Tris-HCl or HEPES at physiological pH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the protease, substrate, and various concentrations of the inhibitor in the assay buffer.

  • Inhibition Reaction: In the wells of a microplate, pre-incubate the protease with different concentrations of the inhibitor for a set period.

  • Substrate Addition: Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.

  • Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of substrate hydrolysis.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine inhibitory parameters such as IC50.[6]

Visualizing Molecular Interactions and Workflows

Signaling Pathway: Inhibition of Protease-Activated Receptor (PAR) Signaling

Serine proteases, such as thrombin, can activate G-protein coupled receptors known as Protease-Activated Receptors (PARs) by cleaving their N-terminal domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, leading to downstream signaling. Inhibitors like AEBSF can block this activation by neutralizing the protease.

PAR_Inhibition cluster_0 Normal Activation cluster_1 Inhibition Protease Serine Protease (e.g., Thrombin) PAR PAR Receptor Protease->PAR binds Cleavage N-terminal Cleavage PAR->Cleavage Activation Receptor Activation Cleavage->Activation Signaling Downstream Signaling Activation->Signaling AEBSF AEBSF Protease_2 Serine Protease AEBSF->Protease_2 inhibits InactiveProtease Inactive Protease-AEBSF Complex PAR_2 PAR Receptor InactiveProtease->PAR_2 no cleavage NoActivation No Receptor Activation PAR_2->NoActivation Inhibition_Kinetics_Workflow cluster_workflow Workflow for Determining Inhibition Kinetics A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme with Varying [AEBSF] for Different Times A->B C Initiate Reaction with Chromogenic/Fluorogenic Substrate B->C D Measure Enzyme Activity (Rate of Substrate Hydrolysis) C->D E Plot ln(Remaining Activity) vs. Pre-incubation Time D->E F Determine Apparent Rate of Inactivation (k_obs) from Slope E->F G Plot k_obs vs. [AEBSF] F->G H Determine Ki and k_inact from Hyperbolic Fit G->H

References

Validation of 4-Boc-aminomethylbenzamidine as a Selective Serine Protease Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Boc-aminomethylbenzamidine as a selective serine protease inhibitor. Due to the limited availability of specific inhibitory data for the Boc-protected form, this document focuses on the well-characterized parent compound, 4-aminomethylbenzamidine, to provide a foundational understanding of its potential as a selective inhibitor. We present available comparative data for related benzamidine derivatives against key serine proteases, detail relevant experimental protocols for inhibitor validation, and visualize the signaling pathways in which these proteases play a crucial role.

Introduction to Serine Protease Inhibition

Serine proteases are a large family of enzymes that play critical roles in numerous physiological processes, including blood coagulation, fibrinolysis, complement activation, and inflammation.[1] Dysregulation of serine protease activity is implicated in a variety of diseases, making them important therapeutic targets. Small molecule inhibitors, such as benzamidine and its derivatives, are valuable tools for studying the function of these proteases and for the development of new drugs.[2][3][4] this compound is a derivative of benzamidine where the aminomethyl group is protected by a tert-butyloxycarbonyl (Boc) group. This protection strategy is often employed in medicinal chemistry to modulate the compound's properties, such as cell permeability and metabolic stability.

Comparative Inhibitory Activity

Table 1: Comparative Inhibition Constants (Ki) of Benzamidine Derivatives against Key Serine Proteases

InhibitorTrypsin (µM)Thrombin (µM)Plasmin (µM)Factor Xa (µM)
Benzamidine18.4[5]---
4-Aminobenzamidine----
Berenil32.4[5]---

The data for benzamidine and its derivatives suggest that substitutions on the benzamidine core can significantly influence inhibitory potency and selectivity against different serine proteases.[2][3] The Boc protecting group in this compound is expected to alter its binding affinity and selectivity profile compared to the unprotected 4-aminomethylbenzamidine. Further experimental validation is necessary to fully characterize its inhibitory spectrum.

Experimental Protocols for Inhibitor Validation

Accurate determination of the inhibitory activity and selectivity of a compound is crucial for its validation. Below are detailed protocols for common in vitro assays used to assess serine protease inhibitors.

General Serine Protease Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific serine protease using a fluorogenic substrate.

Materials:

  • Serine protease (e.g., Trypsin, Thrombin, Plasmin, Factor Xa)

  • Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for Thrombin)

  • Test inhibitor (this compound) stock solution (e.g., 10 mM in DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween-20)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the serine protease in Assay Buffer to the desired working concentration.

    • Prepare serial dilutions of the test inhibitor in Assay Buffer.

    • Dissolve the fluorogenic substrate in a suitable solvent (e.g., DMSO) and then dilute in Assay Buffer to the final working concentration.

  • Assay Setup:

    • Add 50 µL of the serine protease solution to each well of the 96-well plate.

    • Add 25 µL of the serially diluted test inhibitor or vehicle control (Assay Buffer with DMSO) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Reaction:

    • Add 25 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) kinetically over a period of 30-60 minutes at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear phase of the fluorescence versus time plot.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Ki)

To determine the mechanism of inhibition and the inhibition constant (Ki), kinetic studies are performed by varying both the substrate and inhibitor concentrations.

Procedure:

  • Follow the general assay protocol, but for each inhibitor concentration, perform the assay with a range of substrate concentrations (typically from 0.2 to 5 times the Michaelis-Menten constant, Km, of the substrate).

  • Data Analysis:

    • Generate Michaelis-Menten plots (reaction velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) or use non-linear regression analysis to determine the apparent Km and Vmax values in the presence of the inhibitor.

    • For competitive inhibition, the Ki can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration. A more accurate method involves global fitting of the data to the appropriate inhibition model (competitive, non-competitive, or uncompetitive).

Signaling Pathways and Experimental Workflows

Serine proteases are key components of several critical signaling cascades. Understanding the position and function of these proteases within these pathways is essential for predicting the physiological effects of their inhibition.

Signaling Pathways Involving Serine Proteases

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX XIa->IX IXa Factor IXa IX->IXa VIIIa, Ca2+, PL X Factor X IXa->X VIIIa, Ca2+, PL Tissue_Factor Tissue Factor VIIa_TF Factor VIIa-TF Tissue_Factor->VIIa_TF VIIa VIIa_TF->IX VIIa_TF->X Xa Factor Xa X->Xa Va, Ca2+, PL Prothrombin Prothrombin Xa->Prothrombin Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin_monomer Fibrin (soluble) Fibrinogen->Fibrin_monomer Fibrin_polymer Fibrin (insoluble) Fibrin_monomer->Fibrin_polymer XIIIa

Fibrinolysis_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin tPA tPA tPA->Plasminogen uPA uPA uPA->Plasminogen Fibrin Fibrin Plasmin->Fibrin FDPs Fibrin Degradation Products Fibrin->FDPs PAI1 PAI-1 PAI1->tPA PAI1->uPA Alpha2_Antiplasmin α2-Antiplasmin Alpha2_Antiplasmin->Plasmin

Complement_Cascade cluster_classical Classical Pathway cluster_lectin Lectin Pathway cluster_alternative Alternative Pathway Ag_Ab Antigen-Antibody Complex C1 C1 Ag_Ab->C1 C1qrs C1qrs C1->C1qrs C4 C4 C1qrs->C4 C2 C2 C1qrs->C2 C4b2a C3 Convertase (C4b2a) C4->C4b2a C2->C4b2a C3 C3 C4b2a->C3 MBL Mannose-Binding Lectin (MBL) MASP MASPs MBL->MASP MASP->C4 MASP->C2 C3_hydrolysis Spontaneous C3 Hydrolysis C3b C3b C3_hydrolysis->C3b C3bB C3bB C3b->C3bB Factor B C5_Convertase C5 Convertase C3b->C5_Convertase FactorB Factor B FactorD Factor D C3bBb C3 Convertase (C3bBb) C3bB->C3bBb Factor D C3bBb->C3 C3->C3b Opsonization C3a C3a (Anaphylatoxin) C3->C3a C5 C5 C5_Convertase->C5 C5a C5a (Anaphylatoxin) C5->C5a C5b C5b C5->C5b MAC Membrane Attack Complex (C5b-9) C5b->MAC C6, C7, C8, C9

Experimental Workflow for Inhibitor Screening and Validation

Experimental_Workflow Start Start: Compound Library Primary_Screening Primary Screening (Single Concentration) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Active Potency_Confirmation Potency Confirmation Dose_Response->Potency_Confirmation Potency_Confirmation->Dose_Response Not Confirmed Selectivity_Profiling Selectivity Profiling (Panel of Serine Proteases) Potency_Confirmation->Selectivity_Profiling Potent Selectivity_Assessment Selectivity Assessment Selectivity_Profiling->Selectivity_Assessment Selectivity_Assessment->Selectivity_Profiling Not Selective Mechanism_of_Inhibition Mechanism of Inhibition Studies (Ki Determination) Selectivity_Assessment->Mechanism_of_Inhibition Selective Lead_Compound Lead Compound Mechanism_of_Inhibition->Lead_Compound

Conclusion

This compound represents a promising scaffold for the development of selective serine protease inhibitors. Based on the activity of related benzamidine derivatives, it is likely to exhibit inhibitory activity against trypsin-like serine proteases involved in coagulation, fibrinolysis, and complement activation. However, a comprehensive experimental validation is required to determine its specific inhibitory profile, including IC50 and Ki values against a broad panel of serine proteases. The detailed experimental protocols and an understanding of the relevant signaling pathways provided in this guide offer a framework for researchers to conduct such validation studies and to further explore the therapeutic potential of this and related compounds. The Boc protecting group is a key feature that may confer advantageous pharmacological properties, and its impact on selectivity and potency warrants thorough investigation.

References

Unveiling the Selectivity Profile: A Comparative Analysis of 4-Boc-aminomethylbenzamidine's Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of an enzyme inhibitor is paramount. This guide provides an objective comparison of the cross-reactivity of 4-Boc-aminomethylbenzamidine with other enzymes, supported by available experimental data and detailed methodologies.

This compound is a synthetic serine protease inhibitor. The benzamidine moiety is a well-established pharmacophore that mimics the side chain of arginine, allowing it to bind to the active site of many serine proteases. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl substituent is expected to modulate its inhibitory activity and selectivity profile compared to its parent compound, 4-aminomethylbenzamidine, and the simpler benzamidine.

Comparative Inhibitory Activity

While specific cross-reactivity panels for this compound are not extensively published, we can infer its likely selectivity by examining the inhibitory constants (Ki) of closely related benzamidine derivatives against a range of serine proteases. The Boc group, being bulky and lipophilic, will influence the interaction of the inhibitor with the enzyme's active site and surrounding subsites.

Below is a summary of the inhibitory activities of benzamidine and 4-aminomethylbenzamidine against several common serine proteases. This data serves as a crucial baseline for predicting the potential cross-reactivity of this compound. It is anticipated that the Boc group will decrease the potency against some enzymes due to steric hindrance while potentially increasing affinity for others with suitable hydrophobic pockets.

EnzymeInhibitorKi (µM)Comments
Trypsin Benzamidine11.2 - 40Competitive inhibitor.[1][2]
4-Aminobenzamidine-Generally a more potent inhibitor of trypsin than benzamidine.[1]
Thrombin Benzamidine10 - 40Competitive inhibitor.[1]
4-Aminobenzamidine-Benzamidine derivatives show variable thrombin inhibition.[3]
Plasmin Benzamidine10 - 40Competitive inhibitor.[1]
4-Aminomethylbenzamidine (AMB)1074 ± 19Monovalent AMB is a weak plasmin inhibitor.[4]
Tissue Kallikrein (hK1) Benzamidine1098 ± 91Linear competitive inhibitor.[5]
4-Aminobenzamidine146 ± 10Linear competitive inhibitor, more potent than benzamidine.[5]
Plasma Kallikrein Benzamidine Derivatives0.1 - 1.0Nα-arylsulfonylated 3-amidinophenylalanine derivatives are potent inhibitors.[6]

Signaling Pathways and Experimental Workflow

To assess the cross-reactivity of an inhibitor like this compound, a systematic experimental workflow is employed. This typically involves screening the compound against a panel of purified enzymes and determining its inhibitory potency, usually expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Below is a conceptual diagram illustrating the typical workflow for evaluating enzyme inhibitor selectivity.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Inhibitor This compound Stock Solution AssayPlate Prepare Assay Plate with Serial Dilutions of Inhibitor Inhibitor->AssayPlate EnzymePanel Panel of Purified Enzymes (e.g., Trypsin, Thrombin, Plasmin, Kallikrein) AddEnzyme Add Enzyme to Wells EnzymePanel->AddEnzyme Substrate Chromogenic/Fluorogenic Substrates AddSubstrate Initiate Reaction with Substrate Substrate->AddSubstrate AssayPlate->AddEnzyme Incubate Pre-incubate Inhibitor and Enzyme AddEnzyme->Incubate Incubate->AddSubstrate Measure Measure Kinetic Activity (e.g., Absorbance/Fluorescence) AddSubstrate->Measure CalcIC50 Calculate IC50 Values Measure->CalcIC50 Dixon Determine Ki and Inhibition Type (e.g., Dixon Plot) CalcIC50->Dixon Compare Compare Potency Across Enzymes Dixon->Compare Selectivity Determine Selectivity Profile Compare->Selectivity

Workflow for determining enzyme inhibitor selectivity.

The interaction of a serine protease inhibitor like this compound with its target enzyme occurs within the active site. The following diagram illustrates the general mechanism of competitive inhibition.

inhibition_mechanism E Enzyme (Serine Protease) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex (Inactive) E->EI + I S Substrate (e.g., Arginine-containing peptide) I Inhibitor (this compound) ES->E P Products ES->P + E EI->E

Competitive inhibition of a serine protease.

Experimental Protocols

The following is a representative protocol for determining the inhibition constant (Ki) of a benzamidine derivative against a serine protease, such as trypsin, using a chromogenic substrate.

Objective: To determine the Ki of this compound for a specific serine protease.

Materials:

  • Purified serine protease (e.g., bovine trypsin)

  • This compound

  • Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should be chosen to give a linear rate of substrate hydrolysis over the measurement period.

    • Prepare a stock solution of the chromogenic substrate in the assay buffer.

  • Assay Setup:

    • Perform serial dilutions of the inhibitor stock solution in the assay buffer to obtain a range of concentrations.

    • In a 96-well plate, add a fixed volume of the enzyme solution to each well.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding a fixed volume of the substrate solution to each well. A range of substrate concentrations bracketing the Michaelis-Menten constant (Km) should be used.

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time (kinetic mode). The rate of p-nitroaniline production is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor and substrate concentration.

    • To determine the mode of inhibition and the inhibition constant (Ki), the data can be analyzed using various methods, such as a Dixon plot (1/V₀ versus inhibitor concentration) or by fitting the data to the appropriate inhibition model using non-linear regression analysis. For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation if the substrate concentration and Km are known.

This comprehensive approach allows for the precise determination of the inhibitory potency and selectivity of this compound, providing valuable insights for its potential therapeutic applications and guiding further drug development efforts.

References

Purity Analysis of Synthesized 4-Boc-aminomethylbenzamidine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized intermediates is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of 4-Boc-aminomethylbenzamidine, a key building block in various synthetic pathways. Detailed experimental protocols and comparative data are presented to assist in method selection and implementation.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the recommended method for the routine purity analysis of this compound. This technique offers high resolution, sensitivity, and quantitative accuracy, making it ideal for separating the target compound from potential process-related impurities. Given the polar nature of the benzamidine moiety and the presence of the Boc protecting group, a C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier is well-suited for this analysis.

Potential Impurities

During the synthesis of this compound, several impurities can arise. These may include:

  • Impurity A: 4-Aminomethylbenzamidine: The unreacted starting material.

  • Impurity B: 4-Cyanobenzylamine: A potential precursor in the synthesis.

  • Impurity C: Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Reagents used for the Boc protection.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of synthesized this compound and separate it from potential impurities by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min: 5% B, 5-20 min: 5% to 70% B, 20-25 min: 70% B, 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound sample into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.

Comparison with Alternative Analytical Methods

While HPLC is the primary recommended technique, other methods can provide complementary information or be used when HPLC is unavailable.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective qualitative technique for monitoring reaction progress and detecting major impurities.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: A mixture of Dichloromethane and Methanol (e.g., 9:1 v/v).

  • Sample Preparation: Dissolve a small amount of the sample in methanol (approx. 1 mg/mL).

  • Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., ninhydrin for primary amines or potassium permanganate).

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the purity of a sample without the need for a reference standard of the analyte itself.[1] It relies on comparing the integral of a specific signal from the analyte to that of a certified internal standard of known purity.

Experimental Protocol: qNMR

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Internal Standard: A certified standard with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).

  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and 5-10 mg of the internal standard into a vial. Dissolve the mixture in a precise volume of the deuterated solvent and transfer it to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

  • Purity Calculation: Calculate the purity based on the integral values, the number of protons for the selected signals, and the weights of the sample and internal standard.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data comparing the purity analysis of a synthesized batch of this compound using the described methods.

Analytical MethodPurity (%)Impurity A (%)Impurity B (%)Notes
RP-HPLC 98.50.80.4High resolution and sensitivity, allows for quantification of individual impurities.
TLC -DetectedDetectedQualitative assessment, useful for rapid screening.
qNMR 98.2--Provides an absolute purity value without the need for specific impurity standards. Does not provide an impurity profile.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the purity analysis and the logical relationship between the different analytical methods.

experimental_workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis Purity Analysis cluster_results Data Evaluation synthesis Synthesized this compound dissolution Dissolve in Appropriate Solvent synthesis->dissolution filtration Filter Sample (for HPLC/qNMR) dissolution->filtration tlc TLC Analysis dissolution->tlc hplc RP-HPLC Analysis filtration->hplc qnmr qNMR Analysis filtration->qnmr hplc_data Quantitative Purity & Impurity Profile hplc->hplc_data tlc_data Qualitative Assessment tlc->tlc_data qnmr_data Absolute Purity qnmr->qnmr_data comparison Method Comparison & Purity Confirmation hplc_data->comparison tlc_data->comparison qnmr_data->comparison

Caption: Experimental workflow for the purity analysis of this compound.

logical_relationship cluster_alternatives Alternative/Complementary Methods main_method Primary Method: RP-HPLC tlc TLC main_method->tlc Qualitative Confirmation qnmr qNMR main_method->qnmr Orthogonal Quantitative Confirmation tlc->main_method Initial Screening

Caption: Logical relationship between primary and alternative analytical methods.

Conclusion

For routine and detailed purity analysis of this compound, RP-HPLC is the most suitable method, providing both high-resolution separation and accurate quantification of the main component and its impurities. TLC serves as an excellent tool for rapid, qualitative checks, while qNMR offers a powerful, orthogonal method for absolute purity determination. The selection of the most appropriate analytical technique or a combination thereof will depend on the specific requirements of the analysis, available instrumentation, and the stage of the research or drug development process.

References

Confirming the Identity of 4-Boc-aminomethylbenzamidine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity and purity of synthesized compounds. This guide provides a comprehensive comparison of mass spectrometry and other key analytical techniques for the confirmation of 4-Boc-aminomethylbenzamidine, a molecule often utilized in the development of therapeutic agents.

Mass Spectrometry: The Gold Standard for Molecular Weight Determination

Mass spectrometry (MS) stands as a primary tool for the confirmation of molecular identity by providing a precise measurement of the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₁₃H₁₉N₃O₂), the expected monoisotopic mass is 249.1477 Da.

Predicted Mass Spectrometry Data

In a typical positive ion mode electrospray ionization (ESI) mass spectrum, the following ions would be expected for this compound:

AdductPredicted m/z
[M+H]⁺250.1550
[M+Na]⁺272.1369
[M+K]⁺288.1109
[M+NH₄]⁺267.1815
[M+H-H₂O]⁺232.1449

Table 1: Predicted m/z values for common adducts of this compound in positive ion mass spectrometry.

Key Fragmentation Patterns in Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion). For Boc-protected amines, characteristic neutral losses are the most reliable indicators of the presence of the tert-butyloxycarbonyl (Boc) group.[1]

Precursor Ion (m/z)Neutral Loss (Da)Fragment Ion (m/z)Description
250.155056.0626194.0924Loss of isobutylene (C₄H₈) from the Boc group
250.1550100.0524150.1026Loss of the entire Boc group (C₅H₈O₂)

Table 2: Predicted characteristic fragment ions of [M+H]⁺ of this compound in MS/MS analysis.

The fragmentation of the remaining benzamidine moiety would produce further characteristic ions, aiding in the complete structural confirmation.

Orthogonal Analytical Techniques for Comprehensive Characterization

While mass spectrometry is a powerful tool, a comprehensive confirmation of identity and purity relies on the use of orthogonal analytical techniques. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable in this regard.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a high-resolution separation technique ideal for determining the purity of a sample and quantifying any impurities.[2] A typical reversed-phase HPLC method would separate this compound from starting materials, byproducts, and degradation products.

ParameterTypical Conditions
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Table 3: A representative HPLC method for the purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are crucial for the unambiguous identification of this compound.

Expected ¹H NMR Chemical Shifts:

  • ~1.4 ppm (singlet, 9H): Protons of the tert-butyl group of the Boc protecting group.

  • ~4.3 ppm (doublet, 2H): Methylene protons (-CH₂-) adjacent to the amide nitrogen.

  • ~7.3-7.8 ppm (multiplet, 4H): Aromatic protons of the benzene ring.

  • Amine and Amidine Protons: Broad signals, the chemical shifts of which are dependent on solvent and concentration.

Expected ¹³C NMR Chemical Shifts:

  • ~28 ppm: Carbonyl of the tert-butyl group.

  • ~45 ppm: Methylene carbon (-CH₂-).

  • ~80 ppm: Quaternary carbon of the Boc group.

  • ~128-135 ppm: Aromatic carbons.

  • ~156 ppm: Carbonyl carbon of the Boc group.

  • ~165 ppm: Amidine carbon.

Experimental Protocols

Mass Spectrometry Analysis

Objective: To confirm the molecular weight and fragmentation pattern of this compound.

Instrumentation: A high-resolution mass spectrometer such as an Orbitrap or Q-TOF instrument equipped with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.

MS Parameters:

  • Ionization Mode: Positive ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • MS¹ Scan Range: m/z 100-1000

  • MS² Fragmentation: Collision-Induced Dissociation (CID) of the precursor ion at m/z 250.16 with a normalized collision energy of 20-40 eV.

HPLC Analysis

Objective: To determine the purity of the this compound sample.

Instrumentation: An HPLC system with a UV detector.

Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Chromatographic Conditions: Refer to Table 3.

NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

Acquisition Parameters:

  • Acquire standard ¹H and ¹³C{¹H} spectra.

  • Additional 2D NMR experiments such as COSY and HSQC can be performed for complete assignment of protons and carbons.

Workflow for Compound Confirmation

Compound_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_conclusion Conclusion Synthesized_Compound Synthesized This compound MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesized_Compound->MS Analyze Sample HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC Analyze Sample NMR NMR Spectroscopy (Structural Elucidation) Synthesized_Compound->NMR Analyze Sample Identity_Confirmed Identity & Purity Confirmed MS->Identity_Confirmed Data Corroborates HPLC->Identity_Confirmed Data Corroborates NMR->Identity_Confirmed Data Corroborates

Caption: Workflow for the comprehensive confirmation of this compound identity and purity.

References

Comparative study of different 4-Boc-aminomethylbenzamidine synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential synthetic pathways for 4-(Boc-aminomethyl)benzamidine, a key building block in pharmaceutical research. Due to the absence of a direct, one-step synthesis in publicly available literature, this document outlines two plausible multi-step routes constructed from established chemical transformations. The comparison focuses on the starting materials, reaction steps, and potential yields, supported by experimental data from analogous reactions.

Data Presentation

ParameterRoute 1: From 4-CyanobenzylamineRoute 2: From p-Tolunitrile
Starting Material 4-Cyanobenzylaminep-Tolunitrile
Number of Steps 34
Overall Yield (estimated) ModerateLow to Moderate
Key Intermediates tert-Butyl (4-cyanobenzyl)carbamate4-Bromomethylbenzonitrile, 4-(Azidomethyl)benzonitrile
Key Reactions Boc protection, Pinner reaction, AminolysisRadical bromination, Azide substitution, Reduction, Pinner reaction
Potential Advantages Shorter route, commercially available starting material.Avoids direct handling of benzylamine derivatives initially.
Potential Disadvantages Pinner reaction can have variable yields.Longer route, involves potentially hazardous reagents (azides).

Experimental Protocols

Route 1: Synthesis from 4-Cyanobenzylamine

This route begins with the protection of the amino group of 4-cyanobenzylamine, followed by the conversion of the nitrile to the benzamidine.

Step 1: Synthesis of tert-Butyl (4-cyanobenzyl)carbamate

To a solution of 4-cyanobenzylamine (1 equivalent) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base like triethylamine (1.2 equivalents) are added. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography. The product is then isolated and purified by standard workup and crystallization or chromatography.

Step 2: Formation of the Imidate Ester Hydrochloride (Pinner Reaction)

The resulting tert-butyl (4-cyanobenzyl)carbamate is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution until saturation. The mixture is stirred at low temperature and then allowed to warm to room temperature. The imidate ester hydrochloride precipitates and is collected by filtration.

Step 3: Conversion to 4-(Boc-aminomethyl)benzamidine

The isolated imidate ester hydrochloride is suspended in a solution of ammonia in an alcohol (e.g., ethanolic ammonia). The mixture is stirred at room temperature in a sealed vessel until the reaction is complete. The solvent is then evaporated, and the crude product is purified to yield 4-(Boc-aminomethyl)benzamidine.

Route 2: Synthesis from p-Tolunitrile

This pathway involves functionalization of the methyl group of p-tolunitrile, followed by conversion to the benzamidine.

Step 1: Synthesis of 4-(Bromomethyl)benzonitrile

p-Tolunitrile is subjected to radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN in a solvent like carbon tetrachloride. The reaction is typically refluxed and monitored for completion. The product, 4-(bromomethyl)benzonitrile, is then isolated and purified.

Step 2: Synthesis of 4-(Azidomethyl)benzonitrile

The 4-(bromomethyl)benzonitrile is reacted with sodium azide in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at room temperature until the starting material is consumed. The product, 4-(azidomethyl)benzonitrile, is isolated by extraction and purified.

Step 3: Synthesis of 4-(Aminomethyl)benzonitrile

The azide group of 4-(azidomethyl)benzonitrile is reduced to a primary amine. This can be achieved through various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using a reducing agent like lithium aluminum hydride (LiAlH₄). The resulting 4-(aminomethyl)benzonitrile is then protected with a Boc group as described in Step 1 of Route 1.

Step 4: Formation of 4-(Boc-aminomethyl)benzamidine

The nitrile group of the Boc-protected 4-(aminomethyl)benzonitrile is converted to the benzamidine using the Pinner reaction and subsequent aminolysis as detailed in Steps 2 and 3 of Route 1.

Mandatory Visualization

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 A1 4-Cyanobenzylamine B1 tert-Butyl (4-cyanobenzyl)carbamate A1->B1 (Boc)2O, Et3N C1 Imidate Ester HCl B1->C1 HCl, EtOH D1 4-(Boc-aminomethyl)benzamidine C1->D1 NH3, EtOH A2 p-Tolunitrile B2 4-(Bromomethyl)benzonitrile A2->B2 NBS, Initiator C2 4-(Azidomethyl)benzonitrile B2->C2 NaN3 D2 tert-Butyl (4-aminomethyl)benzylcarbamate C2->D2 1. Reduction 2. (Boc)2O E2 4-(Boc-aminomethyl)benzamidine D2->E2 Pinner Reaction

Caption: Comparative workflow of two potential synthesis routes for 4-(Boc-aminomethyl)benzamidine.

Benchmarking Affinity Purification: A Comparative Guide to Serine Protease Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison of Affinity Media

The selection of an appropriate affinity ligand is crucial for achieving high purity and yield in serine protease purification. The following table summarizes the performance characteristics of commonly used affinity media.

Affinity LigandTargetBinding CapacityPurityRecoverySource
p-Aminobenzamidine (high sub)Trypsin-like serine proteases> 35 mg trypsin/mL mediumHighDependent on elution conditions
p-Aminobenzamidine (low sub)Trypsin-like serine proteasesNot specified, designed for a balance of capacity and purityHighHigher than high-sub media in some cases
L-ArginineSerine protease (CESP)Not specifiedApparent homogeneityNot specified[1]
4-Boc-aminomethylbenzamidine Trypsin-like serine proteases Data not available Data not available Data not available N/A

Note: The performance of any affinity medium is highly dependent on the specific serine protease being purified, as well as the buffer conditions and the nature of the starting material.

Experimental Protocols

Detailed and reproducible protocols are essential for successful affinity purification. Below are protocols for the synthesis of a custom this compound agarose and for purification procedures using this and alternative affinity media.

Synthesis of this compound Agarose

This protocol describes the covalent coupling of this compound to an agarose matrix, creating a custom affinity resin.

Materials:

  • CNBr-activated Sepharose 4B

  • This compound

  • Coupling Buffer: 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3

  • Blocking Buffer: 0.1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer 1: 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0

  • Wash Buffer 2: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0

  • 1 mM HCl

Procedure:

  • Swell the resin: Weigh out the desired amount of CNBr-activated Sepharose 4B (1 g of dry powder gives approximately 3.5 mL of final gel volume) and suspend it in ice-cold 1 mM HCl for 15 minutes to swell.[2]

  • Wash the resin: Wash the swollen resin on a sintered glass filter with 200 mL of ice-cold 1 mM HCl per gram of dry powder.[2]

  • Prepare the ligand solution: Dissolve this compound in the coupling buffer. The concentration of the ligand will determine the ligand density on the resin.

  • Couple the ligand: Immediately transfer the washed resin to the ligand solution and mix gently using an end-over-end rotator for 2 hours at room temperature or overnight at 4°C. Do not use a magnetic stirrer as it can damage the agarose beads.[2]

  • Block unreacted groups: After coupling, wash the resin with coupling buffer to remove excess ligand. Then, transfer the resin to the blocking buffer and incubate for 2 hours at room temperature or overnight at 4°C to block any remaining active groups.[2]

  • Final wash: Wash the resin with alternating cycles of Wash Buffer 1 and Wash Buffer 2. Repeat this cycle 3-5 times to remove any non-covalently bound molecules.[2]

  • Store the resin: Store the prepared this compound agarose in a suitable buffer (e.g., PBS with 20% ethanol) at 4°C.

Affinity Purification of a Serine Protease using this compound Agarose

This protocol outlines a general procedure for purifying a serine protease from a complex mixture.

Materials:

  • Prepared this compound Agarose

  • Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 7.4

  • Elution Buffer: 0.1 M Glycine-HCl, pH 3.0 (or a competitive inhibitor like benzamidine in binding buffer)

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Clarified protein sample containing the target serine protease

Procedure:

  • Column Packing: Pack a chromatography column with the synthesized this compound agarose.

  • Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Binding Buffer.

  • Sample Loading: Load the clarified protein sample onto the column at a flow rate that allows for efficient binding.

  • Washing: Wash the column with 10-20 CV of Binding Buffer to remove unbound proteins.

  • Elution: Elute the bound serine protease with Elution Buffer. Collect fractions and immediately neutralize the pH by adding a small volume of Neutralization Buffer if using a low pH elution buffer.

  • Analysis: Analyze the collected fractions for protein content (e.g., by measuring absorbance at 280 nm) and for the presence of the target serine protease (e.g., by SDS-PAGE and activity assays).

Alternative Affinity Purification using L-Arginine Agarose

L-arginine provides an alternative to benzamidine-based ligands for the purification of certain serine proteases.

Materials:

  • L-Arginine Sepharose

  • Binding Buffer (specific to the target protease, may require optimization)

  • Elution Buffer (e.g., a high salt concentration or a change in pH)

  • Clarified protein sample

Procedure:

  • Column Packing and Equilibration: Pack a column with L-Arginine Sepharose and equilibrate with the appropriate binding buffer.

  • Sample Application: Load the clarified protein sample onto the column.

  • Washing: Wash the column extensively with the binding buffer to remove non-specifically bound proteins.

  • Elution: Elute the target serine protease using a suitable elution buffer. This could involve increasing the salt concentration or changing the pH.[1]

  • Analysis: Analyze the eluted fractions for purity and activity.

Visualizing the Workflow and Biological Context

To better understand the experimental process and the biological relevance of serine proteases, the following diagrams are provided.

G cluster_synthesis Resin Synthesis cluster_purification Affinity Purification S1 Swell CNBr-activated Sepharose S2 Wash Resin S1->S2 S4 Couple Ligand S2->S4 S3 Prepare Ligand (this compound) S3->S4 S5 Block Resin S4->S5 S6 Final Wash S5->S6 P1 Equilibrate Column S6->P1 P2 Load Sample P1->P2 P3 Wash P2->P3 P4 Elute P3->P4 P5 Analyze Fractions P4->P5

Experimental Workflow for Custom Affinity Resin

PAR_Signaling Protease Serine Protease (e.g., Thrombin) PAR Protease-Activated Receptor (PAR) Protease->PAR Binds Cleavage Receptor Cleavage PAR->Cleavage Induces TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand GProtein G-Protein Coupling TetheredLigand->GProtein Signaling Downstream Signaling Cascades GProtein->Signaling Response Cellular Response (e.g., Inflammation, Coagulation) Signaling->Response

Protease-Activated Receptor (PAR) Signaling

Conclusion

The choice of affinity ligand significantly impacts the success of serine protease purification. While p-aminobenzamidine is a well-established and effective ligand, L-arginine presents a valuable alternative for specific applications. The provided protocol for the synthesis of this compound agarose empowers researchers to create and evaluate a custom affinity matrix, potentially offering unique selectivity or performance characteristics. By carefully considering the properties of the target protease and the available purification media, researchers can optimize their purification strategies to obtain high-purity enzymes for downstream applications in research and drug development.

References

A Comparative Review of 4-Boc-aminomethylbenzamidine in Serine Protease Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of serine protease inhibitors, 4-Boc-aminomethylbenzamidine emerges as a noteworthy scaffold. This guide provides a comprehensive comparison of its performance against other common serine protease inhibitors, supported by experimental data and detailed protocols to aid in its application and evaluation.

Performance Comparison of Serine Protease Inhibitors

This compound and its derivatives are primarily recognized for their competitive inhibition of trypsin-like serine proteases. The Boc (tert-butyloxycarbonyl) protecting group on the aminomethyl moiety offers a valuable tool for synthetic strategies, allowing for further functionalization or conjugation. The core benzamidine structure mimics the side chain of arginine, a common substrate recognition motif for these enzymes, enabling it to bind to the active site.

To provide a clear comparison of inhibitory potency, the following table summarizes the inhibition constants (Kᵢ) of various benzamidine derivatives and other classes of serine protease inhibitors against key serine proteases.

InhibitorTarget ProteaseKᵢ (μM)Inhibitor Class
4-Aminobenzamidine Trypsin1.2Small Molecule (Benzamidine)
Thrombin6.5Small Molecule (Benzamidine)
Plasmin3.8Small Molecule (Benzamidine)
Pentamidine Plasmin2.1 ± 0.8Small Molecule (Bis-benzamidine)
tPA43 ± 9.7Small Molecule (Bis-benzamidine)
Thrombin4.5 ± 2.3Small Molecule (Bis-benzamidine)
Benzamidine Trypsin18Small Molecule (Benzamidine)
Aprotinin Trypsin0.000006Polypeptide
Plasmin0.001Polypeptide
Leupeptin Trypsin0.005Peptide Aldehyde
Plasmin0.04Peptide Aldehyde
AEBSF Trypsin100Sulfonyl Fluoride (Irreversible)
Thrombin500Sulfonyl Fluoride (Irreversible)

Note: Data is compiled from various literature sources. Direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Synthesis of this compound (tert-butyl (4-amidinobenzyl)carbamate)

Step 1: Boc Protection of 4-(aminomethyl)benzonitrile

  • Dissolve 4-(aminomethyl)benzonitrile in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate to the solution to act as a base.

  • Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Extract the product, tert-butyl (4-cyanobenzyl)carbamate, with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica gel.

Step 2: Conversion of Nitrile to Amidine (Pinner Reaction)

  • Dissolve the purified tert-butyl (4-cyanobenzyl)carbamate in anhydrous ethanol.

  • Cool the solution in an ice bath and bubble dry hydrogen chloride gas through the solution to form the ethyl imidate hydrochloride salt (Pinner salt).

  • After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Treat the resulting Pinner salt with a solution of ammonia in ethanol to form the amidine hydrochloride.

  • The final product, this compound hydrochloride, can be isolated by filtration and purified by recrystallization.

Serine Protease Inhibition Assay (Determination of Kᵢ)

The inhibitory activity of this compound is quantified by determining its inhibition constant (Kᵢ) against a target serine protease. A common method involves monitoring the enzymatic hydrolysis of a chromogenic or fluorogenic substrate in the presence of the inhibitor.

  • Materials:

    • Target serine protease (e.g., trypsin, thrombin)

    • Chromogenic or fluorogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

    • Assay buffer (e.g., Tris-HCl buffer at a physiological pH)

    • This compound (dissolved in a suitable solvent like DMSO)

    • 96-well microplate and a microplate reader

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add a fixed concentration of the serine protease to each well.

    • Add the different concentrations of the inhibitor to the wells and incubate for a defined period to allow for enzyme-inhibitor binding.

    • Initiate the enzymatic reaction by adding the substrate to each well.

    • Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.

    • Determine the initial reaction velocities for each inhibitor concentration.

    • The Kᵢ value can be calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition, or by using a Cheng-Prusoff plot.

Visualizing Molecular Interactions and Pathways

To understand the broader context of serine protease inhibition, it is essential to visualize the signaling pathways in which these enzymes are involved.

Thrombin Signaling Pathway

Thrombin is a key serine protease in the coagulation cascade and also signals through Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells.

Thrombin_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Thrombin Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage PAR1 PAR1 Receptor Thrombin->PAR1 Cleavage & Activation Prothrombin Prothrombin Prothrombin->Thrombin Cleavage Xa_Va Factor Xa/Va (Prothrombinase Complex) Xa_Va->Prothrombin Fibr Fibr Fibrinogen->Fibr Polymerization Fibrin Fibrin Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation Ca_release->Platelet_Activation PKC->Platelet_Activation Inhibitor 4-Boc-aminomethyl- benzamidine Inhibitor->Thrombin Inhibits

Caption: Thrombin signaling cascade and its inhibition.

Trypsin Signaling through PAR2

Trypsin, another important serine protease, can activate PAR2, which is involved in inflammatory and pain signaling.

Trypsin_PAR2_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Trypsin Trypsin PAR2 PAR2 Receptor Trypsin->PAR2 Cleavage & Activation Gq_G1213 Gq / G12/13 PAR2->Gq_G1213 Activates PLC PLCβ Gq_G1213->PLC Activates RhoA RhoA Gq_G1213->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes MAPK_pathway MAPK Pathway (ERK1/2) RhoA->MAPK_pathway IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Inflammation Inflammation & Pain Ca_release->Inflammation PKC->MAPK_pathway NFkB_activation NF-κB Activation MAPK_pathway->NFkB_activation NFkB_activation->Inflammation Inhibitor 4-Boc-aminomethyl- benzamidine Inhibitor->Trypsin Inhibits

Caption: Trypsin-mediated PAR2 signaling and its inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing serine protease inhibitors typically follows a structured workflow.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Characterization start Compound Library primary_screen Primary High-Throughput Screening (HTS) start->primary_screen hit_id Hit Identification primary_screen->hit_id hit_id->start Inactive Compounds secondary_assay Secondary Assays (Dose-Response & IC₅₀) hit_id->secondary_assay Active Compounds hit_validation Hit Validation secondary_assay->hit_validation mechanism_study Mechanism of Action Studies (e.g., Kᵢ determination) hit_validation->mechanism_study Confirmed Hits lead_optimization Lead Optimization (Structure-Activity Relationship) mechanism_study->lead_optimization lead_optimization->mechanism_study in_vivo In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: A typical workflow for serine protease inhibitor discovery.

Safety Operating Guide

Safeguarding Laboratory and Environment: Proper Disposal of 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the responsible handling and disposal of chemical reagents like 4-Boc-aminomethylbenzamidine are paramount for ensuring a safe laboratory environment and preventing ecological contamination. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, aligning with established safety practices.

Hazard Profile and Safety Precautions

This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), it is classified as a substance that causes skin and serious eye irritation, and may also lead to respiratory irritation[1]. Therefore, adherence to appropriate personal protective equipment (PPE) protocols is essential to minimize exposure.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect eyes from splashes and dust particles[1].
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile)To prevent direct skin contact[1].
Skin and Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorTo be used if ventilation is inadequate or to prevent inhalation of dust[1].

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of waste segregation, collection, and transfer to a licensed disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].

1. Waste Identification and Segregation:

  • Designate as Hazardous Waste: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves, weighing paper), must be classified as hazardous chemical waste.

  • Segregate Waste Streams: Keep this compound waste separate from other incompatible waste streams.

2. Waste Collection:

  • Solid Waste: Collect solid this compound and contaminated disposable items in a clearly labeled, sealable hazardous waste container.

  • Liquid Waste: If dissolved in a solvent, collect the solution in a designated 'Non-Halogenated' or 'Halogenated' organic solvent waste container, depending on the solvent used. Ensure the container is compatible with the solvent.

3. Container Management:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound". Also, indicate the concentration and quantity.

  • Closure: Keep the waste container securely closed when not in use.

4. Final Disposal:

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Experimental Workflow and Disposal Plan

The following diagrams illustrate the logical workflow for handling and the disposal plan for this compound waste.

cluster_handling Experimental Handling cluster_disposal Disposal Plan start Start: Weighing this compound weigh Wear appropriate PPE start->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experiment dissolve->reaction end_exp Experiment Complete reaction->end_exp waste_gen Waste Generation (Unused chemical, contaminated materials, solutions) end_exp->waste_gen Transfer to Waste Stream segregate Segregate as Hazardous Waste waste_gen->segregate collect Collect in labeled, sealed container segregate->collect store Store in designated area collect->store dispose Arrange for professional disposal via EHS store->dispose

Caption: Workflow for handling and disposal of this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before addressing the spill, don the full personal protective equipment as outlined above.

  • Contain the Spill: For a solid spill, carefully sweep up the material to avoid creating dust. For a liquid spill, use an inert absorbent material like vermiculite or sand.

  • Collect and Dispose: Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable detergent and water. Collect all cleaning materials and dispose of them as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office.

References

Safeguarding Your Laboratory: A Comprehensive Guide to Handling 4-Boc-aminomethylbenzamidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for managing 4-Boc-aminomethylbenzamidine, ensuring the protection of personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential hazards associated with similar compounds, the following PPE is recommended when handling this compound.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety GogglesChemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects eyes from dust, splashes, and vapors.[1]
Face ShieldTo be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1]Provides full-face protection from splashes.[2]
Skin and Body Protection Chemical-resistant GlovesNitrile gloves are a suitable choice for handling powdered chemicals. Inspect gloves before use and change them frequently.[1]Prevents skin contact with the chemical.[1]
Lab CoatA long-sleeved lab coat should be worn to protect skin and clothing.[1]Provides a barrier against accidental spills.[1]
Respiratory Protection Fume Hood or RespiratorAll handling of the solid compound should ideally be done in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator should be used.[1]Prevents inhalation of dust particles and vapors.[1]
Operational Plan: Step-by-Step Handling Procedure

A systematic approach is critical for minimizing exposure and ensuring a safe working environment.

1. Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Work Area: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[1]

  • PPE Inspection: Inspect all PPE for integrity before use.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials is readily accessible.

2. Handling:

  • Weighing: Weigh the compound in a fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: If dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: Conduct all reactions within a fume hood.

3. Post-Handling:

  • Decontamination: Thoroughly clean the work area and any equipment used.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the appropriate waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Spill and Disposal Plan

In the event of a spill or when disposing of waste, the following procedures should be followed.

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material such as sand or vermiculite to contain the spill.[3]

  • Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Large Spills: For large spills, evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

Waste Disposal:

  • Containerization: Place all waste material, including contaminated PPE and absorbent materials, in a clearly labeled, sealed container.[3]

  • Labeling: The container must be accurately labeled with the chemical name and appropriate hazard warnings.[3]

  • Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain.[3]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep1 Conduct Risk Assessment prep2 Inspect & Don PPE prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Perform Experiment handle1->handle2 post1 Decontaminate Workspace handle2->post1 spill Spill Occurs handle2->spill post2 Properly Remove PPE post1->post2 post3 Wash Hands post2->post3 disp1 Segregate Waste post3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange Professional Disposal disp2->disp3 spill_response Initiate Spill Response Protocol spill->spill_response Emergency spill_response->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.